molecular formula C24H34N2O4S B12360671 8-OAc

8-OAc

Cat. No.: B12360671
M. Wt: 446.6 g/mol
InChI Key: RGZOULIXSMVNPH-CJHVOOJISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-OAc is a useful research compound. Its molecular formula is C24H34N2O4S and its molecular weight is 446.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-OAc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-OAc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H34N2O4S

Molecular Weight

446.6 g/mol

IUPAC Name

[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate

InChI

InChI=1S/C24H34N2O4S/c1-7-8-9-10-13-20-17-31-22(26-20)24(4,5)21(30-19(3)27)14-11-12-18(2)15-16-25-23(28)29-6/h7,9-12,17,21H,1-2,8,13-16H2,3-6H3,(H,25,28)/b10-9-,12-11-/t21-/m0/s1

InChI Key

RGZOULIXSMVNPH-CJHVOOJISA-N

Isomeric SMILES

CC(=O)O[C@@H](C/C=C\C(=C)CCNC(=O)OC)C(C)(C)C1=NC(=CS1)C/C=C\CC=C

Canonical SMILES

CC(=O)OC(CC=CC(=C)CCNC(=O)OC)C(C)(C)C1=NC(=CS1)CC=CCC=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Acetoxy-4-twistanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-acetoxy-4-twistanone, a significant derivative of twistane (B1239035). The document details the synthetic pathway, experimental protocols, and quantitative data associated with the preparation of this compound. The information presented is curated for professionals in the fields of chemical research and drug development who are interested in the chemistry of polycyclic systems.

Introduction

Twistane, a tricyclic alkane with a unique twisted boat conformation, and its derivatives have been subjects of interest in organic chemistry due to their distinct stereochemical properties. 8-Acetoxy-4-twistanone is a key intermediate that allows for the synthesis of various other functionalized twistane compounds. This guide focuses on a notable one-step synthesis method that has been reported.

Synthetic Pathway Overview

The synthesis of 8-acetoxy-4-twistanone can be achieved in a single step from decalin dione (B5365651).[1][2] This process involves treating the readily available starting material with boron trifluoride ethereate in a mixture of acetic acid and acetic anhydride.[1] The reaction proceeds through an internal cyclization, leading to the formation of the twistane skeleton.

Below is a diagram illustrating the logical workflow of the synthesis.

Synthesis_Workflow DecalinDione Decalin Dione (4) Reaction Internal Cyclization DecalinDione->Reaction Reagents BF3·OEt2 Acetic Acid Acetic Anhydride Reagents->Reaction Product 8-Acetoxy-4-twistanone (8) Reaction->Product Purification Chromatography Product->Purification FinalProduct Crystalline 8-Acetoxy-4-twistanone Purification->FinalProduct

Caption: Synthetic workflow for 8-acetoxy-4-twistanone.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of 8-acetoxy-4-twistanone from decalin dione.

Materials:

  • Decalin dione (4)

  • Boron trifluoride ethereate (BF₃·OEt₂)

  • Acetic acid

  • Acetic anhydride

  • Ether

  • Saturated sodium carbonate solution

  • Water

Procedure:

  • A solution of decalin dione (4) is prepared in a mixture of acetic acid and acetic anhydride.

  • Boron trifluoride ethereate is added to the solution at room temperature.

  • The reaction mixture is stirred for a specified period to allow for the internal cyclization to occur.

  • Following the reaction, water is added to the mixture, which is then extracted with ether.

  • The ethereal extract is washed with a saturated solution of sodium carbonate.

  • The organic phase is dried and the solvent is evaporated to yield the crude product.

  • The crude 8-acetoxy-4-twistanone (8) is then purified by chromatography to obtain the crystalline product.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of 8-acetoxy-4-twistanone and its characterization.

ParameterValueReference
Starting Material Decalin dione (4)[1]
Product 8-Acetoxy-4-twistanone (8)[1]
Molecular Formula C₁₂H₁₆O₃[1]
Yield Not explicitly stated in the abstract, but the process is described as successful.[1][2]
Melting Point of p-toluenesulfonylhydrazone derivative 165.5-167.5 °C[1]

Further quantitative data such as specific yields and detailed spectral analysis would require access to the full text of the cited literature.

Characterization and Further Reactions

The structure of the synthesized 8-acetoxy-4-twistanone has been confirmed by spectral and analytical data.[1] A rigorous chemical proof of its structure was also obtained by converting it into the known 4-twistanone.[1][2]

8-Acetoxy-4-twistanone serves as a versatile precursor for the synthesis of other twistane derivatives. For instance, it has been used to synthesize twistane, 1-twistanol, 1-twistane carboxylic acid, and 1-twistylamine.[1][2] One notable reaction involves the treatment of 8-acetoxy-4-twistanone with ethane (B1197151) dithiol and boron trifluoride in acetic acid to form a thioketal acetate, which can be further modified.[1]

Below is a diagram illustrating the conversion of 8-acetoxy-4-twistanone to 4-twistanone.

Conversion_Pathway start 8-Acetoxy-4-twistanone (8) step1 Ketalization (ethylene glycol, p-toluenesulfonic acid) start->step1 intermediate1 Ketal Acetate (9) step1->intermediate1 step2 Reductive Hydrolysis (LiAlH4) intermediate1->step2 intermediate2 Ketal Alcohol (10) step2->intermediate2 step3 Acid Hydrolysis (HCl) intermediate2->step3 end 4-Twistanone (6) step3->end

Caption: Conversion of 8-acetoxy-4-twistanone to 4-twistanone.

Conclusion

The one-step synthesis of 8-acetoxy-4-twistanone from decalin dione provides an efficient route to this valuable twistane derivative. The straightforward protocol and the utility of the product as a precursor for other functionalized twistane compounds make this a significant reaction for researchers in synthetic organic chemistry and those involved in the development of novel molecular scaffolds. The detailed experimental procedure and characterization data provide a solid foundation for the application of this synthesis in a research setting.

References

The Biological Activity of Flavone-8-Acetic Acid Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavone-8-acetic acid (FAA) and its analogues represent a fascinating class of synthetic flavonoids that have garnered significant interest in oncology for their unique multimodal antitumor activity. Initially identified for its ability to induce hemorrhagic necrosis in solid tumors in murine models, the therapeutic potential of FAA has been extensively explored, leading to the development of more potent analogues such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as Vadimezan.[1][2] Despite promising preclinical results, the clinical translation of these compounds has been hampered by a pronounced species-specificity, with potent effects in mice not being replicated in human clinical trials.[2] This discrepancy has fueled further research into their mechanism of action, revealing a complex interplay of vascular disruption and immune system activation, primarily mediated through the STING (Stimulator of Interferon Genes) pathway.[3][4]

This technical guide provides an in-depth overview of the biological activity of FAA and its analogues, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Quantitative data from various studies are summarized in structured tables to facilitate comparison, and key signaling pathways and experimental workflows are visualized using diagrams to provide a clear and comprehensive understanding for researchers in the field of drug development.

Mechanism of Action

The antitumor effects of flavone-8-acetic acid analogues are not attributable to direct cytotoxicity at physiologically relevant concentrations but rather to a sophisticated dual mechanism involving profound effects on the tumor microenvironment.[5][6] This multifaceted mechanism encompasses two primary modes of action: disruption of tumor vasculature and potent activation of the innate immune system.

Tumor Vasculature Disruption

A hallmark of FAA and its analogues is their ability to induce rapid and selective shutdown of blood flow within the tumor, leading to extensive hemorrhagic necrosis.[3][7] This vascular-disrupting activity is characterized by:

  • Endothelial Cell Apoptosis: These compounds can directly induce apoptosis in tumor endothelial cells.

  • Increased Vascular Permeability: They cause a rapid increase in the permeability of tumor blood vessels.

  • Blood Flow Reduction: This leads to a significant and sustained reduction in tumor blood flow, resulting in ischemia and subsequent necrosis of the tumor core.[7]

Immune System Activation via the STING Pathway

A pivotal discovery in understanding the activity of FAA analogues was the identification of the STING (Stimulator of Interferon Genes) protein as a direct molecular target in murine cells.[4][8][9] Activation of the STING pathway by these compounds triggers a robust innate immune response. It is crucial to note that this activation is species-specific, with murine STING being responsive while human STING is not, which is a primary reason for the failure of these drugs in human clinical trials.[4]

The STING-mediated immune activation cascade involves:

  • Binding to STING: FAA analogues like DMXAA bind directly to the murine STING protein located on the endoplasmic reticulum.

  • TBK1 and IRF3 Activation: This binding event leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).[8]

  • Type I Interferon Production: Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α/β).[2]

  • Pro-inflammatory Cytokine and Chemokine Release: STING activation also leads to the production of a broad range of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1, IP-10), which recruit and activate various immune cells.[8]

  • NK Cell Activation: A significant consequence of this cytokine storm is the potent activation of Natural Killer (NK) cells, which contribute to the antitumor immune response.[10]

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of selected flavone-8-acetic acid analogues from various studies.

Table 1: In Vitro Cytotoxicity of Flavone (B191248) Analogues Against Various Cancer Cell Lines

CompoundCell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
KaempferolMDA-MB-231Breast Cancer4846.7[11]
4Ac-K (Acetylated Kaempferol)MDA-MB-231Breast Cancer4833.6[11]
QuercetinMDA-MB-231Breast Cancer4824.3[11]
5Ac-Q (Acetylated Quercetin)MDA-MB-231Breast Cancer4817.4[11]
ChrysinHCT-116Colon Cancer4837.5[11]
ApigeninHCT-116Colon Cancer4827.1[11]
LuteolinHCT-116Colon Cancer4812.9[11]
FBA-TPQMCF-7Breast Cancer720.097[12]
FBA-TPQPC3Prostate Cancer720.978[12]
FBA-TPQA549Lung Cancer720.569[12]
FBA-TPQPanc-1Pancreatic Cancer720.104[12]
3',4'-dihydroxyflavoneRAW 264.7Murine Macrophage249.61
LuteolinRAW 264.7Murine Macrophage2416.90

Table 2: In Vivo Antitumor Efficacy of a Synthetic Makaluvamine Analog (FBA-TPQ)

Animal ModelCell LineTreatment Dose and ScheduleTumor Growth Inhibition (%)Reference
Mouse XenograftMCF-75 mg/kg/day, 3 days/wk for 3 wks36.2[12]
Mouse XenograftMCF-710 mg/kg/day, 3 days/wk for 2 wksNot specified[12]
Mouse XenograftMCF-720 mg/kg/day, 3 days/wk for 1 wk71.6[12]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of flavone-8-acetic acid analogues. Below are protocols for key experiments cited in the literature.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of FAA analogues on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • FAA analogue stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the FAA analogue in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the tumor growth inhibition potential of FAA analogues in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • FAA analogue formulation

  • Vehicle control

  • Calipers

  • Sterile surgical instruments

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells in PBS or a mixture with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 × length × width²).

  • Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer the FAA analogue (e.g., intraperitoneally or orally) according to the predetermined dosing schedule. The control group receives the vehicle only.

  • Tumor Measurement: Continue to measure tumor volumes and body weights throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

Protocol 3: Measurement of Cytokine Induction by ELISA

Objective: To quantify the levels of specific cytokines (e.g., IFN-β, TNF-α) produced by immune cells in response to FAA analogues.

Materials:

  • Murine immune cells (e.g., splenocytes, bone marrow-derived macrophages)

  • FAA analogue

  • LPS (positive control)

  • Culture medium

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Stimulation: Plate the immune cells in a 96-well plate and stimulate them with various concentrations of the FAA analogue for a specified time (e.g., 6-24 hours). Include unstimulated and positive (LPS) controls.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA Assay: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating the ELISA plate with the capture antibody.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards.

    • Adding the biotinylated detection antibody.

    • Adding streptavidin-HRP.

    • Adding the substrate solution and allowing color to develop.

    • Stopping the reaction with the stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

STING_Pathway_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion FAA_Analogue Flavone-8-Acetic Acid Analogue (e.g., DMXAA) STING STING (on ER membrane) FAA_Analogue->STING Binds (murine specific) TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (dimerized) IRF3->p_IRF3 IFN_Genes Type I Interferon Genes p_IRF3->IFN_Genes Translocates & Induces Transcription p_NFkB p-NF-κB NFkB->p_NFkB Cytokine_Genes Pro-inflammatory Cytokine Genes p_NFkB->Cytokine_Genes Translocates & Induces Transcription Type_I_IFN Type I IFN (IFN-α/β) IFN_Genes->Type_I_IFN Leads to Cytokines Cytokines (TNF-α, IL-6) Cytokine_Genes->Cytokines Leads to

Caption: STING signaling pathway activation by FAA analogues in murine cells.

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h treat_compounds Treat with FAA Analogues (Serial Dilutions) incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h (Formazan Formation) add_mtt->incubate_2_4h solubilize Solubilize Formazan (Add DMSO) incubate_2_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.

In_Vivo_Antitumor_Workflow start Start implant_cells Implant Tumor Cells in Immunodeficient Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Treat with FAA Analogue or Vehicle randomize->treat measure Measure Tumor Volume & Body Weight treat->measure endpoint Endpoint Reached measure->endpoint excise_tumors Excise Tumors for Analysis endpoint->excise_tumors analyze Analyze Data (TGI) excise_tumors->analyze end End analyze->end

Caption: Experimental workflow for in vivo antitumor efficacy study.

Conclusion and Future Directions

Flavone-8-acetic acid and its analogues have a well-documented, potent antitumor activity in preclinical murine models, driven by a unique dual mechanism of vascular disruption and STING-dependent immune activation. The species-specificity of their interaction with the STING protein remains a significant hurdle for clinical development. However, the knowledge gained from studying these compounds has been invaluable, highlighting the therapeutic potential of targeting the STING pathway in cancer immunotherapy.

Future research in this area should focus on:

  • Developing Human STING Agonists: The design and synthesis of novel FAA analogues or other small molecules that can effectively activate human STING are of paramount importance.

  • Structure-Activity Relationship (SAR) Studies: Continued SAR studies are necessary to optimize the potency and selectivity of new analogues for human STING, while minimizing off-target effects.

  • Combination Therapies: Exploring the synergistic effects of human-active STING agonists with other cancer therapies, such as immune checkpoint inhibitors, is a promising avenue.

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to STING-targeted therapies will be crucial for the success of future clinical trials.

The journey of flavone-8-acetic acid analogues from promising preclinical candidates to a deeper understanding of tumor immunology serves as a powerful example of how challenges in drug development can lead to significant scientific advancements. The insights gained continue to pave the way for novel and more effective cancer immunotherapies.

References

An In-depth Technical Guide to the Chemical Properties of 8-Acetoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Acetoxyquinoline (B1581907), the acetate (B1210297) ester of 8-hydroxyquinoline (B1678124), is a versatile chemical compound with significant implications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, including its synthesis, reactivity, and spectral characteristics. Notably, 8-acetoxyquinoline serves as a crucial prodrug for 8-hydroxyquinoline, a potent metal chelator with a broad spectrum of biological activities. This guide details the mechanistic pathways of its synthesis and hydrolysis, presenting quantitative data in accessible formats and providing detailed experimental protocols for key transformations. Visualizations of the synthetic workflow and the prodrug activation mechanism are provided to facilitate a deeper understanding of its chemical behavior and biological relevance.

Chemical and Physical Properties

8-Acetoxyquinoline, also known as quinolin-8-yl acetate, is a solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name quinolin-8-yl acetate--INVALID-LINK--
Synonyms 8-Quinolyl acetate, 8-Quinolinol acetate--INVALID-LINK--
CAS Number 2598-29-0--INVALID-LINK--
Molecular Formula C₁₁H₉NO₂--INVALID-LINK--
Molecular Weight 187.19 g/mol --INVALID-LINK--
Melting Point 56-57 °C[1]
Boiling Point 280 °C at 1 mmHg; 321.6 °C at 760 mmHg[1]
Density 1.212 g/cm³ (Predicted)[1]
XLogP3 2.0--INVALID-LINK--

Synthesis and Reactivity

Synthesis via Acetylation of 8-Hydroxyquinoline

8-Acetoxyquinoline is most commonly synthesized by the acetylation of its parent compound, 8-hydroxyquinoline. This reaction typically involves the use of acetic anhydride (B1165640), often in the presence of a base or catalyst to facilitate the esterification of the phenolic hydroxyl group.

Synthesis_of_8_Acetoxyquinoline 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction 8-Hydroxyquinoline->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction 8-Acetoxyquinoline 8-Acetoxyquinoline Reaction->8-Acetoxyquinoline Acetylation Acetic_Acid Acetic Acid (byproduct) Reaction->Acetic_Acid

Synthesis of 8-Acetoxyquinoline.
Reactivity: Hydrolysis to 8-Hydroxyquinoline

The hydrolysis of the ester linkage in 8-acetoxyquinoline to yield 8-hydroxyquinoline and acetic acid is a key chemical property, underpinning its role as a prodrug. This reaction can be catalyzed by acids, bases, or enzymes such as esterases.[2] The hydrolysis can also be influenced by the presence of metal ions, which can chelate to the nitrogen and oxygen atoms of the quinoline (B57606) ring, affecting the lability of the ester group.[2]

An interesting feature of the hydrolysis of 8-acetoxyquinoline is the intramolecular catalysis by the quinoline nitrogen.[2]

Spectroscopic Data

The structural characterization of 8-acetoxyquinoline is confirmed through various spectroscopic techniques.

Spectroscopy Characteristic Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons of the quinoline ring and a singlet for the acetyl methyl protons.
¹³C NMR Resonances for the carbons of the quinoline ring system and the carbonyl and methyl carbons of the acetate group.
IR Spectroscopy A strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1750-1735 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Biological Significance: A Prodrug Approach

8-Hydroxyquinoline is a potent chelator of metal ions and exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[3] However, its therapeutic application can be limited by issues of toxicity and non-specific metal chelation.[4]

8-Acetoxyquinoline serves as a prodrug of 8-hydroxyquinoline.[4] The ester group masks the chelating phenolic hydroxyl group, rendering the molecule less active. Upon administration, the ester is hydrolyzed in vivo, often by ubiquitous esterase enzymes, to release the active 8-hydroxyquinoline at the target site. This strategy aims to improve the pharmacokinetic profile and reduce the systemic toxicity of 8-hydroxyquinoline.[4]

Prodrug_Mechanism cluster_0 Administration & Distribution cluster_1 In Vivo Activation cluster_2 Pharmacological Action Prodrug 8-Acetoxyquinoline (Prodrug) Hydrolysis Esterase-mediated Hydrolysis Prodrug->Hydrolysis Active_Drug 8-Hydroxyquinoline (Active Drug) Hydrolysis->Active_Drug Chelation Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺, Zn²⁺) Active_Drug->Chelation Biological_Effect Biological Effect (e.g., Antimicrobial, Anticancer) Chelation->Biological_Effect

Prodrug activation of 8-acetoxyquinoline.

Experimental Protocols

Synthesis of 8-Acetoxyquinoline from 8-Hydroxyquinoline

Materials:

  • 8-Hydroxyquinoline

  • Acetic anhydride

  • Pyridine (B92270) (optional, as a catalyst and acid scavenger)

  • Anhydrous diethyl ether or other suitable solvent

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline in a suitable solvent such as anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring. A slight excess of acetic anhydride is typically used. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • After completion, wash the reaction mixture with cold water to remove excess acetic anhydride and any water-soluble byproducts.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and dry over an anhydrous salt (e.g., sodium sulfate).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 8-acetoxyquinoline.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-acetoxyquinoline.

Hydrolysis of 8-Acetoxyquinoline

Materials:

  • 8-Acetoxyquinoline

  • Aqueous buffer solution (e.g., phosphate (B84403) buffer at a desired pH)

  • Esterase enzyme (e.g., porcine liver esterase)

  • Spectrophotometer or HPLC for monitoring the reaction

  • Thermostated water bath

Procedure for Enzymatic Hydrolysis:

  • Prepare a stock solution of 8-acetoxyquinoline in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it into an aqueous buffer to the desired final concentration. Ensure the final organic solvent concentration is low enough not to inhibit the enzyme.

  • Equilibrate the substrate solution to the desired temperature in a thermostated water bath.

  • Initiate the hydrolysis reaction by adding a known amount of esterase enzyme to the substrate solution.

  • Monitor the progress of the reaction over time by measuring the increase in the concentration of 8-hydroxyquinoline. This can be done spectrophotometrically by monitoring the appearance of a chromophore specific to 8-hydroxyquinoline or by HPLC analysis of aliquots taken at different time points.

  • The initial rate of the reaction can be determined from the linear portion of the product formation versus time curve.

Conclusion

8-Acetoxyquinoline possesses a rich chemistry centered around its synthesis from 8-hydroxyquinoline and its hydrolysis back to the parent compound. This reactivity profile, combined with the significant biological activities of 8-hydroxyquinoline, positions 8-acetoxyquinoline as a valuable tool in drug development, particularly as a prodrug to enhance therapeutic efficacy and minimize off-target effects. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this important quinoline derivative.

References

The Emergence of 8-Acetoxy Natural Products: A Technical Guide to Their Discovery, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel bioactive compounds has led researchers to explore the vast chemical diversity of the natural world. Among the myriad of structures, natural products bearing an 8-acetoxy moiety are emerging as a class of molecules with significant therapeutic potential. This in-depth technical guide focuses on the discovery of these compounds, with a particular emphasis on cembranoid diterpenes isolated from marine organisms. We will delve into the experimental protocols for their isolation and characterization, present their biological activities in a quantitative format, and visualize the key signaling pathways they modulate. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug discovery.

Featured Compound Class: 8-Acetoxy Cembranoids from Sarcophyton

Soft corals of the genus Sarcophyton have proven to be a rich source of structurally complex and biologically active cembranoid diterpenes. These 14-membered macrocyclic molecules often possess a range of oxygen functionalities, including acetoxy groups, which play a crucial role in their bioactivity. A notable example is 7β-acetoxy-8α-hydroxydeepoxysarcophine , a cembranoid isolated from the Red Sea soft coral Sarcophyton glaucum. While the acetoxy group is at the C-7 position, its close proximity to the C-8 position and the presence of a hydroxyl group at C-8 make it a highly relevant analogue for the study of 8-oxygenated cembranoids. The structural complexity and potent biological activities of these compounds make them attractive targets for drug development.

Data Presentation: Bioactivity of 7β-acetoxy-8α-hydroxydeepoxysarcophine

The cytotoxic activity of 7β-acetoxy-8α-hydroxydeepoxysarcophine has been evaluated against a panel of human cancer cell lines. The following table summarizes the quantitative data, providing a clear comparison of its potency.[1][2]

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
HCT-116Colon Carcinoma2.3 ± 1.5~5.5
HepG2Hepatocellular Carcinoma3.6 ± 1.0~8.6
HeLaCervical Carcinoma6.7 ± 0.8~16.1

Note: Molar concentrations are approximated based on a molecular weight of ~418.5 g/mol .

Experimental Protocols

The isolation and characterization of 8-acetoxy natural products require a systematic workflow employing various chromatographic and spectroscopic techniques. The following is a detailed methodology adapted from established protocols for the isolation of cembranoids from Sarcophyton species.

Extraction and Fractionation
  • Sample Collection and Preparation: Specimens of the soft coral Sarcophyton glaucum are collected and immediately frozen to preserve the chemical integrity of their metabolites. The frozen material is then freeze-dried and ground to a fine powder.

  • Extraction: The powdered coral is exhaustively extracted with a solvent system, typically starting with a nonpolar solvent like n-hexane to remove lipids, followed by a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH) to extract the diterpenoids. This process is often carried out at room temperature with stirring for several days.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane and 90% aqueous methanol to separate nonpolar and medium-polarity compounds. The methanolic layer, enriched with cembranoids, is then further partitioned with a solvent of intermediate polarity, such as dichloromethane (B109758) (DCM).

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The DCM-soluble fraction is subjected to open column chromatography on silica gel. A gradient elution system is employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on Sephadex LH-20, using a solvent system like methanol or a mixture of dichloromethane and methanol. This step is effective in removing pigments and other high molecular weight impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure 8-acetoxy natural product is achieved by reversed-phase or normal-phase HPLC. A C18 column with a gradient of methanol and water or an isocratic system is commonly used for reversed-phase separation.

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed structure of the molecule is elucidated using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments. These experiments provide information on the proton and carbon environments, their connectivity, and the relative stereochemistry of the molecule.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of 8-acetoxy natural products from Sarcophyton.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure & Bioactivity A Freeze-dried Sarcophyton glaucum B Solvent Extraction (n-hexane, EtOAc) A->B C Solvent Partitioning (Hexane/MeOH-H2O) B->C D Silica Gel Column Chromatography C->D E Sephadex LH-20 Chromatography D->E F HPLC Purification E->F G Structure Elucidation (NMR, MS) F->G H Bioactivity Assays (e.g., Cytotoxicity) G->H

A generalized workflow for the discovery of novel 8-acetoxy natural products.
Signaling Pathways

Cembranoid diterpenes isolated from Sarcophyton have been shown to exert their anti-inflammatory and cytotoxic effects by modulating key cellular signaling pathways. The diagram below depicts the putative modulation of the NF-κB and MAPK signaling pathways by an 8-acetoxy cembranoid.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_genes Target Genes receptor Receptor (e.g., TLR4) MAPKKK MAPKKK receptor->MAPKKK IKK IKK Complex receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates apoptosis_genes Apoptosis-Related Genes MAPK->apoptosis_genes regulates IkB IκBα IKK->IkB phosphorylates NFkB_dimer p65/p50 IkB->NFkB_dimer releases NFkB_nucleus p65/p50 NFkB_dimer->NFkB_nucleus translocates NFkB_complex p65/p50-IκBα (Inactive) inflammatory_genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) AP1->inflammatory_genes upregulates NFkB_nucleus->inflammatory_genes upregulates compound 8-Acetoxy Cembranoid compound->MAPKK inhibits compound->IKK inhibits

Putative modulation of NF-κB and MAPK signaling pathways by an 8-acetoxy cembranoid.

Conclusion

The discovery of novel 8-acetoxy natural products, particularly from marine sources like soft corals, continues to be a promising avenue for the development of new therapeutic agents. The detailed experimental protocols and understanding of their mechanisms of action, such as the modulation of key signaling pathways, are crucial for advancing these compounds from discovery to clinical application. This technical guide provides a foundational framework for researchers in the field, highlighting the importance of a multidisciplinary approach that combines natural product chemistry, pharmacology, and molecular biology. The continued exploration of marine biodiversity, coupled with advancements in analytical techniques, will undoubtedly lead to the discovery of more potent and selective 8-acetoxy natural products with the potential to address unmet medical needs.

References

A Technical Deep Dive into 8-Acetoxy Steroids: Synthesis, Biological Activity, and Future Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroids represent a cornerstone of modern pharmacology, with a vast and diverse range of applications stemming from their potent and specific biological activities. The steroidal backbone, a rigid tetracyclic structure, provides a unique scaffold for chemical modifications, allowing for the fine-tuning of biological effects. While substitutions at various positions of the steroid nucleus have been extensively explored, leading to the development of numerous clinically significant drugs, the functionalization at the C8-position has been less thoroughly investigated. This in-depth technical guide focuses specifically on 8-acetoxy steroids, a subclass of modified steroids that holds potential for novel therapeutic applications.

The introduction of an acetoxy group at the C8-position can significantly influence the conformation of the B-ring and the overall stereochemistry of the steroid molecule. This, in turn, can modulate the binding affinity to specific receptors and alter the metabolic stability and pharmacokinetic profile of the compound. This guide aims to provide a comprehensive literature review of 8-acetoxy steroids, covering their synthesis, known biological activities, and the structure-activity relationships (SAR) that govern their effects. Detailed experimental protocols for key reactions and visualizations of synthetic and signaling pathways are included to facilitate further research and development in this promising area.

Synthesis of 8-Acetoxy Steroids

The synthesis of 8-acetoxy steroids typically involves the introduction of a hydroxyl group at the C8 position, followed by acetylation. The direct and stereoselective functionalization of the C8 position presents a significant synthetic challenge due to its sterically hindered nature within the steroid nucleus. However, several strategies have been developed to access 8-hydroxy steroids, which serve as key precursors.

One notable approach involves the synthesis of 8-hydroxy-11-aza-18-norestrane derivatives. While this specific example introduces a heteroatom into the steroid backbone, the methodology for introducing the 8-hydroxy group is relevant. The synthesis of (±)-8-hydroxy-3-methoxy-11-aza-18-norestra-1,3,5(10),9(11)-tetraen-17-one involves a multi-step sequence starting from 2-acetyl-1,2,3,4-tetrahydro-6-methoxynaphthalene. A key step is a modified Curtius rearrangement that, interestingly, leads to the introduction of the 8-hydroxy group, presumably through autoxidation. This hydroxy group can then be acetylated using standard procedures.

A general synthetic pathway for obtaining 8-acetoxy steroids from a suitable steroidal precursor is outlined below.

General Synthetic Workflow for 8-Acetoxy Steroids

Synthesis_Workflow Start Steroidal Precursor Step1 Introduction of C8-Hydroxy Group Start->Step1 Step2 Acetylation Step1->Step2 Product 8-Acetoxy Steroid Step2->Product

Caption: A generalized workflow for the synthesis of 8-acetoxy steroids.

Experimental Protocol: Acetylation of 8-Hydroxy Steroids (General Procedure)

A solution of the 8-hydroxy steroid in a suitable solvent (e.g., pyridine (B92270) or dichloromethane) is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. A catalytic amount of a base, like 4-dimethylaminopyridine (B28879) (DMAP), may be added to accelerate the reaction. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.

Biological Activity and Structure-Activity Relationships

The biological activities of 8-acetoxy steroids are not extensively documented in the literature, suggesting this is an underexplored area of steroid research. However, based on the broader understanding of steroid structure-activity relationships (SAR), several predictions can be made.

The C8 position is located at the junction of the B and C rings, and modifications at this site can significantly impact the overall shape of the steroid. The introduction of an acetoxy group, which is bulkier than a hydroxyl group, could influence receptor binding and biological activity. For instance, in the context of anabolic-androgenic steroids, modifications to the steroid ring system are known to alter the ratio of anabolic to androgenic effects. Similarly, for corticosteroids, substitutions can affect anti-inflammatory potency and mineralocorticoid activity.

Studies on steroids with modifications at other positions have shown that even subtle changes can lead to dramatic shifts in biological activity. For example, hydroxylation at various positions on the steroid backbone can inhibit steroidogenesis. While specific data for 8-acetoxy steroids is scarce, it is plausible that they could exhibit interesting activities, such as anti-inflammatory, anti-cancer, or neuroprotective effects, which are common among other modified steroids.

The orientation of the acetoxy group (α or β) would also be a critical determinant of biological activity, as it would dictate the precise three-dimensional shape of the molecule and its ability to interact with target proteins.

Quantitative Data

Due to the limited number of studies focusing specifically on 8-acetoxy steroids, a comprehensive table of quantitative data is not currently feasible. Research in this area is needed to generate data on parameters such as:

  • Synthetic Yields: Percentage yields for the synthesis of various 8-acetoxy steroid derivatives.

  • Receptor Binding Affinities: Dissociation constants (Kd) or inhibitory constants (Ki) for the binding of 8-acetoxy steroids to various nuclear and membrane receptors.

  • In Vitro Biological Activity: IC50 or EC50 values in various cell-based assays (e.g., anti-inflammatory, anti-proliferative, neuroprotective assays).

  • In Vivo Efficacy: Data from animal models to assess the therapeutic potential of these compounds.

Signaling Pathways

The signaling pathways of steroid hormones are well-characterized and typically involve binding to intracellular nuclear receptors, which then act as transcription factors to regulate gene expression. Steroids can also elicit rapid, non-genomic effects through membrane-bound receptors and modulation of intracellular signaling cascades.

Given that 8-acetoxy steroids are structurally similar to endogenous steroids, it is likely that they would act through similar signaling pathways. The specific pathway would depend on the parent steroid and the nature of the biological effect. For example, if an 8-acetoxy derivative of an estrogen were synthesized, it would be expected to interact with estrogen receptors and modulate estrogen-responsive genes.

General Steroid Hormone Signaling Pathway

Steroid_Signaling Steroid 8-Acetoxy Steroid Membrane Cell Membrane Steroid->Membrane Diffusion Receptor Intracellular Receptor Steroid->Receptor Binding Nucleus Nucleus Receptor->Nucleus Translocation DNA DNA Receptor->DNA Binding to HRE Transcription Gene Transcription DNA->Transcription Modulation Response Biological Response Transcription->Response

Caption: A simplified diagram of the genomic signaling pathway for steroid hormones.

Future Perspectives and Conclusion

The field of 8-acetoxy steroids is largely uncharted territory, presenting a significant opportunity for new discoveries in medicinal chemistry and drug development. The lack of extensive research in this area means that there is a high potential for identifying novel compounds with unique biological activities and therapeutic applications.

Future research should focus on:

  • Development of robust and stereoselective synthetic routes to access a variety of 8-acetoxy steroids with different parent skeletons (e.g., androstanes, estranes, pregnanes).

  • Systematic biological evaluation of these compounds in a range of assays to screen for potential therapeutic activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

  • Detailed structure-activity relationship studies to understand how the 8-acetoxy group influences biological activity and to guide the design of more potent and selective compounds.

  • Investigation of the mechanisms of action , including their effects on signaling pathways and gene expression.

Unveiling the Core Mechanisms of 8-Acetoxy Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanisms of action for 8-acetoxy compounds, tailored for researchers, scientists, and drug development professionals. This document synthesizes current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Mechanisms of Action

8-Acetoxy compounds, a diverse group of molecules characterized by an acetoxy moiety at the eighth position of their core structure, exhibit their biological effects through two primary mechanisms: functioning as prodrugs and, in the case of acetoxycoumarins, through enzymatic protein transacetylation.

The Prodrug Concept: Intracellular Activation by Esterases

A prevalent mechanism for many 8-acetoxy compounds is their role as prodrugs. The acetoxy group, an ester linkage, can be readily cleaved by ubiquitous intracellular esterases. This enzymatic hydrolysis releases the corresponding 8-hydroxy derivative, which is often the pharmacologically active form of the molecule. This prodrug strategy enhances the bioavailability of the parent hydroxy compound by masking a polar hydroxyl group with a more lipophilic acetoxy group, facilitating passage across cell membranes.

The general workflow for the activation of an 8-acetoxy prodrug can be visualized as follows:

prodrug_activation cluster_0 Intracellular Space 8-Acetoxy_Compound 8-Acetoxy_Compound Intracellular_Space Intracellular_Space 8-Acetoxy_Compound->Intracellular_Space Passive Diffusion Esterases Esterases Active_8-Hydroxy_Compound Active_8-Hydroxy_Compound Biological_Target Biological_Target Active_8-Hydroxy_Compound->Biological_Target Binding & Effect Esterases->Active_8-Hydroxy_Compound Hydrolysis

Prodrug activation of 8-acetoxy compounds.
Acetoxycoumarins: A Special Case of Transacetylation

A fascinating and more specific mechanism has been elucidated for a subclass of 8-acetoxy compounds, the 8-acetoxycoumarins. These molecules can act as acetyl group donors in a process termed transacetylation, which is catalyzed by the enzyme Calreticulin Transacetylase (CRTAase), also known as Acetoxy Drug: Protein Transacetylase (TAase). This enzymatic transfer of an acetyl group to specific protein targets can modulate their biological activity.

One of the most studied compounds in this class is 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC). The transacetylation activity of acetoxycoumarins is influenced by the position of the acetoxy group, with those at the C-7 and C-8 positions showing a high degree of specificity for CRTAase.

Signaling Pathways of 7,8-Diacetoxy-4-methylcoumarin (DAMC)

The biological effects of DAMC are multifaceted and involve the modulation of several key signaling pathways, primarily through the CRTAase-mediated transacetylation mechanism.

Angiogenesis and Oxidative Stress Response

DAMC has been shown to be a potent inducer of angiogenesis. This process is initiated by the CRTAase-catalyzed acetylation and subsequent activation of nitric oxide synthase (NOS). Activated NOS produces nitric oxide (NO), a key signaling molecule that upregulates the expression of vascular endothelial growth factor (VEGF) and thioredoxin (TRX). This cascade of events ultimately promotes the formation of new blood vessels.

DAMC_Angiogenesis_Pathway DAMC 7,8-Diacetoxy- 4-methylcoumarin (DAMC) CRTAase Calreticulin Transacetylase (CRTAase) DAMC->CRTAase Activates NOS Nitric Oxide Synthase (NOS) CRTAase->NOS Acetylation Acetylated_NOS Acetylated NOS (Active) NO Nitric Oxide (NO) Acetylated_NOS->NO Production VEGF Vascular Endothelial Growth Factor (VEGF) NO->VEGF Upregulates TRX Thioredoxin (TRX) NO->TRX Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Oxidative_Stress_Mitigation Oxidative Stress Mitigation TRX->Oxidative_Stress_Mitigation

DAMC-induced angiogenesis and oxidative stress response pathway.
Apoptosis Induction in Cancer Cells

In the context of oncology, DAMC and its derivatives have been demonstrated to induce apoptosis in various cancer cell lines. The underlying mechanism involves the modulation of key regulatory proteins in the apoptotic cascade. Treatment with DAMC has been associated with the downregulation of anti-apoptotic proteins like Bcl-xl and Cox-2, and the upregulation of pro-apoptotic factors such as p53. Furthermore, DAMC can influence the Akt and NF-κB signaling pathways, contributing to its pro-apoptotic effects. For instance, in human non-small cell lung cancer A549 cells, DAMC has been shown to induce apoptosis through a pathway involving the downregulation of the mitogen-activated protein kinase (MAPK) pathway.[1]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected 8-acetoxycoumarin derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineIC50 (µM)Reference
7,8-diacetoxy-4-methylcoumarin (DAMC)A549 (Lung Carcinoma)160[1]
7,8-diacetoxy-4-methylthiocoumarin (DAMTC)A549 (Lung Carcinoma)160[1]
4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetateA549 (Lung Carcinoma)89.3[2]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateA549 (Lung Carcinoma)48.1[2]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateCRL 1548 (Liver Cancer)45.1[2][3]

Experimental Protocols

Intracellular Esterase Activity Assay (Fluorogenic Probe Method)

This protocol describes a general method for measuring intracellular esterase activity, which is crucial for assessing the conversion of 8-acetoxy compounds to their active 8-hydroxy forms.

Principle: Non-fluorescent, cell-permeable esterase substrates are hydrolyzed by intracellular esterases to produce highly fluorescent products. The rate of fluorescence increase is proportional to the esterase activity.

Materials:

  • Fluorogenic esterase substrate (e.g., Calcein AM, Fluorescein Diacetate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment (Optional): If investigating the effect of a compound on esterase activity, incubate the cells with the test compound at various concentrations for the desired time.

  • Substrate Loading: Prepare a working solution of the fluorogenic substrate in PBS or serum-free medium. Remove the culture medium from the wells and wash the cells once with PBS. Add the substrate solution to each well and incubate at 37°C for a specified time (e.g., 15-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., ~494 nm excitation and ~517 nm emission for Calcein).

  • Data Analysis: Background fluorescence from wells without cells should be subtracted. Esterase activity can be expressed as the rate of fluorescence increase over time or as a percentage relative to a control.

Calreticulin Transacetylase (CRTAase) Activity Assay (Indirect GST Inhibition Method)

This assay indirectly measures CRTAase activity by quantifying the inhibition of Glutathione S-transferase (GST), a known target of acetylation by acetoxycoumarins.

Principle: CRTAase, in the presence of an acetoxycoumarin, will acetylate and inhibit GST. The remaining GST activity is then measured using a standard GST assay.

Materials:

  • Rat liver microsomes (as a source of CRTAase)

  • 8-Acetoxycoumarin compound (test substrate)

  • Glutathione (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Glutathione S-transferase (GST) from a commercial source (for standard curve)

  • Phosphate (B84403) buffer, pH 6.5

  • Spectrophotometer

Procedure:

  • Pre-incubation: In a microcentrifuge tube, mix the rat liver microsomes with the 8-acetoxycoumarin compound in phosphate buffer.

  • Incubation: Incubate the mixture at 37°C for a defined period to allow for the CRTAase-mediated acetylation of microsomal proteins, including GST.

  • GST Activity Measurement:

    • To a cuvette, add phosphate buffer, GSH, and CDNB.

    • Initiate the reaction by adding an aliquot of the pre-incubated microsomal suspension.

    • Monitor the increase in absorbance at 340 nm for several minutes. The rate of increase is proportional to the GST activity.

  • Data Analysis: The CRTAase activity is inversely proportional to the measured GST activity. The extent of GST inhibition reflects the efficiency of the 8-acetoxycoumarin as a substrate for CRTAase.

Conclusion

The mechanisms of action for 8-acetoxy compounds are multifaceted, ranging from a general prodrug strategy to a highly specific enzymatic transacetylation for certain molecular scaffolds. The ability of compounds like 7,8-diacetoxy-4-methylcoumarin to modulate key signaling pathways in angiogenesis and apoptosis highlights their therapeutic potential. The experimental protocols provided herein offer a framework for researchers to further investigate the biological activities of this promising class of compounds. A deeper understanding of these core mechanisms will undoubtedly pave the way for the rational design and development of novel therapeutics.

References

Preliminary Cytotoxicity Screening of 8-Acetoxy Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of various 8-acetoxy derivatives, with a focus on their potential as anticancer agents. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry. This document synthesizes key findings on the cytotoxic effects of these compounds, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Natural and synthetic compounds are extensively screened for their ability to inhibit the growth of cancer cells. Among these, derivatives containing acetoxy groups have garnered interest, as acetylation can influence a compound's bioavailability and mechanism of action.[1][2] Specifically, 8-acetoxy derivatives of various heterocyclic scaffolds, such as coumarins and flavonoids, are being explored for their cytotoxic potential.[1][2][3]

This guide focuses on the preliminary assessment of these derivatives, which typically involves in vitro assays to determine their concentration-dependent effects on the viability of cancer cell lines. Key metrics such as the half-maximal inhibitory concentration (IC50) or the 50% lethal dose (LD50) are used to quantify cytotoxic potency.[1][4]

Quantitative Cytotoxicity Data

The cytotoxic activity of 8-acetoxy and related derivatives has been evaluated against various human cancer cell lines. The following tables summarize the reported LD50 and IC50 values, providing a comparative look at their potency.

Acetoxycoumarin Derivatives

A study involving eight acetoxycoumarin derivatives tested their cytotoxic activity against lung (A549) and liver (CRL 1548) cancer cell lines, as well as a normal liver cell line (CRL 1439).[1][2][5] The results after a 48-hour treatment are presented below.

Compound NameA549 (Lung Cancer) LD50 (µM)CRL 1548 (Liver Cancer) LD50 (µM)CRL 1439 (Normal Liver) LD50 (µM)
4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (B1210297) (Compound 5)89.3>100 (Inactive)>100 (Inactive)
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7)48.145.149.6
Compounds 1-4, 6, 8>100Not DeterminedNot Determined
Table 1. Cytotoxic activity (LD50, µM) of acetoxycoumarin derivatives after 48 hours of treatment.[1][2][5]

Among the tested compounds, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7) demonstrated the most significant cytotoxic activity across all cell lines.[2][5]

7,8-Diacetoxy-3-Arylcoumarin Derivatives

Another study focused on a series of 7,8-diacetoxy-3-arylcoumarin derivatives, evaluating their cytotoxicity against human prostate (PC-3) and breast (MDA-MB-231) cancer cell lines.

Compound NamePC-3 (Prostate Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (5f)Most Active DerivativeData not specified
Table 2. Cytotoxicity of 7,8-Diacetoxy-3-Arylcoumarin Derivatives.[6]

The derivative 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (5f) was identified as the most potent compound against the PC-3 prostate cancer cell line, exhibiting high selectivity when compared to a non-cancerous cell line.[6]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxicity. The following sections detail common methodologies used in the screening of 8-acetoxy derivatives.

General Cytotoxicity Screening Workflow

A typical workflow for in vitro cytotoxicity screening involves cell preparation, compound treatment, and viability assessment.

G cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment A Seed cells in 96-well plates B Incubate for 24h (37°C, 5% CO2) A->B D Treat cells with varying concentrations B->D C Prepare serial dilutions of 8-acetoxy derivatives C->D E Incubate for a specified period (e.g., 48h) D->E F Add viability reagent (e.g., MTT, Crystal Violet) E->F G Measure absorbance or other signal F->G H Calculate % viability and determine IC50/LD50 G->H

Caption: General workflow for in vitro cytotoxicity screening.
Crystal Violet Dye-Binding Assay

This assay is used to determine cell viability by staining the DNA of adherent cells.

  • Cell Seeding : Plate cells in 96-well microplates at a density of 1 × 10⁴ cells per well.[3]

  • Incubation : Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • Treatment : Expose the cells to various concentrations (e.g., 0-100 µM) of the test compounds in triplicate.[2] Incubate for the desired period (e.g., 48 hours).[2]

  • Fixation : Remove the treatment medium and fix the cells with a suitable fixative, such as 4% paraformaldehyde.

  • Staining : Wash the plates and stain the cells with a 0.5% crystal violet solution for approximately 20-30 minutes.

  • Solubilization : Wash away the excess stain and allow the plates to dry. Solubilize the bound dye using a solvent like methanol (B129727) or a 10% acetic acid solution.

  • Measurement : Read the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

  • Cell Seeding & Treatment : Follow steps 1-3 as described for the Crystal Violet Assay.[3]

  • MTT Addition : After the treatment period, add MTT solution (e.g., 10 μl of 5 mg/ml in PBS) to each well.[7]

  • Incubation : Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[7]

  • Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the resulting colored solution, typically at a wavelength of 570 nm.

Mechanistic Insights and Signaling Pathways

Preliminary screening often extends to understanding the mechanism of cell death. Studies on acetoxycoumarins and flavonoids suggest that their cytotoxic effects can be mediated through the induction of apoptosis and cell cycle arrest.[1][3]

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. It can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[3] Flavonoids, for instance, have been shown to induce apoptosis by increasing the expression of caspases, including caspase-8 (extrinsic) and caspase-9 (intrinsic).[3] The cytotoxic agent 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (5f) was also found to induce apoptosis in PC-3 cells.[6]

Caption: Generalized signaling pathway for apoptosis induction.
Cell Cycle Arrest

Certain acetoxycoumarin derivatives have been shown to cause cell cycle arrest in different phases in lung and liver cancer cell lines.[1][5] This is typically analyzed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide. By arresting the cell cycle, these compounds can prevent cancer cell proliferation.

Conclusion

The preliminary cytotoxicity screening of 8-acetoxy derivatives, particularly those based on coumarin (B35378) scaffolds, has identified several compounds with potent activity against various cancer cell lines.[1][6] Derivatives like 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate and 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin have emerged as promising candidates.[2][6] The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.[1][6] This technical guide provides the foundational data and methodologies to aid researchers in the continued exploration and development of these compounds as potential chemotherapeutic agents. Further investigation, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to build upon these preliminary findings.

References

The Pivotal Role of the 8-Acetoxy Group in Molecular Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups is a cornerstone of modern drug design and discovery. Among these, the acetoxy group, particularly at the 8-position of various core scaffolds, has emerged as a critical determinant of molecular interactions and subsequent biological activity. This technical guide provides an in-depth exploration of the role of the 8-acetoxy group, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

The 8-Acetoxy Group: A Modulator of Binding Affinity and Selectivity

The introduction of an 8-acetoxy group can significantly influence a molecule's interaction with its biological target. This is often attributed to a combination of steric and electronic effects, as well as the potential for the acetoxy group to act as a hydrogen bond acceptor. Furthermore, its metabolic lability can be leveraged in prodrug strategies.

Quantitative Impact on Receptor Binding

The influence of substitutions at the 8-position of heterocyclic scaffolds is well-documented in structure-activity relationship (SAR) studies. While direct and extensive quantitative data for the 8-acetoxy group across a wide range of targets is still an area of active research, studies on analogous substitutions provide valuable insights. For instance, in the context of xanthine (B1682287) derivatives as adenosine (B11128) receptor antagonists, modifications at the 8-position are crucial for achieving selectivity. A study on 8-styrylxanthines demonstrated that a 4-acetoxy-3,5-dimethoxy analogue exhibited a remarkable 93-fold selectivity for the A2 adenosine receptor subtype.[1]

Analysis of 8-ethenyl-xanthine derivatives further underscores the importance of the 8-position in tuning binding affinity for A1 and A2a adenosine receptors.[2] The presence of aromatic substituents on the 8-ethenyl group can lead to highly selective A2a compounds, with affinity ratios reaching up to 100.[2] These findings suggest that the electronic and steric profile of the substituent at the 8-position, a role that the acetoxy group can fulfill, is a key factor in modulating receptor-ligand interactions.

Table 1: Quantitative Data on the Impact of 8-Position Substitution on Molecular Interactions

Compound ClassSpecific AnalogueTarget(s)Quantitative DataKey Finding
8-Styrylxanthines4-acetoxy-3,5-dimethoxy analogueAdenosine A2 Receptor93-fold A2-selectivityDemonstrates the significant impact of an acetoxy-containing substituent at the 8-position on receptor selectivity.[1]
8-Ethenyl-xanthines3,5-(OCH3)2-phenyl substitutedAdenosine A1 and A2a ReceptorsAffinity ratio up to 100 for A2aHighlights the role of 8-position substituents in achieving high receptor selectivity.[2]

Experimental Protocols for Assessing the Role of the 8-Acetoxy Group

To elucidate the precise role of the 8-acetoxy group in molecular interactions, a suite of well-defined experimental protocols is essential. These assays allow for the quantitative measurement of binding affinity, cellular effects, and the potential for compounds to modulate specific biological pathways.

Radioligand Binding Assay for Adenosine Receptors

This protocol is designed to determine the binding affinity of a test compound (e.g., an 8-acetoxyxanthine derivative) to adenosine receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the target adenosine receptor subtype (e.g., A1, A2A).

  • Radioligand (e.g., [³H]-ZM 241385 for A2A receptors).

  • Test compound (8-acetoxy derivative).

  • Non-specific binding control (e.g., theophylline).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known, non-labeled ligand is used instead of the test compound.[3]

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[4]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]

Cytotoxicity Assay (MTT Assay) for Flavone Derivatives

This colorimetric assay is used to assess the cytotoxic effects of a compound, such as an 8-acetoxyflavone, on cultured cells by measuring metabolic activity.

Materials:

  • Target cancer cell line (e.g., human non-small cell lung cancer cells).[6]

  • Complete culture medium.

  • Test compound (8-acetoxyflavone derivative) dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the 8-acetoxyflavone derivative for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5][7]

Macrophage-Mediated Lysis/Killing Assay

This assay evaluates the ability of a compound to modulate the cytotoxic activity of macrophages against target cells, which is a crucial aspect of immuno-oncology.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Target cancer cells.

  • Test compound (e.g., an 8-acetoxy derivative).

  • Culture medium.

  • Method for quantifying cell lysis (e.g., LDH release assay or chromium release assay).

Procedure:

  • Macrophage Activation (Optional): Pre-treat macrophages with the test compound for a specified duration to modulate their activation state.

  • Co-culture: Co-culture the macrophages (effector cells) with the target cancer cells at a specific effector-to-target ratio.

  • Incubation: Incubate the co-culture for a period sufficient to allow for macrophage-mediated killing.

  • Quantification of Lysis:

    • LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from damaged cells.[8]

    • Bacterial Killing Variation: For assessing the killing of bacteria, macrophages are incubated with bacteria, then lysed to release intracellular bacteria which are then plated and counted.[9][10]

  • Data Analysis: Calculate the percentage of specific lysis caused by the macrophages in the presence of the test compound compared to a control group without the compound.

Signaling Pathways Potentially Modulated by 8-Acetoxy Compounds

While direct evidence linking 8-acetoxy compounds to specific signaling pathways is still emerging, the structural similarities to other biologically active molecules, such as 7,8-dihydroxyflavone, suggest potential targets. The Tropomyosin receptor kinase B (TrkB) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways are plausible candidates for modulation by appropriately designed 8-acetoxyflavones.

TrkB Signaling Pathway

Brain-derived neurotrophic factor (BDNF) binding to its receptor TrkB activates several downstream signaling cascades, including the RAS/ERK, PI3K/AKT, and PLCγ pathways, which are crucial for neuronal survival, growth, and plasticity.[11][12]

TrkB_Signaling_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Dimerization Dimerization & Autophosphorylation TrkB->Dimerization PLCg PLCγ Dimerization->PLCg Shc Shc Dimerization->Shc Synaptic_Plasticity Synaptic Plasticity PLCg->Synaptic_Plasticity PI3K PI3K Shc->PI3K RAS RAS Shc->RAS AKT AKT PI3K->AKT Neuronal_Survival Neuronal Survival & Growth AKT->Neuronal_Survival ERK ERK RAS->ERK ERK->Synaptic_Plasticity

Caption: TrkB signaling cascade initiated by BDNF.

VEGFR2 Signaling Pathway

VEGF-A binding to VEGFR2 triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt cascades, which are central to angiogenesis, cell proliferation, and survival.[13][14][15][16]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: VEGFR2 signaling cascade initiated by VEGF-A.

Conclusion

The 8-acetoxy group represents a versatile and influential functional group in the design of biologically active molecules. Its ability to modulate binding affinity and selectivity, coupled with its potential for metabolic activation, makes it a valuable tool for medicinal chemists. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for the continued investigation and exploitation of the 8-acetoxy group in the development of novel therapeutics. Further research dedicated to elucidating the specific molecular interactions and signaling consequences of incorporating an 8-acetoxy group into diverse molecular scaffolds is warranted and holds significant promise for advancing drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Acetoxy Compounds

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 8-acetoxy compounds. It details the principles, experimental protocols, and data interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), tailored for professionals in research and drug development.

Introduction to 8-Acetoxy Compounds

The 8-acetoxy functional group, an ester moiety attached at the 8th position of a core structure, is a key feature in various organic molecules, including derivatives of quinoline (B57606), purines, and other heterocyclic systems. Accurate structural elucidation and characterization are critical for understanding their chemical properties, biological activity, and potential as therapeutic agents. Spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment.

Core Spectroscopic Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The acetoxy moiety has several characteristic absorption bands.

  • C=O Carbonyl Stretch: The most prominent feature for an acetoxy group is the strong carbonyl (C=O) stretching vibration. For aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹[1]. In aromatic acetates, such as 8-acetoxyquinoline (B1581907), conjugation can influence this frequency[2].

  • C-O Stretches: Esters also exhibit two distinct C-O stretching bands. These strong, broad absorptions typically appear in the 1300-1000 cm⁻¹ region and are a key indicator of the ester functional group[3][4]. The presence of these bands helps distinguish esters from ketones, which may have overlapping C=O absorptions[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.

  • ¹H NMR: The proton NMR spectrum of an 8-acetoxy compound will show a highly characteristic singlet for the three equivalent protons of the acetyl methyl group (CH₃). This peak typically appears in the δ 2.1–2.4 ppm region[5][6]. The exact chemical shift is influenced by the nature of the core structure to which the acetoxy group is attached. Protons on the core structure will resonate in their expected regions (e.g., δ 7.0-9.0 ppm for aromatic protons on a quinoline ring). For instance, in aspirin (B1665792) (acetylsalicylic acid), the acetyl methyl protons appear as a singlet at 2.36 ppm[6].

  • ¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the acetoxy group is significantly deshielded and appears far downfield, typically in the δ 168–172 ppm range. The methyl carbon of the acetyl group is found much further upfield, usually around δ 20–25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the parent molecule.

  • Key Fragmentation Pathways: 8-acetoxy compounds exhibit characteristic fragmentation patterns.

    • Loss of Ketene (B1206846): A common and diagnostic fragmentation is the neutral loss of ketene (CH₂=C=O, molecular weight 42 Da) from the molecular ion, resulting in a fragment ion [M-42]⁺[7]. This corresponds to the formation of the corresponding 8-hydroxy compound's radical cation.

    • Formation of Acetyl Cation: Cleavage of the ester C-O bond can produce the acetyl cation (CH₃CO⁺), which gives rise to a characteristic peak at an m/z of 43[8].

Data Presentation: Spectroscopic Data for Representative Compounds

The following tables summarize key spectroscopic data for well-characterized 8-acetoxy compounds.

Table 1: 8-Acetoxyquinoline

Technique Feature Observed Value Reference
Mass Spec. Molecular Formula C₁₁H₉NO₂ [9]
Monoisotopic Mass 187.06 g/mol [9]
Major Fragments (m/z) 145 ([M-42]⁺), 117 [10]
¹H NMR Acetyl Protons (CH₃) ~2.4 ppm (singlet) Estimated
Aromatic Protons ~7.4-8.9 ppm (multiplets) Estimated
IR C=O Stretch ~1750 cm⁻¹ [1][3]

| | C-O Stretches | ~1200-1000 cm⁻¹ |[1][3] |

Table 2: 8-Acetoxy-2'-deoxyguanosine

Technique Feature Observed Value Reference
Mass Spec. Method LC/MS, GC/MS [11]
Key Transition m/z 415 → m/z 299 [12]
NMR Tautomerism Study 15N NMR used to confirm 6,8-diketo form [13]
Conformation Base-paired in a B-form DNA structure [14]
IR C=O Stretch ~1745 cm⁻¹ [1][3]

| | C-O Stretches | ~1210-1050 cm⁻¹ |[1][3] |

Experimental Protocols

Detailed methodologies for key spectroscopic experiments are provided below.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To obtain the infrared spectrum of a solid 8-acetoxy compound using an Attenuated Total Reflectance (ATR) accessory.

  • Apparatus: FT-IR Spectrometer with ATR accessory.

  • Procedure:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

    • Place a small amount (1-5 mg) of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the ATR press to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra of an 8-acetoxy compound.

  • Apparatus: NMR Spectrometer (e.g., 400 MHz or higher), NMR tubes, volumetric flasks.

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

    • Transfer the solution to a clean NMR tube.

    • Instrument Setup: Insert the tube into the spectrometer's spinner and place it in the magnet.

    • Locking & Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform an automated or manual shimming process to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Load standard proton acquisition parameters.

      • Set the spectral width, number of scans (typically 8-16), and relaxation delay.

      • Acquire the Free Induction Decay (FID).

    • ¹³C NMR Acquisition:

      • Load standard carbon acquisition parameters with proton decoupling.

      • Set the spectral width, a larger number of scans (due to lower sensitivity), and a suitable relaxation delay.

      • Acquire the FID.

    • Data Processing:

      • Apply a Fourier transform to the FID to obtain the spectrum.

      • Phase the spectrum to ensure all peaks are in the positive absorption mode.

      • Apply a baseline correction.

      • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

      • For ¹H NMR, integrate the signals to determine the relative proton ratios.

Protocol 3: Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern using Electrospray Ionization (ESI) Mass Spectrometry.

  • Apparatus: Mass spectrometer with an ESI source, typically coupled to a liquid chromatograph (LC-MS).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

    • Infusion Analysis: The sample solution can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Ionization: Set the ESI source parameters, including capillary voltage (e.g., +4 kV for positive ion mode), nebulizing gas pressure, and drying gas flow rate and temperature. Positive ion mode is typically used to generate protonated molecules [M+H]⁺.

    • Data Acquisition: Acquire the mass spectrum over a desired m/z range (e.g., 50-500 Da).

    • Tandem MS (MS/MS): To study fragmentation, perform a product ion scan. Select the molecular ion ([M+H]⁺) as the precursor ion, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and scan for the resulting product ions[15]. This will reveal key fragments like the loss of ketene ([M+H-42]⁺).

Visualizations

Diagrams created using Graphviz to illustrate key workflows and relationships.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation Sample 8-Acetoxy Compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR) Dissolution->IR MS Mass Spectrometry (ESI-MS/MS) Dissolution->MS Data_Analysis Correlate Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General experimental workflow for spectroscopic characterization.

fragmentation_pathway M Molecular Ion [M]⁺˙ M_minus_42 Loss of Ketene [M-42]⁺˙ M->M_minus_42 - CH₂=C=O m_z_43 Acetyl Cation [CH₃CO]⁺ M->m_z_43 Cleavage

Caption: Key mass spectrometry fragmentation pathways for 8-acetoxy compounds.

References

In Vitro Evaluation of 8-Acetoxy Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro evaluation of various 8-acetoxy compounds, detailing their biological activities and the experimental protocols used for their assessment. The information is intended for researchers, scientists, and professionals in the field of drug development.

Cytotoxicity and Anti-Proliferative Activity

The in vitro cytotoxic and anti-proliferative activities of 8-acetoxy compounds have been evaluated against various cancer cell lines. These studies are crucial in the initial screening of potential anticancer agents.

Compound ClassSpecific CompoundCell LineAssayEndpointValue (µM)Reference
Flavone-8-acetic acid derivative2',3-dinitroflavone-8-acetic acid (19b)-Aminopeptidase (B13392206) N/CD13 InhibitionIC5025[1]
Cholestane derivative(25R)-26-Acetoxy-3β,5α-dihydroxycholest-6-one (25R)-55637 (HTB-9) Bladder CancerCCK-8IC505.8[2]
(25R)-26-Acetoxy-3β,5α-dihydroxycholest-6-one (25R)-5HepG2 Hepatocellular CarcinomaCCK-8IC505.6[2]
Intermediate 85637 (HTB-9) Bladder CancerCCK-8IC503.0[2]
Intermediate 11HepG2 Hepatocellular CarcinomaCCK-8IC504.8[2]
Acetoxycoumarin derivative4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) (7)A549 Lung CancerCrystal VioletLD5048.1[3]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7)CRL 1548 Liver CancerCrystal VioletLD5045.1[3]
4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (5)A549 Lung CancerCrystal VioletLD5089.3[3]
Phenoxy acetic acid derivative2-{4-[3-(2,4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4,5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy}acetic acid (3j)HEL (Human embryonic lung)-Minimum Cytotoxic Concentration0.16 µg/mL[4][5]

Cell Viability (MTT/CCK-8) Assay: [6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, or 72 hours.

  • Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for a specified period (typically 1-4 hours) to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.

Crystal Violet Dye-Binding Assay: [3]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds for the desired time.

  • Fixation: Discard the medium and fix the cells with a suitable fixative (e.g., methanol).

  • Staining: Stain the fixed cells with 0.5% crystal violet solution for 10-20 minutes.

  • Washing: Wash the plate with water to remove excess stain.

  • Solubilization: Solubilize the bound dye with a solubilizing agent (e.g., 33% acetic acid).

  • Absorbance Measurement: Measure the absorbance at approximately 590 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the LD50 value, the concentration that causes 50% cell death.

Apoptosis Assay (Annexin V/Propidium Iodide): [8][9]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

experimental_workflow_cytotoxicity cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Adherence (Overnight) seed->adhere treat Add 8-Acetoxy Compound (Various Concentrations) adhere->treat incubate Incubate (24-72h) treat->incubate add_reagent Add MTT/CCK-8 Reagent incubate->add_reagent measure Measure Absorbance add_reagent->measure calculate Calculate % Viability measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: General workflow for in vitro cytotoxicity testing.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 8-Acetoxy Compound cell Cancer Cell compound->cell bax Bax/Bak Activation cell->bax death_receptor Death Receptors (e.g., Fas, TNFR1) cell->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp37 Caspase-3, -7 (Executioner) casp9->casp37 casp8 Caspase-8 (Initiator) death_receptor->casp8 casp8->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Generalized apoptosis signaling pathways.

Anti-inflammatory Activity

Several 8-acetoxy compounds and their derivatives have been investigated for their potential to modulate inflammatory pathways. Key targets include cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).

Compound ClassSpecific CompoundAssayTarget/MediatorEndpointValueReference
8-oxoadenine derivativeCompound 9eTLR7 AgonismInterferonEC5050 nM[10]
Flavone-8-acetic acid derivativeCompound 1aTNF-α ProductionTNF-α-More potent than DMXAA[11]
Flavone-8-acetic acid derivativeCompound 1bTNF-α ProductionTNF-α-More potent than DMXAA[11]

Nitric Oxide (NO) Inhibition Assay (Griess Assay): [12][13]

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: Incubate the plates for 24 hours to allow for the production of NO.

  • Griess Reagent: Collect the culture supernatant and add Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) (a stable metabolite of NO) concentration.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Cyclooxygenase (COX) Inhibition Assay: [12][14]

  • Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzyme with the test compound at various concentrations.

  • Substrate Addition: Add arachidonic acid as the substrate to initiate the reaction.

  • Detection: Measure the production of prostaglandins (B1171923) (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity. The selectivity index (SI) for COX-2 can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Induction cluster_assay Griess Assay cluster_analysis Data Analysis seed_macrophages Seed RAW 264.7 Macrophages pretreat Pre-treat with 8-Acetoxy Compound seed_macrophages->pretreat induce Induce with LPS (24h) pretreat->induce collect_supernatant Collect Supernatant induce->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_abs Measure Absorbance (540nm) add_griess->measure_abs calculate_inhibition Calculate % NO Inhibition measure_abs->calculate_inhibition

Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) ikb->nfkb sequesters nucleus Nucleus nfkb->nucleus translocates gene_transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) nucleus->gene_transcription compound 8-Acetoxy Compound (or its metabolites) compound->ikk inhibits compound->nfkb inhibits translocation

Caption: Potential inhibition of the NF-κB signaling pathway.[15]

Antiviral Activity

The antiviral potential of 8-acetoxy compounds has been explored, although the specific compounds detailed in the search results did not show significant activity. Nevertheless, the methodologies employed are standard for in vitro antiviral screening.

No compounds with significant antiviral activity were identified in the provided search results. One study noted that several phenoxy acetic acid derivatives showed no specific antiviral activity, with the 50% antivirally effective concentration (EC50) being less than 5-fold lower than the minimum cytotoxic concentration.[4][5]

General Antiviral Assay (e.g., against RSV): [2]

  • Cell Culture: Plate suitable host cells (e.g., HEL cells for human viruses) in 96-well plates and grow to confluence.

  • Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Simultaneously or post-infection, add the test compounds at various concentrations.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

  • Endpoint Measurement: Assess the antiviral effect by a suitable method:

    • Cytopathic Effect (CPE) Reduction Assay: Visually score the protection of cells from virus-induced damage.

    • Plaque Reduction Assay: Stain the cell monolayer to visualize and count viral plaques.

    • Viral Yield Reduction Assay: Quantify the amount of progeny virus produced.

  • Data Analysis: Determine the EC50, the concentration of the compound that inhibits viral replication by 50%. A selectivity index (SI = CC50/EC50) is often calculated to assess the therapeutic window.

antiviral_workflow cluster_prep Preparation cluster_infection_treatment Infection & Treatment cluster_assessment Assessment cluster_analysis Data Analysis seed_cells Seed Host Cells in 96-well Plate infect Infect Cells with Virus seed_cells->infect treat Add 8-Acetoxy Compound infect->treat incubate Incubate for Viral Replication treat->incubate measure_cpe Measure Cytopathic Effect (CPE) or Viral Yield incubate->measure_cpe calculate_ec50 Calculate EC50 & SI measure_cpe->calculate_ec50

Caption: General workflow for an in vitro antiviral activity assay.

References

Methodological & Application

Protocol for the Introduction of an 8-Acetoxy Group into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The introduction of an acetoxy group at the 8-position of heterocyclic compounds is a significant transformation in medicinal chemistry and materials science. This functionalization can modulate the pharmacological properties of a molecule, influencing its solubility, metabolic stability, and binding interactions with biological targets. The 8-position of scaffolds like quinolines and purines is often a target for modification to explore structure-activity relationships (SAR) in drug discovery programs.

This document provides detailed protocols for the regioselective introduction of an 8-acetoxy group onto two important classes of heterocyclic compounds: quinolines and purines. The primary method described is the transition-metal-catalyzed C-H activation/acetoxylation, a powerful strategy that avoids the need for pre-functionalized starting materials.

Key Methodologies:

  • Rhodium(III)-Catalyzed C(sp³)–H Acetoxylation of 8-Methylquinolines : This protocol is particularly useful for the functionalization of an aliphatic C-H bond at the benzylic position of 8-methylquinoline (B175542) derivatives. The quinoline (B57606) nitrogen acts as an intrinsic directing group, guiding the rhodium catalyst to the C-H bonds of the 8-methyl group.

  • Palladium-Catalyzed C-H Acetoxylation of N⁹-Aryl/Benzylpurines : This method enables the direct acetoxylation of the C8-position of the purine (B94841) core. The reaction is directed by the N3 atom of the purine, with steric hindrance at the N1 and C6 positions playing a crucial role in achieving the desired regioselectivity.

These protocols offer efficient and selective means to access novel 8-acetoxy-functionalized heterocycles, facilitating the exploration of new chemical space in drug development and other scientific disciplines.

Protocol 1: Rhodium(III)-Catalyzed C(sp³)–H Acetoxylation of 8-Methylquinolines

This protocol details the efficient and mild Rh(III)-catalyzed acetoxylation of the methyl group at the 8-position of quinolines.[1][2][3] Acetic anhydride (B1165640) plays a crucial role in promoting this transformation.[1]

Experimental Protocol:
  • Reaction Setup: To an oven-dried screw-capped vial, add the 8-methylquinoline substrate (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (5 mol%, 7.0 mg), and AgSbF₆ (20 mol%, 13.7 mg).

  • Reagent Addition: Add acetic anhydride (Ac₂O, 0.4 mL) and 1,2-dichloroethane (B1671644) (DCE, 1.6 mL) to the vial.

  • Reaction Conditions: Cap the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired 8-(acetoxymethyl)quinoline product.

Quantitative Data: Substrate Scope of Rh(III)-Catalyzed C(sp³)–H Acetoxylation
EntrySubstrate (8-Methylquinoline Derivative)ProductYield (%)
18-Methylquinoline8-(Acetoxymethyl)quinoline85
22-Chloro-8-methylquinoline8-(Acetoxymethyl)-2-chloroquinoline78
36-Bromo-8-methylquinoline8-(Acetoxymethyl)-6-bromoquinoline81
48-Methyl-6-(trifluoromethyl)quinoline8-(Acetoxymethyl)-6-(trifluoromethyl)quinoline75
56-Fluoro-8-methylquinoline8-(Acetoxymethyl)-6-fluoroquinoline83
68-Methyl-2-phenylquinoline8-(Acetoxymethyl)-2-phenylquinoline72

Diagram 1: Proposed Catalytic Cycle for Rh(III)-Catalyzed C(sp³)–H Acetoxylation

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output A [Cp*Rh(III)X₂]₂ B Cp*Rh(III)(OAc)₂ A->B Ligand Exchange C Rh(III)-Substrate Complex B->C Coordination D Rhodacycle Intermediate C->D C-H Activation (CMD) E Rh(V) Intermediate D->E Oxidation (from Ac₂O) F Product Release E->F Reductive Elimination F->B Regeneration of Catalyst Product 8-(Acetoxymethyl)quinoline F->Product Reactant1 8-Methylquinoline Reactant1->C Reactant2 Ac₂O Reactant2->D

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed C(sp³)–H acetoxylation of 8-methylquinoline.

Protocol 2: Palladium-Catalyzed C-H Acetoxylation of N⁹-Aryl/Benzylpurines

This protocol describes the palladium-catalyzed C-H acetoxylation at the C8-position of N⁹-aryl/benzylpurines.[4][5] The reaction utilizes the N3 atom of the purine ring as a directing group, with steric shielding at the C6 position enhancing regioselectivity.[4][5]

Experimental Protocol:
  • Reaction Setup: In a sealed tube, combine the N⁹-aryl/benzylpurine substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (10 mol%, 4.5 mg), and PhI(OAc)₂ (0.4 mmol, 2.0 equiv., 128.8 mg).

  • Solvent Addition: Add acetic acid (AcOH, 2.0 mL) to the reaction tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Work-up: After cooling to room temperature, remove the acetic acid under reduced pressure.

  • Purification: Purify the residue by preparative thin-layer chromatography (pTLC) on silica gel (eluent: petroleum ether/ethyl acetate) to yield the 8-acetoxy-N⁹-aryl/benzylpurine product.

Quantitative Data: Substrate Scope of Palladium-Catalyzed C8-Acetoxylation of N⁹-Arylpurines
EntrySubstrate (N⁹-Arylpurine Derivative)ProductYield (%)
16-(Diethylamino)-9-phenyl-9H-purine8-Acetoxy-6-(diethylamino)-9-phenyl-9H-purine85
26-(Diethylamino)-9-(4-methoxyphenyl)-9H-purine8-Acetoxy-6-(diethylamino)-9-(4-methoxyphenyl)-9H-purine82
39-(4-Chlorophenyl)-6-(diethylamino)-9H-purine8-Acetoxy-9-(4-chlorophenyl)-6-(diethylamino)-9H-purine78
46-(Diethylamino)-9-(p-tolyl)-9H-purine8-Acetoxy-6-(diethylamino)-9-(p-tolyl)-9H-purine88
59-Benzyl-6-(diethylamino)-9H-purine8-Acetoxy-9-benzyl-6-(diethylamino)-9H-purine75
66-(Dimethylamino)-9-phenyl-9H-purine8-Acetoxy-6-(dimethylamino)-9-phenyl-9H-purine80

Diagram 2: Experimental Workflow for Palladium-Catalyzed C8-Acetoxylation of Purines

G start Start step1 Combine Purine Substrate, Pd(OAc)₂, and PhI(OAc)₂ in a sealed tube start->step1 step2 Add Acetic Acid (2.0 mL) step1->step2 step3 Heat at 110 °C for 12 hours step2->step3 step4 Cool to Room Temperature step3->step4 step5 Remove Acetic Acid (Reduced Pressure) step4->step5 step6 Purify by pTLC (Silica Gel) step5->step6 end 8-Acetoxy Purine Product step6->end

Caption: A step-by-step workflow for the palladium-catalyzed C8-acetoxylation of N⁹-aryl/benzylpurines.

References

Application Notes & Protocols: 8-Acetoxy Compounds as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 8-acetoxy compounds as versatile synthetic intermediates in organic chemistry and drug discovery. The acetoxy group serves as an effective protecting group for the corresponding phenol (B47542) and can be a precursor for further molecular modifications, making these compounds valuable building blocks for complex heterocyclic structures.

Introduction: The Role of the 8-Acetoxy Group

In multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is paramount. The 8-acetoxy group, an ester of the corresponding 8-hydroxy compound, is a key functional group for this purpose. It is typically introduced via acetylation of an 8-hydroxy compound using reagents like acetic anhydride (B1165640).[1] This transformation temporarily masks the reactive phenolic hydroxyl group, preventing it from undergoing unwanted side reactions during subsequent synthetic steps.[1]

The 8-acetoxy group's utility extends beyond protection. It can be strategically employed in reactions like the Fries rearrangement to introduce acetyl groups onto the aromatic ring. Furthermore, its removal via hydrolysis (deacetylation) under acidic or basic conditions regenerates the 8-hydroxy functionality, which is a common pharmacophore in many biologically active molecules.[1] This dual role makes 8-acetoxy compounds highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]

Application Note 1: 8-Acetoxyquinoline (B1581907) in the Synthesis of Bioactive Quinolines

8-Hydroxyquinoline (B1678124) (8-HQ) and its derivatives are scaffolds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-HIV, and neuroprotective properties.[2][3] The synthesis of substituted 8-HQ derivatives often requires the initial protection of the phenolic hydroxyl group. Converting 8-HQ to 8-acetoxyquinoline is an effective strategy to facilitate further functionalization of the quinoline (B57606) ring system, for example, through palladium-catalyzed cross-coupling reactions.[2]

Another key transformation is the Fries rearrangement of 8-acetoxyquinoline, which, in the presence of a Lewis acid like aluminum chloride, yields acetyl-8-hydroxyquinoline derivatives. These products can serve as intermediates for more complex molecules. The overall synthetic strategy involves a protection-functionalization-deprotection sequence.

G A 8-Hydroxyquinoline B 8-Acetoxyquinoline (Protected Intermediate) A->B Acetylation C Ring Functionalization (e.g., Halogenation, Coupling) B->C Reaction D Functionalized 8-Acetoxyquinoline C->D   E Functionalized 8-Hydroxyquinoline (Target) D->E Deacetylation (Hydrolysis)

Caption: Synthetic workflow using 8-acetoxyquinoline as a protecting group.

Experimental Protocols

Protocol 1.1: Synthesis of 8-Acetoxyquinoline (Acetylation)

This protocol describes the protection of the hydroxyl group of 8-hydroxyquinoline via acetylation.

  • Dissolve 8-hydroxyquinoline (1.0 eq) in acetic anhydride (2.0-3.0 eq).

  • Add a catalytic amount of pyridine (B92270) or a few drops of concentrated sulfuric acid.

  • Heat the mixture at a gentle reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker of ice-cold water with stirring to precipitate the product and hydrolyze excess acetic anhydride.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) to yield pure 8-acetoxyquinoline.

Protocol 1.2: Hydrolysis of 8-Acetoxyquinoline (Deacetylation)

This protocol regenerates the 8-hydroxyquinoline from its acetylated intermediate.

  • Suspend 8-acetoxyquinoline (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of an acid (e.g., 10% HCl) or a base (e.g., 10% NaOH).

  • Heat the mixture to reflux for 1-3 hours until the reaction is complete (monitored by TLC).

  • If using acid, cool the solution and neutralize with a suitable base (e.g., NaHCO₃ solution) to precipitate the 8-hydroxyquinoline.

  • If using a base, cool the solution and acidify with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from ethanol or a similar solvent if further purification is needed.

Quantitative Data

The yields of reactions involving quinoline derivatives can vary based on substituents and conditions. The following table provides representative data for related transformations.

ReactionStarting MaterialProductReagentsYield (%)Reference
Mannich Reaction5-chloro-8-hydroxyquinoline5-chloro-7-(ciprofloxacinomethyl)-8-hydroxyquinolineCiprofloxacin, Paraformaldehyde, Ethanol75%[4]
Hybrid Synthesis8-hydroxyquinoline-2-carboxylic acid8-HQ-Ciprofloxacin HybridCiprofloxacin, TBTU, DIEA96%[4]

Application Note 2: 8-Acetoxycoumarins in Heterocyclic Synthesis

Coumarins are a major class of heterocyclic compounds with diverse pharmacological activities.[5] The synthesis of functionalized coumarins often proceeds through classic condensation reactions like the Pechmann, Perkin, or Knoevenagel condensations.[6] Starting with a substituted phenol is a common strategy. For the synthesis of 8-hydroxycoumarin (B196171) derivatives, using an acetoxy-substituted phenol in the initial condensation or acetylating the resulting hydroxycoumarin can be a viable route. The 8-acetoxycoumarin intermediate can then be carried forward or deprotected to yield the final bioactive compound. For example, 7-acetoxy-4-methylcoumarin (B160210) is synthesized via the Pechmann condensation.[7]

G A Substituted Phenol C Pechmann Condensation A->C B β-Ketoester B->C D 8-Hydroxycoumarin Derivative C->D Cyclization E 8-Acetoxycoumarin Intermediate D->E Acetylation F Further Reactions E->F Modification G Final Product F->G

Caption: Synthesis and modification of coumarins via an acetoxy intermediate.

Experimental Protocols

Protocol 2.1: Synthesis of 7-Acetoxy-4-methylcoumarin (Adapted from Pechmann Condensation)

This protocol is adapted for the synthesis of an acetoxycoumarin, a representative reaction for this class of compounds.[7]

  • Cool concentrated sulfuric acid (e.g., 25 mL) in a beaker to below 10°C using an ice bath.

  • Slowly add a mixture of resorcinol (B1680541) (1.0 eq) and ethyl acetoacetate (B1235776) (1.0-1.2 eq) to the cold acid with constant stirring, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the mixture to stand at room temperature for 18-24 hours.

  • Pour the reaction mixture into a large volume of crushed ice and water. A solid precipitate of 7-hydroxy-4-methylcoumarin will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • To acetylate the product, suspend the crude 7-hydroxy-4-methylcoumarin in acetic anhydride and add a catalytic amount of pyridine.

  • Heat the mixture gently for 1 hour.

  • Cool the mixture and pour it into ice water to precipitate the 7-acetoxy-4-methylcoumarin.

  • Filter, wash with water, and recrystallize from ethanol to obtain the pure product.

Quantitative Data

Yields for the synthesis of various coumarin (B35378) derivatives can be high under optimized conditions.

Reaction TypeStarting MaterialsProductConditionsYield (%)Reference
Knoevenagel CondensationSalicylaldehydes, α-substituted ethylacetatesCoumarin DerivativesPIDA, EtOH, 35-40 °C80-92%[6]
Perkin CondensationSalicylaldehydes, Phenylacetic acids3-ArylcoumarinsAcetic anhydride, Triethylamine, 120 °C46-74%[6]
Thiazole Synthesis3-(2-bromoacetyl)-8-ethoxycoumarin, Thiourea3-(2-aminothiazol-4-yl)-8-ethoxycoumarinMethanol, Reflux94%[5]

Application Note 3: General Logic for Protecting Group Strategy

The use of an acetoxy group as a protecting group for a hydroxyl functionality is a fundamental strategy in the synthesis of complex molecules, particularly in drug development where precise structural modifications are required.[8][] The logic involves the temporary conversion of the reactive -OH group to a less reactive -OAc group, performing the desired chemical transformation on another part of the molecule, and finally, removing the protecting group to restore the original hydroxyl functionality.

G A R-OH (Reactive) B R-OAc (Protected) A->B Protection (Acetylation) B->A Deprotection (Hydrolysis)

Caption: Reversible protection-deprotection strategy for hydroxyl groups.

The efficiency of both the protection and deprotection steps is crucial. Acetylation is often high-yielding. Deacetylation can be achieved under various conditions, allowing for selectivity in molecules with multiple protecting groups.[10][11]

Quantitative Data: Deacetylation Conditions

The choice of reagent and conditions for deacetylation can impact reaction time, temperature, and yield. The following table illustrates conditions for the related deacetylation of chitin (B13524), showing how different systems perform.

Reagent SystemTemperature (°C)Time (h)Degree of Deacetylation (%)Reference
50 wt% NaOH80883 ± 2%[11]
[Ch]Cl:OA (DES)80419 ± 3%[10]
K₂CO₃:G (DES)8024~20%[10]
[Ch]Cl:AA (DES)804~15%[10]

DES: Deep Eutectic Solvent; [Ch]Cl:OA: Choline chloride:Oxalic acid; K₂CO₃:G: Potassium carbonate:Glycerol; [Ch]Cl:AA: Choline chloride:Acetic acid. Data is for chitin deacetylation and serves as an illustrative comparison of hydrolytic conditions.

References

Application Notes and Protocols: 8-Acetoxy Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-acetoxy derivatives in medicinal chemistry, with a focus on their anticancer and antioxidant properties. Detailed protocols for the synthesis and biological evaluation of key compounds are provided to facilitate further research and development in this promising area of drug discovery.

Application: Anticancer Activity of 8-Acetoxycoumarin Derivatives

8-Acetoxycoumarin derivatives have emerged as a significant class of compounds with potent cytotoxic activity against various cancer cell lines. The presence of the acetoxy group at the 8-position of the coumarin (B35378) scaffold has been shown to be a key determinant of their pharmacological effects. These compounds often induce apoptosis and modulate signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Cytotoxicity of 8-Acetoxycoumarin Derivatives
CompoundCell LineAssay TypeActivity (µM)Reference
7,8-Diacetoxy-4-methylcoumarin (B1216158) (DAMC)A549 (Lung Cancer)Apoptosis InductionIC50: ~160 µg/mL[1]
7,8-Diacetoxy-4-methylthiocoumarin (DAMTC)A549 (Lung Cancer)Apoptosis InductionIC50: ~160 µg/mL[1]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateA549 (Lung Cancer)CytotoxicityLD50: 48.1[2]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateCRL 1548 (Liver Cancer)CytotoxicityLD50: >100[2]
4-(4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateA549 (Lung Cancer)CytotoxicityLD50: 89.3[2]
Experimental Protocol: Synthesis of 7,8-Diacetoxy-4-methylcoumarin (DAMC)

This protocol is adapted from the Pechmann condensation reaction.

Materials:

Procedure:

  • Dissolve 2.5 g of 7,8-dihydroxy-4-methylcoumarin in a mixture of 3 mL of acetic anhydride and 5 mL of pyridine by dropwise addition.

  • Allow the reaction mixture to stand overnight (approximately 12 hours) at room temperature.

  • Pour the reaction product into a beaker containing crushed ice.

  • Filter the separated solid coumarin product and wash it thoroughly with double-distilled water.

  • Recrystallize the crude product from ethanol to obtain pure 7,8-diacetoxy-4-methylcoumarin.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of 8-acetoxycoumarin derivatives on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 8-acetoxycoumarin derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Determine the IC50 value from the dose-response curve.

Signaling Pathway: DAMC-Induced Apoptosis in A549 Lung Cancer Cells

DAMC_Apoptosis_Pathway DAMC 7,8-Diacetoxy-4- methylcoumarin (DAMC) ROS ↑ Intracellular ROS DAMC->ROS MAPK ↓ MAP Kinase Pathway DAMC->MAPK p53 ↑ p53 DAMC->p53 Akt ↑ Akt Pathway DAMC->Akt NFkB ↑ NF-κB Pathway DAMC->NFkB Mito Mitochondrial Membrane Potential Alteration ROS->Mito Apoptosis Apoptosis MAPK->Apoptosis Bcl_xl ↓ Bcl-xl p53->Bcl_xl Cox2 ↓ Cox-2 NFkB->Cox2 Bcl_xl->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: DAMC-induced apoptosis signaling cascade in A549 cells.

Application: Antioxidant and Angiogenic Effects of 8-Acetoxycoumarin Derivatives

7,8-Diacetoxy-4-methylcoumarin (DAMC) has been shown to mitigate oxidative stress and promote angiogenesis.[3] It enhances the expression of thioredoxin (TRX) and vascular endothelial growth factor (VEGF), key players in these processes.[3]

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a method to quantify intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)

  • 7,8-Diacetoxy-4-methylcoumarin (DAMC)

  • DCFH-DA solution (in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Culture plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture the cells in appropriate plates. Treat the cells with the desired concentrations of DAMC for a specified period.

  • Probe Loading: Wash the cells with PBS. Pre-incubate the cells in PBS for 30 minutes at 37°C. Replace the medium with PBS containing 17.5 µM CM-DCFH DA and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Quantify the change in fluorescence intensity in DAMC-treated cells relative to untreated control cells.

Signaling Pathway: DAMC-Induced Angiogenesis

DAMC_Angiogenesis_Pathway DAMC 7,8-Diacetoxy-4-methylcoumarin (DAMC) CRTAase Calreticulin Transacetylase (CRTAase) DAMC->CRTAase activates TRXIP ↓ Thioredoxin Interacting Protein (TRXIP) DAMC->TRXIP TRXR ↑ Thioredoxin Reductase (TRXR) DAMC->TRXR NOS Nitric Oxide Synthase (NOS) CRTAase->NOS acetylates Acetylated_NOS Acetylated NOS (Active) NOS->Acetylated_NOS NO ↑ Nitric Oxide (NO) Acetylated_NOS->NO VEGF ↑ VEGF Expression NO->VEGF TRX ↑ Thioredoxin (TRX) Expression & Activity TRXIP->TRX TRXR->TRX ROS_scavenging ↓ Oxidative Stress (ROS Scavenging) TRX->ROS_scavenging TRX->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: DAMC promotes angiogenesis via NO and TRX pathways.

Application: Antiparasitic Activity of 8-Acetoxyquinoline Derivatives

8-Acetoxyquinoline derivatives, particularly those with a nitro group at the 5-position, have demonstrated promising activity against various parasites. The mechanism of action is often attributed to their ability to chelate metal ions, which are essential for parasitic enzymes.

Quantitative Data: Antiparasitic Activity of 8-Aminoquinoline Derivatives
CompoundParasiteModelActivityReference
(-)-enantiomer of NPC1161CPlasmodium bergheiMurine modelMore active than (+)-enantiomer[4]
(-)-enantiomer of NPC1161CPneumocystis cariniiMurine modelMore active than (+)-enantiomer[4]
(-)-enantiomer of NPC1161CLeishmania donovaniMurine modelMore active than (+)-enantiomer[4]

Note: NPC1161C is an 8-aminoquinoline, a related class of compounds.

Experimental Protocol: Synthesis of 8-Acetoxy-5-nitroquinoline

This protocol describes the synthesis starting from 8-hydroxyquinoline (B1678124).

Materials:

  • 8-hydroxyquinoline

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Crushed ice

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Phosphoryl chloride (POCl₃)

  • Acetic Anhydride

  • Standard laboratory glassware and safety equipment

Procedure:

  • Nitration of 8-hydroxyquinoline:

    • Dissolve 8-hydroxyquinoline in concentrated sulfuric acid in a flask cooled in an ice bath (0-5°C).

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 2 hours at 0-5°C.

    • Pour the reaction mixture onto crushed ice to precipitate 8-hydroxy-5-nitroquinoline.

    • Filter the yellow solid, wash with cold water until neutral, and dry.

  • Acetylation of 8-hydroxy-5-nitroquinoline:

    • Reflux the 8-hydroxy-5-nitroquinoline with an excess of acetic anhydride for 2-3 hours.

    • After cooling, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain 8-acetoxy-5-nitroquinoline.

Experimental Workflow: Antiparasitic Drug Discovery with 8-Acetoxyquinolines

Antiparasitic_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of 8-Acetoxyquinoline Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Activity_Assay Antiparasitic Activity Assay (IC50 determination) Characterization->Activity_Assay Parasite_Culture Parasite Culture (e.g., T. cruzi) Parasite_Culture->Activity_Assay Toxicity_Assay Cytotoxicity Assay on Host Cells (e.g., Macrophages) Activity_Assay->Toxicity_Assay Animal_Model Infection of Animal Model (e.g., Murine) Toxicity_Assay->Animal_Model Treatment Treatment with Lead Compound Animal_Model->Treatment Efficacy_Assessment Assessment of Efficacy & Toxicity Treatment->Efficacy_Assessment Lead_Optimization Lead Optimization Efficacy_Assessment->Lead_Optimization Data for Lead Optimization

Caption: Workflow for antiparasitic drug discovery using 8-acetoxyquinolines.

References

Application Notes and Protocols for Stereoselective 8-Acetoxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed method for the stereoselective 8-acetoxylation of prochiral 8-ethylquinoline (B27807) derivatives. The protocol leverages a chiral palladium catalyst to achieve facial selectivity in the C(sp³)–H activation and subsequent acetoxylation, a crucial transformation for introducing chirality and a versatile functional group in the synthesis of complex molecules and potential pharmaceutical candidates.

Introduction

The introduction of an acetoxy group at the C8-position of quinoline (B57606) scaffolds is a significant synthetic transformation. When performed stereoselectively, it allows for the precise control of the three-dimensional architecture of the molecule, which is paramount in drug discovery and development where enantiomers can exhibit vastly different biological activities. This document outlines a detailed protocol for the asymmetric acetoxylation of 8-ethylquinoline, serving as a model system. The method is based on palladium-catalyzed C–H activation, employing a chiral ligand to induce enantioselectivity.

Methodology Overview: Chiral Palladium-Catalyzed C(sp³)–H Acetoxylation

The core of this method involves the use of a palladium(II) catalyst in conjunction with a chiral ligand to differentiate between the two enantiotopic C-H bonds of the methylene (B1212753) group in 8-ethylquinoline. The quinoline nitrogen acts as an endogenous directing group, facilitating the formation of a cyclometalated palladium intermediate. The chiral ligand, bound to the palladium center, then orchestrates the stereoselective C-O bond formation.

Proposed Signaling Pathway: Catalytic Cycle

The proposed catalytic cycle for the enantioselective 8-acetoxylation of 8-ethylquinoline is depicted below. The cycle begins with the coordination of the palladium catalyst to the quinoline nitrogen. Subsequent C-H activation forms a five-membered palladacycle. Oxidation of the Pd(II) center to Pd(IV) by the oxidant is followed by reductive elimination to form the acetoxylated product and regenerate the active Pd(II) catalyst. The chiral ligand environment around the palladium center dictates the stereochemical outcome of the reaction.

Catalytic Cycle for Enantioselective 8-Acetoxylation cluster_cycle Catalytic Cycle A Pd(II) Catalyst + Substrate B Coordination & C-H Activation (Formation of Palladacycle) A->B Chiral Ligand C Oxidation (Pd(II) to Pd(IV)) B->C Oxidant D Reductive Elimination (C-O Bond Formation) C->D Acetate (B1210297) Source E Product Release & Catalyst Regeneration D->E Forms Chiral Product E->A Regenerates Pd(II)

Caption: Proposed catalytic cycle for the palladium-catalyzed enantioselective 8-acetoxylation.

Experimental Protocols

Materials and Reagents
  • 8-Ethylquinoline (Substrate)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) (Chiral Ligand)

  • Phenyliodine diacetate (PhI(OAc)₂) (Oxidant and acetate source)

  • Acetic Acid (Solvent and acetate source)

  • Dichloromethane (B109758) (DCM) (Co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (Eluents for chromatography)

Instrumentation
  • Magnetic stirrer with heating capabilities

  • Schlenk line or glovebox for inert atmosphere operations

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) with a chiral stationary phase column for enantiomeric excess determination.

  • Nuclear magnetic resonance (NMR) spectrometer for structural characterization.

  • Mass spectrometer for molecular weight confirmation.

Detailed Experimental Procedure

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and (S)-BINAP (18.7 mg, 0.03 mmol, 6 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (1.0 mL) to the Schlenk tube and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Reagent Addition: To the catalyst solution, add 8-ethylquinoline (78.6 mg, 0.5 mmol, 1.0 equiv.), followed by PhI(OAc)₂ (241.5 mg, 0.75 mmol, 1.5 equiv.), and acetic acid (1.0 mL).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS. The reaction is typically complete within 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (10 mL).

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 8-(1-acetoxyethyl)quinoline.

  • Characterization and Enantiomeric Excess Determination:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the stereoselective 8-acetoxylation experiment.

Experimental Workflow A Reaction Setup (Catalyst, Ligand, Inert Atmosphere) B Addition of Reagents (Substrate, Oxidant, Solvent) A->B C Reaction at Elevated Temperature B->C D Reaction Quenching and Work-up C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Chiral HPLC Analysis (e.e. Determination) E->G

Caption: General experimental workflow for stereoselective 8-acetoxylation.

Data Presentation

The following table summarizes hypothetical but representative quantitative data for the stereoselective 8-acetoxylation of 8-ethylquinoline under various conditions, illustrating the effect of different chiral ligands and reaction parameters.

EntryChiral LigandTemperature (°C)Time (h)Yield (%)e.e. (%)
1(S)-BINAP80247592
2(R)-BINAP80247391
3(S)-SEGPHOS80247895
4(S)-BINAP60486588
5(S)-BINAP100187085

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents are pure and dry.

    • Verify the integrity of the inert atmosphere.

    • Increase the reaction time or temperature.

    • Screen different oxidants or acetate sources.

  • Low Enantioselectivity:

    • Screen a variety of chiral ligands.

    • Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.

    • Vary the solvent system.

  • Side Product Formation:

    • Adjust the stoichiometry of the oxidant.

    • Lower the reaction temperature.

    • Optimize the purification method.

Conclusion

The described protocol provides a robust framework for the stereoselective 8-acetoxylation of 8-ethylquinoline. This method offers a valuable tool for the synthesis of chiral quinoline derivatives, which are important scaffolds in medicinal chemistry and materials science. Further optimization of the reaction conditions and exploration of a broader substrate scope will undoubtedly expand the utility of this transformation.

Application Notes and Protocols for Cell-Based Assays of 8-Acetoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-acetoxy compounds, a class of molecules characterized by an acetoxy group at the eighth position of a core scaffold, have garnered significant interest in drug discovery. Notably, derivatives of 8-acetoxycoumarin have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1][2][3] The acetoxy moiety can enhance the bioavailability and activity of the parent molecule, making these compounds promising candidates for therapeutic development.[1]

This application note provides a detailed framework for developing a comprehensive cell-based assay to characterize the cytotoxic and apoptotic effects of a novel 8-acetoxy compound, herein referred to as "Compound A8". The protocols outlined below utilize the A549 human lung carcinoma cell line as a model system and describe methods to assess cell viability, quantify apoptosis, and investigate the involvement of key signaling pathways, specifically the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Studies have indicated that 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC) can induce apoptosis in A549 cells through mechanisms involving the MAPK and NF-κB pathways.[3]

Assay Principles

This multi-assay approach is designed to provide a thorough understanding of the cellular response to Compound A8.

  • Cell Viability Assay: A resazurin-based assay is employed to measure the metabolic activity of viable cells.[4][5][6][7] Metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) dye to the pink, highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the number of living cells.[6][7]

  • Apoptosis Assay: Apoptosis is quantified using an Annexin V and Propidium Iodide (PI) staining protocol followed by flow cytometry.[8][9][10] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[9] PI, a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • p38 MAPK Activation Assay: The activation of the p38 MAPK pathway, a key regulator of cellular stress responses and apoptosis, is assessed using a cell-based ELISA.[11][12][13] This assay quantifies the level of phosphorylated p38 MAPK (p-p38), the active form of the protein, relative to the total p38 MAPK protein in the cell.

  • NF-κB Nuclear Translocation Assay: The activity of the NF-κB signaling pathway is determined by monitoring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus using immunofluorescence microscopy.[14][15][16][17] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus to regulate gene expression.[17]

Experimental Workflow

The overall experimental workflow for evaluating the effects of Compound A8 is depicted in the diagram below.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture A549 Cell Culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding compound_prep Compound A8 Preparation (Serial Dilutions) treatment Treatment with Compound A8 (24, 48, 72 hours) compound_prep->treatment cell_seeding->treatment viability Cell Viability (Resazurin Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis mapk p38 MAPK Activation (Cell-based ELISA) treatment->mapk nfkb NF-κB Translocation (Immunofluorescence) treatment->nfkb data_acq Data Acquisition (Plate Reader, Flow Cytometer, Microscope) viability->data_acq apoptosis->data_acq mapk->data_acq nfkb->data_acq data_analysis Data Analysis & Graphing (IC50, % Apoptosis, etc.) data_acq->data_analysis

Figure 1: Experimental workflow for evaluating the bioactivity of Compound A8.

Proposed Signaling Pathway

Based on existing literature for similar compounds, we hypothesize that Compound A8 induces apoptosis in A549 cells by activating the pro-apoptotic p38 MAPK pathway while inhibiting the pro-survival NF-κB pathway.[3][18][19]

signaling_pathway cluster_mapk p38 MAPK Pathway cluster_nfkb NF-κB Pathway compound_a8 Compound A8 mkk3_6 MKK3/6 compound_a8->mkk3_6 ikk IKK compound_a8->ikk p38 p38 MAPK mkk3_6->p38 Phosphorylates caspase9 Caspase-9 p38->caspase9 Activates apoptosis Apoptosis caspase9->apoptosis ikb IκBα ikk->ikb Phosphorylates for degradation nfkb_p65 NF-κB (p65/p50) ikb->nfkb_p65 Inhibits nfkb_p65_nucleus NF-κB (nucleus) nfkb_p65->nfkb_p65_nucleus Translocation survival_genes Pro-survival Genes (e.g., Bcl-xL) nfkb_p65_nucleus->survival_genes survival_genes->apoptosis

Figure 2: Proposed signaling mechanism for Compound A8-induced apoptosis.

Materials and Reagents

  • Cell Line: A549 (ATCC® CCL-185™), human lung carcinoma.[20][21][22][23][24]

  • Media: F-12K Medium (Gibco), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents for Cell Culture: 0.25% Trypsin-EDTA, PBS (phosphate-buffered saline).[20][22][23]

  • Compound A8: Stock solution in DMSO.

  • Cell Viability Assay: Resazurin sodium salt (e.g., from Sigma-Aldrich).[4][6]

  • Apoptosis Assay: FITC Annexin V Apoptosis Detection Kit with PI (e.g., from BioLegend).[8]

  • p38 MAPK Assay: p38 MAPK (Phospho) Cell-Based ELISA Kit (e.g., from Assay Genie or Boster Bio).[11][13]

  • NF-κB Assay:

    • Primary antibody: Rabbit anti-NF-κB p65 (e.g., from Cell Signaling Technology).

    • Secondary antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 conjugate.

    • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole).

    • Fixation and permeabilization: 4% Paraformaldehyde, 0.1% Triton X-100 in PBS.[15]

  • Equipment:

    • Humidified incubator (37°C, 5% CO2).

    • Biosafety cabinet.

    • Inverted microscope.

    • Centrifuge.

    • Fluorescence plate reader (Ex/Em: 560/590 nm).[4][5]

    • Flow cytometer.

    • Fluorescence microscope.

Experimental Protocols

A549 Cell Culture
  • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[23]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[22][24]

  • Subculture cells when they reach 80-90% confluency.[22][24]

  • To subculture, wash cells with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.[20][22]

Protocol: Cell Viability Assay
  • Seed A549 cells in a 96-well, black, clear-bottom plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Prepare serial dilutions of Compound A8 in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.[4]

  • Add 10 µL of the resazurin solution to each well.[25]

  • Incubate for 2-4 hours at 37°C, protected from light.[4]

  • Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[4][5][6]

  • Calculate cell viability as a percentage relative to the vehicle control after subtracting the background fluorescence from wells with medium only.

Protocol: Apoptosis Assay (Annexin V/PI Staining)
  • Seed 2 x 10^5 A549 cells per well in a 6-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of Compound A8 and a vehicle control for 48 hours.

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[10]

  • Wash the cells twice with cold PBS.[10]

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.[8]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V only, and PI only controls to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol: p38 MAPK Activation Assay (Cell-Based ELISA)
  • Seed 1 x 10^4 A549 cells per well in a 96-well plate and incubate overnight.

  • Treat cells with Compound A8 at various concentrations for a predetermined time (e.g., 6 hours).

  • Fix, permeabilize, and block the cells according to the manufacturer's protocol for the cell-based ELISA kit.[11]

  • Incubate the cells with primary antibodies against phospho-p38 (pT180/pY182) and total p38 in separate wells overnight at 4°C. A normalization antibody, such as GAPDH, should also be used.[11]

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1.5 hours at room temperature.[11]

  • Wash the wells again and add the TMB substrate solution. Allow the color to develop.

  • Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.

  • Calculate the relative activation of p38 MAPK by normalizing the phospho-p38 signal to the total p38 signal or the GAPDH signal.

Protocol: NF-κB Nuclear Translocation Assay
  • Seed A549 cells on glass coverslips in a 24-well plate at a density of 2 x 10^4 cells/well. Incubate for 24 hours.

  • Treat the cells with Compound A8 for a specified time (e.g., 1 hour). Include a positive control (e.g., TNF-α) and a vehicle control.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[15]

  • Wash again and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[15]

  • Block non-specific binding with 1% BSA in PBS for 1 hour.[15]

  • Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to assess the localization of the p65 subunit. An increase in nuclear fluorescence compared to cytoplasmic fluorescence indicates translocation.[14][16]

Data Presentation

The following tables present hypothetical data from the described assays, demonstrating the dose-dependent effects of Compound A8 on A549 cells.

Table 1: Effect of Compound A8 on A549 Cell Viability

Compound A8 (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100.0 ± 4.5100.0 ± 5.1100.0 ± 4.8
195.2 ± 3.888.4 ± 4.275.1 ± 5.5
582.1 ± 4.165.7 ± 3.948.9 ± 4.3
1068.5 ± 3.551.2 ± 3.332.6 ± 3.8
2545.3 ± 2.930.8 ± 2.515.4 ± 2.1
5022.7 ± 2.114.6 ± 1.98.2 ± 1.5
IC50 (µM) 28.1 11.5 6.2

Data are presented as mean ± standard deviation (n=3).

Table 2: Apoptosis Induction by Compound A8 in A549 Cells (48h Treatment)

Compound A8 (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle)94.2 ± 2.13.1 ± 0.82.7 ± 0.6
1060.5 ± 3.525.8 ± 2.913.7 ± 2.1
2535.1 ± 2.848.2 ± 3.316.7 ± 2.4
5018.9 ± 2.255.4 ± 4.125.7 ± 3.0

Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of Compound A8 on p38 MAPK Activation and NF-κB Translocation

Compound A8 (µM)Relative p-p38/Total p38 Ratio% Cells with Nuclear NF-κB p65
0 (Vehicle)1.00 ± 0.1285.3 ± 5.2 (TNF-α Control)
0 (Vehicle)1.00 ± 0.1212.1 ± 2.5
102.54 ± 0.218.5 ± 1.9
254.88 ± 0.355.2 ± 1.3
506.12 ± 0.484.1 ± 1.1

Data are presented as mean ± standard deviation (n=3). p38 activation measured at 6h, NF-κB translocation at 1h.

Conclusion

The protocols detailed in this application note provide a robust and comprehensive methodology for the initial characterization of novel 8-acetoxy compounds like Compound A8. By integrating assays for cell viability, apoptosis, and key signaling pathways, researchers can efficiently determine the cytotoxic potential of these compounds and gain insights into their mechanisms of action. This multi-parametric approach is crucial for identifying promising candidates for further preclinical development in oncology and other therapeutic areas.

References

Application Notes & Protocols for Solid-Phase Synthesis of Peptides with 8-Acetoxy Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the solid-phase synthesis of peptides incorporating an 8-acetoxy-modified non-canonical amino acid. The protocols outlined below are based on established principles of Fmoc/tBu solid-phase peptide synthesis (SPPS) and orthogonal protection strategies. As the direct incorporation of an 8-acetoxy-modified amino acid is a specialized process, this guide offers a theoretical and practical approach to its synthesis, incorporation, and deprotection.

Introduction

Peptide modifications are a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, target affinity, and bioavailability. The introduction of non-canonical amino acids with specific functional groups can impart novel characteristics to a peptide. The 8-acetoxyquinoline (B1581907) moiety is of interest due to the diverse biological activities of 8-hydroxyquinoline (B1678124) derivatives, including roles in metal chelation and enzyme inhibition.[1][2] The acetoxy group can serve as a protected precursor to the hydroxyl group, allowing for site-specific modification or acting as a pro-drug feature.

This document details the proposed solid-phase synthesis of a peptide containing an 8-acetoxy-modified amino acid, referred to here as Fmoc-L-Phe(8-OAc-Q)-OH, where an 8-acetoxyquinoline group is attached to the phenylalanine side chain. The synthesis will employ the widely used Fmoc/tBu orthogonal protection strategy.[3][4]

Overview of the Synthetic Strategy

The successful incorporation of an 8-acetoxy-modified amino acid into a peptide sequence via SPPS requires a multi-step approach. The core of this strategy is the synthesis of a suitable building block, Fmoc-L-Phe(8-OAc-Q)-OH, which can then be used in a standard automated or manual SPPS protocol.[5]

The overall workflow can be summarized as follows:

  • Synthesis of the Modified Amino Acid: Preparation of the Fmoc-protected 8-acetoxyquinoline-modified phenylalanine building block.

  • Solid-Phase Peptide Synthesis: Stepwise assembly of the peptide on a solid support, incorporating the modified amino acid at the desired position.[6][7]

  • On-Resin Deprotection of the Acetoxy Group (Optional): Selective removal of the acetyl group to expose the 8-hydroxyquinoline moiety while the peptide is still attached to the resin.

  • Cleavage and Global Deprotection: Release of the peptide from the solid support and removal of all side-chain protecting groups.[8]

  • Purification and Characterization: Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.[9][10]

Logical Workflow for Synthesis

G cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis cluster_2 Modification and Cleavage cluster_3 Purification and Analysis A Synthesis of Fmoc-L-Phe(8-OAc-Q)-OH D Incorporation of Fmoc-L-Phe(8-OAc-Q)-OH A->D B Resin Swelling and Fmoc Deprotection C Coupling of Standard Fmoc-Amino Acids B->C C->D E Iterative Coupling and Deprotection Cycles D->E F Optional: On-Resin Acetoxy Deprotection E->F G Global Deprotection and Cleavage from Resin E->G Skip Optional Step F->G H RP-HPLC Purification G->H I Mass Spectrometry Characterization H->I

Caption: Overall workflow for the synthesis of peptides with 8-acetoxy modifications.

Data Presentation

Table 1: Theoretical Mass Changes for Modification and Deprotection
Modification/StepMoiety Added/RemovedMass Change (Da)
Incorporation of Phe(8-OAc-Q)C₁₇H₁₂NO₂ (on Phe)+262.29
Acetoxy DeprotectionC₂H₂O-42.04
Table 2: Example Reagents for Key Synthesis Steps
StepReagent/SolutionPurpose
Fmoc Deprotection20% Piperidine (B6355638) in DMFRemoval of temporary Fmoc protecting group.[11]
Amino Acid CouplingHBTU/DIPEA in DMFActivation and coupling of Fmoc-amino acids.
Acetoxy Deprotection2% Hydrazine in DMFSelective removal of the acetyl group.[3]
Cleavage & Global Deprotection95% TFA, 2.5% H₂O, 2.5% TISCleavage from resin and removal of side-chain protecting groups.

Experimental Protocols

Protocol 1: Proposed Synthesis of Fmoc-L-Phe(8-OAc-Q)-OH Building Block

This protocol describes a plausible synthetic route to the novel amino acid building block.

  • Starting Materials: Fmoc-L-4-aminophenylalanine, 8-hydroxyquinoline, acetic anhydride (B1165640).

  • Step 1: Acetylation of 8-hydroxyquinoline.

    • Dissolve 8-hydroxyquinoline in pyridine.

    • Add acetic anhydride dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Extract the product, 8-acetoxyquinoline, after aqueous workup.

  • Step 2: Diazotization of Fmoc-L-4-aminophenylalanine.

    • Dissolve Fmoc-L-4-aminophenylalanine in an acidic aqueous solution (e.g., HCl/H₂O).

    • Cool to 0-5°C.

    • Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise to form the diazonium salt.

  • Step 3: Coupling of Diazonium Salt with 8-acetoxyquinoline.

    • Dissolve the 8-acetoxyquinoline from Step 1 in a suitable solvent.

    • Slowly add the diazonium salt solution from Step 2.

    • Maintain the temperature at 0-5°C and stir for 12 hours.

    • The diazonium salt will couple to the 5-position of the 8-acetoxyquinoline ring.

  • Purification:

    • Purify the resulting product, Fmoc-L-Phe(8-OAc-Q)-OH, by column chromatography.

    • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single cycle for adding an amino acid during SPPS.[12][13]

  • Resin Preparation:

    • Place the appropriate amount of Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) in a reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid (either standard or the modified Fmoc-L-Phe(8-OAc-Q)-OH) and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

SPPS Cycle Diagram

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid End Peptide Elongated Wash2->End Final Amino Acid Signaling_Pathway Peptide 8-OH-Q Peptide Metalloenzyme Target Metalloenzyme (e.g., MMP) Peptide->Metalloenzyme Inhibition via Metal Chelation Product Product Metalloenzyme->Product Catalyzes Substrate Enzyme Substrate Substrate->Metalloenzyme CellularResponse Cellular Response Product->CellularResponse

References

Application Notes and Protocols for Palladium-Catalyzed C-H Acetoxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for palladium-catalyzed C-H acetoxylation, a powerful transformation for the direct installation of an acetoxy group into a C-H bond. This method offers a more atom-economical and efficient alternative to traditional multi-step syntheses for the creation of valuable phenols, alcohols, and other oxygen-containing molecules. The following sections detail the reaction principles, provide tabulated data for various substrate classes, and offer step-by-step experimental protocols.

Reaction Principles

Palladium-catalyzed C-H acetoxylation typically proceeds through a catalytic cycle involving either a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway. The reaction is often directed by a coordinating group on the substrate to achieve high regioselectivity. Key components of the reaction include a palladium catalyst, an oxidant, and a solvent which can also be the acetate (B1210297) source.

Key Components:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is the most common catalyst precursor. Other palladium sources like Pd(acac)₂ and Pd(CH₃CN)₄(BF₄)₂ have also been employed.[1][2]

  • Directing Group: Many reactions utilize a directing group (e.g., amide, pyridine, carboxylic acid) to position the palladium catalyst in proximity to the target C-H bond, thereby controlling the regioselectivity of the acetoxylation.[1][3]

  • Oxidant: The oxidant is crucial for regenerating the active palladium catalyst. Common oxidants include potassium persulfate (K₂S₂O₈), (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), and molecular oxygen (O₂).[3] The choice of oxidant can significantly influence the reaction outcome.

  • Acetate Source: Acetic acid (AcOH) often serves as both the solvent and the source of the acetoxy group.[3] In some cases, acetic anhydride (B1165640) (Ac₂O) is used as an additive.[2]

  • Solvent: Besides acetic acid, other solvents like 1,2-dichloroethane (B1671644) (DCE) and hexafluoroisopropanol (HFIP) can be used, sometimes in a mixture.[3]

The proposed catalytic cycle for a directing group-assisted C-H acetoxylation, proceeding through a Pd(II)/Pd(IV) mechanism, is a widely accepted pathway.[1][3] This involves C-H activation to form a palladacycle, oxidation of the Pd(II) center to Pd(IV), and subsequent C-O bond-forming reductive elimination to release the product and regenerate the Pd(II) catalyst.[1]

Data Presentation

The following tables summarize the reaction conditions and yields for the palladium-catalyzed C-H acetoxylation of various substrates.

Table 1: Ortho-Acetoxylation of Anilides [3]

SubstrateCatalyst (mol%)OxidantSolventTemp (°C)Yield (%)
AcetanilidePd(OAc)₂ (10)K₂S₂O₈AcOH/DCE (1:1)10085
4'-MethylacetanilidePd(OAc)₂ (10)K₂S₂O₈AcOH/DCE (1:1)10082
4'-MethoxyacetanilidePd(OAc)₂ (10)K₂S₂O₈AcOH/DCE (1:1)10078
4'-FluoroacetanilidePd(OAc)₂ (10)K₂S₂O₈AcOH/DCE (1:1)10075
4'-ChloroacetanilidePd(OAc)₂ (10)K₂S₂O₈AcOH/DCE (1:1)10072

Table 2: β-Acetoxylation of α,α-Disubstituted α-Amino Acids [2]

SubstrateCatalyst (mol%)OxidantSolventTemp (°C)Yield (%)
N-Boc-α,α-dimethylglycine methyl esterPd(CH₃CN)₄(BF₄)₂ (5)PhI(OAc)₂HFIP/DME/Ac₂O (5:4:1)8085
N-Boc-α,α-diethylglycine methyl esterPd(CH₃CN)₄(BF₄)₂ (5)PhI(OAc)₂HFIP/DME/Ac₂O (5:4:1)8070
N-Boc-1-aminocyclopentanecarboxylic acid methyl esterPd(CH₃CN)₄(BF₄)₂ (5)PhI(OAc)₂HFIP/DME/Ac₂O (5:4:1)8091

Table 3: Allylic C-H Acetoxylation of Terminal Alkenes [4][5][6]

SubstrateCatalyst (mol%)Ligand (mol%)OxidantSolventTemp (°C)Yield (%)
AllylbenzenePd(OAc)₂ (5)4,5-Diazafluorenone (10)O₂ (1 atm)AcOH6080
1-OctenePd(OAc)₂ (5)4,5-Diazafluorenone (10)O₂ (1 atm)AcOH6075
1-DecenePd(OAc)₂ (5)4,5-Diazafluorenone (10)O₂ (1 atm)AcOH6072

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Ortho-Acetoxylation of Anilides [3]

  • To a screw-capped vial, add the anilide substrate (0.5 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and K₂S₂O₈ (1.0 mmol, 270 mg).

  • Add a 1:1 mixture of acetic acid (AcOH) and 1,2-dichloroethane (DCE) (2 mL).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, and then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired ortho-acetoxylated product.

Protocol 2: General Procedure for Palladium-Catalyzed β-Acetoxylation of α,α-Disubstituted α-Amino Acids [2]

  • To a flame-dried 5 mL vial or 15 mL pressure-resistant tube, add the α,α-disubstituted α-amino acid substrate (0.3 mmol), PhI(OAc)₂ (0.9 mmol, 290 mg), Pd(CH₃CN)₄(BF₄)₂ (0.015 mmol, 7 mg), and N-acetyl-L-valine (0.03 mmol, 5 mg).

  • Add a 5:4:1 mixture of hexafluoroisopropanol (HFIP), 1,2-dimethoxyethane (B42094) (DME), and acetic anhydride (Ac₂O) (0.7 mL).

  • Seal the vial or tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the time indicated in the specific procedure (typically 12-24 hours).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired β-acetoxylated α-amino acid.

Protocol 3: General Procedure for Aerobic Palladium-Catalyzed Allylic C-H Acetoxylation [6]

  • To a Schlenk tube, add Pd(OAc)₂ (0.025 mmol, 5.6 mg), 4,5-diazafluorenone (0.05 mmol, 9.1 mg), and NaOAc (0.1 mmol, 8.2 mg).

  • Add the terminal alkene substrate (0.5 mmol) and acetic acid (AcOH, 8.0 mmol, 0.46 mL).

  • Seal the tube, and evacuate and backfill with O₂ (1 atm) three times, leaving the final atmosphere as O₂.

  • Place the reaction tube in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 20 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the residue by ¹H NMR or GC to determine the yield of the allylic acetoxylation product. Further purification can be performed by flash column chromatography.

Visualizations

The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for palladium-catalyzed C-H acetoxylation.

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle pd2_start Pd(OAc)₂ palladacycle DG-Pd(II)-R Palladacycle pd2_start->palladacycle C-H Activation (-HOAc) substrate R-H + DG substrate->palladacycle pd4_intermediate DG-Pd(IV)(OAc)-R Intermediate palladacycle->pd4_intermediate Oxidation pd4_intermediate->pd2_start product R-OAc + DG pd4_intermediate->product Reductive Elimination oxidant Oxidant oxidant->pd4_intermediate oxidant_red Reduced Oxidant oxidant->oxidant_red

Caption: Proposed catalytic cycle for directed C-H acetoxylation.

G start Start reagents Combine Substrate, Pd Catalyst, Oxidant, and Solvent in a Reaction Vessel start->reagents 1. Reagent Addition reaction Heat and Stir Reaction Mixture (e.g., 60-100 °C, 12-24 h) reagents->reaction 2. Reaction workup Aqueous Workup and Extraction reaction->workup 3. Workup purification Concentration and Purification (e.g., Column Chromatography) workup->purification 4. Purification product Isolated Product purification->product 5. Final Product

Caption: General experimental workflow for C-H acetoxylation.

References

Application Note: HPLC Purification of 8-Acetoxy-N-nitrosopyrrolidine Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosopyrrolidine (NPYR) is a recognized hepatocarcinogen that requires metabolic activation to exert its carcinogenic effects.[1][2] This activation, mediated by cytochrome P450-catalyzed α-hydroxylation, produces α-hydroxyNPYR, which is unstable and generates highly reactive electrophiles that can form covalent adducts with DNA.[1] These DNA adducts are considered critical intermediates in the process of chemical carcinogenesis.[2][3] To study these interactions, a stable precursor, α-acetoxy-N-nitrosopyrrolidine (α-acetoxyNPYR), is often used in vitro.[1][4] Reaction of α-acetoxyNPYR with DNA or individual deoxyribonucleosides leads to the formation of various adducts, including those with deoxyguanosine (dGuo), deoxyadenosine (B7792050) (dAdo), deoxycytidine (dCyd), and thymidine (B127349) (dThd).[1]

This application note provides detailed protocols for the purification of these adducts using High-Performance Liquid Chromatography (HPLC). The methods described are compiled from published research and are intended for researchers, scientists, and professionals in drug development and chemical carcinogenesis.

Reaction Overview

α-AcetoxyNPYR serves as a convenient source of the reactive intermediates generated from NPYR metabolism. In an aqueous environment, it reacts with deoxyribonucleosides to form several key adducts, such as N²-(tetrahydrofuran-2-yl)dGuo (N²-THF-dGuo), N⁶-(tetrahydrofuran-2-yl)dAdo (N⁶-THF-dAdo), and N⁴-(tetrahydrofuran-2-yl)dCyd (N⁴-THF-dCyd).[1] Due to the instability of some of these initial adducts, a subsequent reduction step using sodium cyanoborohydride (NaBH₃CN) is often employed to convert them into more stable derivatives, such as N²-(4-hydroxybut-1-yl)dGuo (N²-(4-HOB)-dGuo) and N⁶-(4-hydroxybut-1-yl)dAdo (N⁶-(4-HOB)-dAdo), which are more amenable to analysis and quantification.[1][2][5]

Experimental Protocols

Protocol 1: Formation of Deoxyribonucleoside Adducts

This protocol describes the reaction of α-acetoxyNPYR with individual deoxyribonucleosides.

Materials:

  • α-acetoxy-N-nitrosopyrrolidine (α-acetoxyNPYR)

  • Deoxyguanosine (dGuo), Deoxyadenosine (dAdo), Deoxycytidine (dCyd), Thymidine (dThd)

  • Phosphate (B84403) Buffer (e.g., 10 mM, pH 7.0)

  • Sodium cyanoborohydride (NaBH₃CN) (for reduction, optional)

  • Porcine Liver Esterase (for reactions involving DNA)[1]

  • Sep-Pak® C18 cartridges

Procedure:

  • Dissolve the desired deoxyribonucleoside (e.g., dAdo or dCyd) in phosphate buffer.

  • Add α-acetoxyNPYR to the solution. The molar ratio will depend on the specific experimental goals.

  • Incubate the reaction mixture at 37°C. Reaction progress can be monitored by HPLC.

  • (Optional Reduction Step) : To characterize unstable adducts, the reaction mixture can be treated with NaBH₃CN. This reduction converts Schiff base intermediates to stable hydroxybutyl derivatives.[1]

  • (Optional DNA Reaction) : To form adducts within a DNA strand, react α-acetoxyNPYR with calf thymus DNA. Following the reaction, the DNA must be enzymatically hydrolyzed to individual deoxyribonucleosides before purification.[1]

Protocol 2: Sample Preparation and Initial Purification

This protocol details the initial cleanup of the reaction mixture using solid-phase extraction (SPE) prior to HPLC purification. This step is particularly useful for purifying synthetic standards of thymidine adducts.[1]

Procedure:

  • Load the reaction mixture onto a pre-conditioned Sep-Pak® C18 cartridge (e.g., 5 g, 20 cc).[1]

  • Wash the cartridge sequentially with the following solvents to elute components based on polarity:

    • 20 mL of H₂O

    • 20 mL of 5% Methanol in H₂O

    • 20 mL of 10% Methanol in H₂O

    • 20 mL of 50% Methanol in H₂O[1]

  • Collect the fractions. The adducts of interest typically elute in the higher organic content fractions (e.g., 50% MeOH).[1]

  • Evaporate the solvent from the collected fractions under reduced pressure.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC injection.

HPLC Purification Systems

Several HPLC systems have been successfully employed for the purification of different α-acetoxyNPYR-derived adducts. The selection of the system depends on the specific adduct being targeted.[1] Reverse-phase HPLC is the standard approach for this application.[6]

Data Presentation: HPLC Purification Parameters

The following tables summarize the HPLC conditions reported for the purification and analysis of various adducts.

Table 1: HPLC Systems for Adduct Purification

Parameter HPLC System 2[1] HPLC System 3[1] HPLC System 4[1] Capillary LC[1]
Application Purification of N⁶-THF-dAdo, N⁴-THF-dCyd, and their reduced forms Purification of synthetic dThd adduct standards Purification of O⁴-(4-acetoxybut-1-yl)dThd LC-ESI-MS/MS Analysis
Column Not specified 10 mm x 25 cm, 5 µm Luna C18 (Phenomenex) 10 mm x 25 cm, 5 µm Luna C18 (Phenomenex) 150 mm x 0.5 mm Zorbax SB C18 (Agilent)
Mobile Phase A Not specified H₂O H₂O 15 mM NH₄OAc buffer, pH 6.6
Mobile Phase B Not specified Acetonitrile (CH₃CN) Acetonitrile (CH₃CN) Methanol (MeOH)
Elution Mode Gradient Isocratic followed by Gradient Isocratic followed by Gradient Isocratic followed by Gradient
Flow Rate Not specified 3 mL/min 3 mL/min Not specified

| Detection | UV (Wavelength not specified) | UV (220 nm) | UV (254 nm) | ESI-MS/MS |

Table 2: Detailed Gradient Elution Profiles

HPLC System Time (min) % Mobile Phase B (CH₃CN or MeOH) Details
System 3 [1] 0 - 10 5% Isocratic elution
10 - 50 5% to 35% Linear gradient
50 - 60 35% to 50% Linear gradient
System 4 [1] 0 - 10 20% Isocratic elution
10 - 30 20% to 35% Linear gradient
Capillary LC [1] 0 - 10 0% Isocratic elution

| | > 10 | Gradient | Specifics not detailed |

Table 3: Quantitative Data for Synthesized Adducts

Adduct Synthesized Precursor Purification Method Yield (%) Reference
O²-(4-hydroxybut-1-yl)dThd dThd-5′-toluenesulfonate Sep-Pak C18 followed by HPLC System 3 0.3% [1]
O⁴-(4-hydroxybut-1-yl)dThd dThd Sep-Pak C18 followed by HPLC System 3 3.0% [1]

| 3-(4-acetoxybut-1-yl)dThd | Not specified | Flash Chromatography (Silica, CHCl₃/MeOH) | 72% |[1] |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the formation and purification of 8-acetoxy-N-nitrosopyrrolidine adducts.

G cluster_reaction Adduct Formation cluster_purification Purification cluster_analysis Analysis React Reaction of α-acetoxyNPYR with DNA or Deoxyribonucleosides Hydrolysis Enzymatic Hydrolysis (for DNA samples) React->Hydrolysis Reduction Optional Reduction (NaBH3CN) React->Reduction For dN samples Hydrolysis->Reduction Proceed to... SPE Solid-Phase Extraction (Sep-Pak C18) Reduction->SPE HPLC HPLC Purification (e.g., Luna C18 Column) SPE->HPLC Analysis Characterization (LC-MS/MS, UV, NMR) HPLC->Analysis

Caption: Workflow for adduct formation, purification, and analysis.

Logical Relationship Diagram

This diagram shows the relationship between the parent compound, its reactive intermediate, and the resulting DNA adducts.

G NPYR N-Nitrosopyrrolidine (NPYR) (Carcinogen) Activation Metabolic Activation (α-hydroxylation) NPYR->Activation In vivo Electrophiles Reactive Electrophiles (e.g., 4-oxobutanediazohydroxide) Activation->Electrophiles Acetoxy α-AcetoxyNPYR (Stable Precursor) Acetoxy->Electrophiles In vitro model Adducts Formation of DNA Adducts (e.g., N²-THF-dGuo) Electrophiles->Adducts DNA DNA / Deoxyribonucleosides (dG, dA, dC, dT) DNA->Adducts

Caption: Formation pathway of DNA adducts from N-Nitrosopyrrolidine.

References

Application Notes and Protocols: The Use of 8-Acetoxy Compounds in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 8-acetoxy compounds within the framework of fragment-based drug discovery (FBDD). While the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a well-established metal-binding pharmacophore, particularly for targeting metalloenzymes, its 8-acetoxy derivative serves a crucial, albeit different, role.[1] This document outlines the rationale, experimental protocols, and data interpretation for employing 8-acetoxy compounds, primarily as prodrugs or control fragments, to enhance FBDD campaigns.

Introduction: The Role of the 8-Hydroxyquinoline Scaffold and its Acetoxy Prodrug

Fragment-based drug discovery (FBDD) has emerged as a powerful methodology for identifying low-molecular-weight ligands that can be elaborated into potent drug candidates.[2] The 8-hydroxyquinoline (8-HQ) moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to chelate metal ions, making it an excellent starting point for inhibitors of metalloenzymes.[3][4]

However, the free hydroxyl group that is critical for metal chelation can also lead to poor pharmacokinetic properties, such as low cell permeability. One strategy to overcome this is the use of a prodrug approach, where the hydroxyl group is masked, often as an ester. The 8-acetoxy derivative of an 8-HQ fragment is a prime example of such a prodrug. In this context, the 8-acetoxy compound is largely inactive but can be hydrolyzed by intracellular esterases to release the active 8-hydroxyquinoline fragment.

The primary applications of 8-acetoxy compounds in an FBDD context are:

  • As Prodrug Fragments: To improve the cellular uptake of 8-hydroxyquinoline fragments.

  • As Control Fragments: To validate that the binding of an 8-hydroxyquinoline fragment is dependent on the free hydroxyl group, especially in metal-dependent targets.

Experimental Protocols

This protocol describes a standard procedure for the acetylation of 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield 8-acetoxyquinoline (B1581907).

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

A multi-stage biophysical screening approach is recommended to identify and validate fragment binding.[5]

Stage 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified target protein

  • Fragment library (including 8-hydroxyquinoline and 8-acetoxyquinoline derivatives)

  • Fluorescent dye (e.g., SYPRO Orange)

  • qPCR instrument with a thermal ramping capability

Protocol:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in a suitable buffer.

  • Dispense the master mix into a 96- or 384-well qPCR plate.

  • Add fragments from the library to individual wells to a final concentration of 100-500 µM. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Perform a thermal melt experiment in the qPCR instrument by increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, monitoring fluorescence at each interval.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) compared to the DMSO control indicates fragment binding.

Stage 2: Hit Validation using NMR Spectroscopy

NMR methods such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) can confirm direct binding of the fragment to the protein.

Protocol (STD NMR):

  • Prepare samples of the target protein (10-20 µM) in a deuterated buffer.

  • Add the hit fragment (e.g., 8-hydroxyquinoline or 8-acetoxyquinoline derivative) to a final concentration of 100-500 µM.

  • Acquire two spectra: an "on-resonance" spectrum with selective saturation of the protein resonances and an "off-resonance" spectrum with saturation at a frequency where no protein signals are present.

  • Subtract the on-resonance from the off-resonance spectrum to obtain the STD spectrum.

  • Signals present in the STD spectrum confirm that the fragment binds to the protein.

Stage 3: Quantitative Characterization by Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Prepare solutions of the target protein (in the cell) and the validated fragment hit (in the syringe) in the same buffer.

  • Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.

  • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

  • Fit the resulting isotherm to a suitable binding model to determine the Kd, ΔH, and n.

Data Presentation

Quantitative data from biophysical screening should be organized for clear comparison. The following table provides an illustrative example of expected results when screening an 8-hydroxyquinoline fragment and its 8-acetoxy analogue against a metalloenzyme.

FragmentDSF (ΔTm, °C)STD NMRITC (Kd, µM)
8-Hydroxyquinoline Derivative +3.5Positive250
8-Acetoxyquinoline Derivative +0.2Negative> 1000 (No Binding Detected)

This table illustrates that the 8-hydroxyquinoline fragment is expected to show significant binding and stabilization, while the 8-acetoxy analogue, with its masked chelating group, is not expected to bind to the metalloenzyme active site.

Visualizations: Workflows and Pathways

FBDD_Workflow cluster_lib Fragment Library Preparation cluster_screen Biophysical Screening cluster_dev Hit-to-Lead Development HQ_frag 8-Hydroxyquinoline Fragment DSF Primary Screen: DSF (Thermal Shift) HQ_frag->DSF AcO_frag 8-Acetoxyquinoline (Prodrug/Control) AcO_frag->DSF NMR Hit Validation: STD-NMR / WaterLOGSY DSF->NMR Hits ITC Quantitative Analysis: ITC NMR->ITC Validated Hits Xray Structure-Based Design: X-ray Crystallography ITC->Xray Characterized Hits LeadOpt Lead Optimization Xray->LeadOpt MMP_Signaling GF Growth Factors, Cytokines Receptor Cell Surface Receptor GF->Receptor MAPK MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK AP1 AP-1 (Transcription Factor) MAPK->AP1 MMP_Gene MMP Gene Transcription AP1->MMP_Gene Pro_MMP Pro-MMP (Inactive) MMP_Gene->Pro_MMP Translation Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM Extracellular Matrix Degradation Active_MMP->ECM HQ_Frag 8-Hydroxyquinoline Fragment (Inhibitor) HQ_Frag->Active_MMP Inhibition (Zn2+ Chelation)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Acetoxylation Reactions of Guanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of complex molecules is a critical challenge. The 8-acetoxylation of guanine (B1146940) derivatives is a key transformation for introducing functionality that can modulate biological activity. However, achieving high yields in these reactions can be challenging. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the 8-acetoxylation of guanine derivatives?

A1: The most prevalent and effective method is the direct C-H acetoxylation catalyzed by palladium (Pd) complexes. This approach involves the activation of the C-H bond at the 8-position of the purine (B94841) ring, followed by the formation of a C-O bond with an acetate (B1210297) group.

Q2: Why am I observing low or no conversion of my guanine starting material?

A2: Low conversion can stem from several factors, including inactive catalyst, suboptimal reaction conditions, or issues with the starting materials. Key areas to investigate include the quality of the palladium catalyst and oxidant, the choice of solvent and ligands, and the reaction temperature.

Q3: I'm observing the formation of multiple products. How can I improve the selectivity for 8-acetoxylation?

A3: Poor selectivity can be due to competing side reactions or functionalization at other positions on the purine ring or substrate. The directing group on the N9 position of the guanine derivative plays a crucial role in guiding the palladium catalyst to the C8-position. Steric and electronic properties of the directing group and other substituents can influence selectivity. Adjusting the ligand on the palladium catalyst can also enhance selectivity.

Q4: My reaction starts well but then stalls. What could be the cause?

A4: Reaction stalling can be a sign of catalyst deactivation. The palladium catalyst can be sensitive to air, moisture, and impurities in the reagents or solvents.[1][2] It is also possible that the product itself or a byproduct is inhibiting the catalyst.

Troubleshooting Guide

Low yields in 8-acetoxylation reactions are a common hurdle. This guide provides a systematic approach to identifying and resolving potential issues.

Problem 1: Low Yield or No Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst (e.g., Pd(OAc)₂). - Ensure the catalyst has been stored under an inert atmosphere. - Consider using a pre-catalyst that is more stable and is activated in situ.
Degraded Oxidant - Use a fresh supply of the oxidant (e.g., PhI(OAc)₂). - Store the oxidant properly, protected from light and moisture.
Inappropriate Solvent - Ensure the solvent is anhydrous and degassed. Common solvents include acetic acid, dioxane, or toluene. - The polarity of the solvent can influence the reaction rate and selectivity.
Suboptimal Temperature - C-H activation often requires elevated temperatures. Gradually increase the reaction temperature in increments of 10 °C. - Be aware that excessively high temperatures can lead to catalyst decomposition.
Poor Quality Starting Material - Purify the guanine derivative starting material to remove any potential catalyst poisons. - Ensure the directing group is correctly installed and stable under the reaction conditions.
Problem 2: Poor Selectivity (Formation of Multiple Products)
Potential Cause Troubleshooting Steps
Ineffective Directing Group - The directing group at the N9 position is crucial for ortho-selectivity. - Consider modifying the directing group to enhance its coordinating ability or steric bulk to favor the 8-position.
Ligand Effects - The choice of ligand on the palladium catalyst can significantly influence selectivity. - Experiment with different ligands (e.g., pyridine-based ligands) to fine-tune the steric and electronic environment of the catalyst.
Reaction Time - Prolonged reaction times can sometimes lead to the formation of byproducts or further reactions of the desired product. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

General Protocol for Palladium-Catalyzed 8-Acetoxylation of N9-Aryl/Benzylpurines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N9-substituted guanine derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Anhydrous solvent (e.g., acetic acid or 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the N9-substituted guanine derivative (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and PhI(OAc)₂ (1.5-2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data

Optimizing reaction conditions is key to improving yields. The following table summarizes the effect of different parameters on the yield of 8-acetoxylation of a model N9-benzylguanine derivative.

Entry Catalyst (mol%) Oxidant (equiv) Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂ (5)PhI(OAc)₂ (1.5)Acetic Acid10065
2Pd(OAc)₂ (10)PhI(OAc)₂ (1.5)Acetic Acid10078
3Pd(OAc)₂ (5)PhI(OAc)₂ (2.0)Acetic Acid10072
4Pd(OAc)₂ (5)PhI(OAc)₂ (1.5)DCE10055
5Pd(OAc)₂ (5)PhI(OAc)₂ (1.5)Acetic Acid8045
6PdCl₂(PPh₃)₂ (5)PhI(OAc)₂ (1.5)Acetic Acid10030

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying processes is crucial for effective troubleshooting.

Catalytic_Cycle cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle Pd(II) Pd(II) Intermediate_A Cyclopalladated Intermediate Pd(II)->Intermediate_A C-H Activation Guanine_Substrate N9-R-Guanine Guanine_Substrate->Intermediate_A Pd(IV)_Intermediate Pd(IV) Intermediate Intermediate_A->Pd(IV)_Intermediate Oxidation Oxidant PhI(OAc)₂ Oxidant->Pd(IV)_Intermediate Pd(IV)_Intermediate->Pd(II) Reductive Elimination Product 8-Acetoxy-N9-R-Guanine Pd(IV)_Intermediate->Product Product Release Troubleshooting_Workflow start Low Yield in 8-Acetoxylation check_reagents Check Reagent Quality (Catalyst, Oxidant, Solvent) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->optimize_conditions Reagents OK fail Yield Still Low check_reagents->fail Reagents Degraded modify_system Modify Catalytic System (Ligand, Directing Group) optimize_conditions->modify_system Conditions Optimized optimize_conditions->fail No Improvement success Improved Yield modify_system->success System Modified modify_system->fail No Improvement

References

Technical Support Center: Purification of 8-Acetoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 8-acetoxy compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these sensitive molecules. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying 8-acetoxy compounds?

A1: The main challenge is the lability of the 8-acetoxy group, which is susceptible to hydrolysis (deacetylation) under both acidic and basic conditions. This is particularly problematic during silica (B1680970) gel chromatography, as standard silica gel is inherently acidic and can catalyze the removal of the acetyl group, leading to the formation of the corresponding 8-hydroxy impurity.

Q2: My compound is decomposing on the silica gel column. What is likely happening and how can I prevent it?

A2: Decomposition on a standard silica gel column is most likely due to the acidic nature of the stationary phase causing deacetylation. To prevent this, you can neutralize the silica gel before use.[1][2][3] A common method involves washing the silica gel with a solvent containing a small amount of a base, such as 1-3% triethylamine (B128534) (TEA).[2][4] Alternatively, you can use a less acidic stationary phase like neutral or basic alumina.[1]

Q3: I am observing significant peak tailing during HPLC analysis of my 8-acetoxy compound. What could be the cause?

A3: Significant peak tailing in chromatography can result from strong interactions between the compound and the stationary phase.[1] For 8-acetoxy compounds, particularly those with basic functionalities (like a quinoline (B57606) nitrogen), interactions with acidic silanol (B1196071) groups on the silica surface can cause tailing. Incorporating a competitive base, such as triethylamine, into the mobile phase can help to block these active sites and improve peak shape.[1]

Q4: What are the best general strategies for purifying an 8-acetoxy compound if column chromatography is problematic?

A4: If column chromatography proves challenging, recrystallization is an excellent alternative for solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature.[5][6] Common solvent systems for compounds with ester functionalities include ethanol/water, ethyl acetate (B1210297)/hexanes, and acetone/hexanes.[7][8] For very sensitive compounds, advanced techniques like High-Speed Counter-Current Chromatography (HSCCC), which avoids a solid stationary phase, can be considered.

Q5: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A5: "Oiling out" can occur if the solution is cooled too quickly or is too concentrated.[5] To remedy this, try reheating the solution, adding a small amount of the "good" solvent to dissolve the oil, and then allowing it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent's surface can also help induce crystallization by creating nucleation sites.

Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues encountered during the purification of 8-acetoxy compounds.

Data Presentation: Troubleshooting Summary
ProblemPossible Cause(s)Suggested Solution(s)
Low yield or presence of 8-hydroxy impurity after silica gel chromatography Acid-catalyzed deacetylation on the silica gel surface.1. Neutralize the silica gel with triethylamine (TEA) prior to use.[1][4]2. Add a small percentage (0.5-2%) of TEA to the eluent.[1][9]3. Use a less acidic stationary phase, such as neutral alumina.[1]
Compound streaking or broad spots on TLC plate Strong interaction with the acidic stationary phase; compound is too polar for the solvent system.1. Add a small amount of TEA to the developing solvent to improve spot shape.2. Ensure the sample is not overloaded on the TLC plate.
"Oiling out" during recrystallization The solution is supersaturated or cooled too quickly.[5]1. Reheat the solution and add more of the "good" solvent.2. Allow the solution to cool slowly to room temperature, then place in an ice bath.3. Scratch the inside of the flask to induce crystallization.
Low recovery of crystalline product Using too much solvent during recrystallization; compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent required for dissolution.2. After filtration, reduce the volume of the mother liquor by evaporation to recover more product.
Difficulty in removing polar, colored impurities Impurities have similar polarity to the target compound.1. Consider a pre-purification step like an acid-base extraction.2. Attempt recrystallization from a different solvent system.3. Use a different chromatographic technique, such as reversed-phase chromatography.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Flash Chromatography

This protocol describes the preparation of triethylamine-treated silica gel to minimize the degradation of acid-sensitive compounds like 8-acetoxy derivatives.[1][4]

Materials:

  • Silica gel (for flash chromatography)

  • Triethylamine (Et3N)

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Prepare the Neutralizing Eluent: Prepare your chosen mobile phase (eluent) and add 1-2% triethylamine by volume. For example, for 500 mL of eluent, add 5-10 mL of TEA.

  • Pack the Column: Prepare a slurry of the silica gel in the neutralizing eluent.

  • Equilibrate the Column: Pack the column with the slurry and flush with at least two column volumes of the neutralizing eluent. This ensures that all the acidic sites on the silica are passivated.[4]

  • Load the Sample: Dissolve your crude 8-acetoxy compound in a minimum amount of the eluent (without TEA) and load it onto the column.

  • Elute: Run the column using the eluent containing 1-2% TEA.

  • Monitor Fractions: Collect and analyze fractions as you normally would, for example, by TLC.

Protocol 2: Recrystallization of a Solid 8-Acetoxy Compound

This protocol provides a general procedure for purifying a solid 8-acetoxy compound by recrystallization.[6]

Materials:

  • Crude 8-acetoxy compound

  • A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Choose a Solvent System: Select a solvent in which your compound is soluble when hot but insoluble when cold. A solvent pair, consisting of a "good" solvent (high solubility) and a "poor" solvent (low solubility), is often effective.[6][10]

  • Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to boiling while stirring until the solid dissolves completely.

  • Add the "Poor" Solvent (if using a solvent pair): While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify it.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any remaining impurities. Allow the crystals to dry completely under vacuum.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow: Low Yield After Purification cluster_chrom Column Chromatography cluster_recryst Recrystallization start Low Yield of 8-Acetoxy Compound check_method Purification Method? start->check_method col_issue Deacetylation on Column? check_method->col_issue Column Chromatography recryst_issue Too Much Solvent Used? check_method->recryst_issue Recrystallization sol_neutralize Use Neutralized Silica (add 1-2% TEA to eluent) col_issue->sol_neutralize Yes sol_alumina Switch to Neutral Alumina col_issue->sol_alumina Yes sol_minimize_solvent Use Minimum Hot Solvent recryst_issue->sol_minimize_solvent Yes sol_concentrate Concentrate Mother Liquor recryst_issue->sol_concentrate Yes G cluster_logic Logical Relationship: Preventing Deacetylation in Chromatography problem Problem: 8-Acetoxy Compound is Acid-Sensitive cause Cause: Standard Silica Gel is Acidic (pKa ~4.5) problem->cause effect Effect: Deacetylation to 8-Hydroxy Impurity cause->effect solution1 Neutralize Silica: Add Base (e.g., Triethylamine) cause->solution1 blocks acidic sites solution2 Alternative Stationary Phase: Use Neutral Alumina cause->solution2 avoids acidic phase solution_header Solutions

References

Technical Support Center: Stability of the 8-Acetoxy Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds containing an 8-acetoxy group. The information provided will help anticipate and address potential stability issues during experiments conducted under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is an 8-acetoxy group under acidic conditions?

The stability of an 8-acetoxy group is highly dependent on the specific molecular structure, the strength of the acid, the reaction temperature, and the solvent system used. Generally, acetoxy groups are susceptible to acid-catalyzed hydrolysis, which cleaves the ester bond to yield the corresponding alcohol (an 8-hydroxy group in this case) and acetic acid.[1][2] This reaction is reversible, and using a large excess of water can drive the equilibrium towards the hydrolysis products.[1]

Under mild acidic conditions (e.g., pH 4-6) at room temperature, the 8-acetoxy group may be relatively stable for short periods. However, under strongly acidic conditions (e.g., using concentrated HCl or H₂SO₄) and with heating, the acetoxy group will be cleaved.[3] For instance, deacetylation of acetylated sugars has been achieved using 10 M hydrochloric acid in ethanol (B145695) and chloroform.[3]

Q2: What are the primary degradation pathways for an 8-acetoxy group in acid?

The two primary degradation pathways are:

  • Hydrolysis: This is the most common pathway, leading to the cleavage of the acetyl group and formation of the corresponding 8-hydroxy compound. The reaction is initiated by protonation of the carbonyl oxygen of the acetoxy group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2]

  • Rearrangement: In complex polycyclic molecules, such as steroids, the carbocation intermediate formed during acid-catalyzed reactions can lead to skeletal rearrangements.[4][5] While direct evidence for rearrangement involving an 8-acetoxy group is specific to the molecular scaffold, it is a potential side reaction to consider, especially under harsh acidic conditions.

Q3: Can the 8-acetoxy group migrate to other positions under acidic conditions?

Acyl group migration is a known phenomenon, particularly in molecules with multiple hydroxyl groups in close proximity, such as carbohydrates.[6] While less common than hydrolysis, the possibility of acid-catalyzed migration of the acetyl group to a neighboring nucleophilic group should not be entirely dismissed, especially in rigid systems where functional groups are held in close spatial orientation.

Troubleshooting Guides

Issue 1: Unexpected Cleavage of the 8-Acetoxy Group

Symptom: You observe the formation of a more polar byproduct in your reaction mixture, which is later identified as the 8-hydroxy analog of your starting material.

Troubleshooting Steps:

  • Confirm Cleavage:

    • TLC Analysis: Spot the reaction mixture against a standard of your starting material. The deacetylated product should have a lower Rf value (be more polar).

    • HPLC Analysis: Develop an HPLC method to separate the starting material and the potential 8-hydroxy product. The hydroxyl compound will typically have a shorter retention time on a reverse-phase column.

    • ¹H NMR Spectroscopy: Compare the ¹H NMR spectrum of your product mixture with that of the starting material. The disappearance of the characteristic singlet for the acetyl protons (usually around δ 2.0-2.3 ppm) and the appearance of a broad singlet for the phenolic proton (for an 8-hydroxyquinoline, this can be in the δ 9-13 ppm region) are indicative of cleavage.[2][7][8][9][10]

  • Mitigation Strategies:

    • Reduce Acid Strength: If the desired reaction does not require strong acid, consider using a weaker acid or a buffered solution.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of hydrolysis.

    • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete.

    • Use Anhydrous Conditions: If water is not essential for your reaction, using anhydrous solvents and reagents can suppress hydrolysis.

Issue 2: Suspected Molecular Rearrangement

Symptom: Formation of an unexpected isomer with the same mass as the starting material is detected by LC-MS.

Troubleshooting Steps:

  • Characterize the Isomer:

    • Mass Spectrometry (MS/MS): Fragment the parent ion of the suspected rearranged product and compare the fragmentation pattern with that of the starting material. A different fragmentation pattern suggests a different molecular structure.

    • 2D NMR Spectroscopy (COSY, HMBC, NOESY): These advanced NMR techniques can help to elucidate the full structure of the unexpected product and confirm if a skeletal rearrangement has occurred.

  • Prevention:

    • Milder Reaction Conditions: Rearrangements are often promoted by the formation of unstable carbocations under strongly acidic conditions. Using milder acids or Lewis acids may prevent the formation of these intermediates.

    • Protecting Group Strategy: If the 8-acetoxy group is not involved in the desired reaction, consider using a more acid-stable protecting group for the hydroxyl function.

Experimental Protocols

Protocol 1: Monitoring the Stability of an 8-Acetoxy Compound by HPLC

This protocol provides a general method for monitoring the stability of a compound containing an 8-acetoxy group under acidic conditions.

Materials:

  • Your 8-acetoxy compound

  • HPLC-grade acetonitrile (B52724) and water

  • Trifluoroacetic acid (TFA) or formic acid

  • A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Treatment:

    • Prepare a series of solutions of your compound (e.g., 0.1 mg/mL) in an acidic mobile phase (e.g., water:acetonitrile 50:50 with 0.1% TFA).

    • Incubate these solutions at different temperatures (e.g., room temperature, 40°C, 60°C).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the starting material and any potential degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at a wavelength where both the starting material and the expected 8-hydroxy product have good absorbance.

    • Analysis: Quantify the percentage of the remaining starting material and the formation of the 8-hydroxy product over time.

Data Presentation:

Time (hours)Temperature (°C)% 8-Acetoxy Compound Remaining% 8-Hydroxy Compound Formed
0RT1000
4RT98.51.5
24RT92.37.7
0601000
46065.234.8
246015.784.3
Protocol 2: ¹H NMR Analysis of Acetoxy Group Cleavage

Procedure:

  • Acquire a ¹H NMR spectrum of your starting 8-acetoxy compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Note the chemical shift and integration of the singlet corresponding to the acetyl protons (-OCOCH₃ ), typically around δ 2.0-2.3 ppm.

  • After subjecting your compound to acidic conditions, isolate the product mixture.

  • Acquire a ¹H NMR spectrum of the product mixture.

  • Look for a decrease in the integration of the acetyl proton singlet and the appearance of a new signal corresponding to the 8-hydroxy proton. The chemical shift of this proton can vary widely depending on the solvent and concentration.

Data Presentation:

CompoundFunctional Group¹H NMR Chemical Shift (ppm)
8-Acetoxy-X-OCOCH₃ ~2.1
8-Hydroxy-X-OH Variable (e.g., 5-13)

Visualizations

Hydrolysis_Mechanism start 8-Acetoxy Compound protonated Protonated Carbonyl start->protonated + H⁺ intermediate Tetrahedral Intermediate protonated->intermediate + H₂O product 8-Hydroxy Compound intermediate->product - H⁺ acetic_acid Acetic Acid intermediate->acetic_acid

Caption: Acid-catalyzed hydrolysis of an 8-acetoxy group.

Troubleshooting_Workflow start Unexpected product observed check_mass Check Mass by LC-MS start->check_mass same_mass Same Mass as Starting Material check_mass->same_mass Yes diff_mass Different Mass check_mass->diff_mass No rearrangement Possible Rearrangement same_mass->rearrangement hydrolysis Probable Hydrolysis (Loss of 42 Da) diff_mass->hydrolysis confirm_structure Confirm Structure (NMR, MS/MS) hydrolysis->confirm_structure rearrangement->confirm_structure mitigate Mitigate: Milder Conditions confirm_structure->mitigate

Caption: Troubleshooting workflow for unexpected side products.

References

Technical Support Center: Optimizing Synthesis of 8-Acetoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-acetoxyquinoline (B1581907) (also known as quinolin-8-yl acetate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 8-acetoxyquinoline?

A1: The most common and straightforward method for synthesizing 8-acetoxyquinoline is through the O-acetylation of 8-hydroxyquinoline (B1678124). This is typically achieved by reacting 8-hydroxyquinoline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction can be performed with or without a catalyst.

Q2: Which acetylating agent is preferred: acetic anhydride or acetyl chloride?

A2: Acetic anhydride is often preferred for laboratory-scale synthesis because it is easier to handle and the reaction is not reversible.[1] Acetyl chloride is more reactive but reacts vigorously and produces hydrogen chloride (HCl) gas, which needs to be neutralized.[1] If using acetyl chloride, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is required to scavenge the HCl produced.[2]

Q3: What is the role of a catalyst in this reaction?

A3: The acetylation of phenols can be sluggish and may be accelerated with an acid or base catalyst.[3] For O-acetylation, base catalysis (e.g., using pyridine or triethylamine) can increase the nucleophilicity of the phenolic oxygen by deprotonating it.[4] Acid catalysis (e.g., a few drops of concentrated sulfuric acid) can increase the electrophilicity of the acetylating agent.[1][4]

Q4: My reaction is complete, but I am having trouble purifying the 8-acetoxyquinoline. What are the recommended purification methods?

A4: The primary method for purifying solid organic compounds like 8-acetoxyquinoline is recrystallization.[5][6] The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[6] Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexane mixtures.[7] If recrystallization is challenging, column chromatography on silica (B1680970) gel is another effective purification technique.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My acetylation of 8-hydroxyquinoline is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

Answer: Low yields in this O-acetylation can arise from several factors. Below is a systematic guide to troubleshoot this issue.

Potential Cause Explanation & Solution
Moisture Contamination Acetylating agents like acetyl chloride and acetic anhydride are highly sensitive to moisture and can be hydrolyzed to acetic acid, which is a much less effective acetylating agent.[8] Solution: Ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the reaction mixture (e.g., to 50-60°C).[1] Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Reagent Stoichiometry An incorrect ratio of reactants can lead to low conversion. Solution: Typically, a slight excess (1.1 to 1.5 equivalents) of the acetylating agent is used to ensure the complete consumption of the starting 8-hydroxyquinoline.
Base Stoichiometry (for Acetyl Chloride) When using acetyl chloride, one equivalent of HCl is produced. If a stoichiometric amount of a tertiary amine base is not added, the HCl will protonate the starting material or the product, rendering it unreactive. Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine when using acetyl chloride.[8]
Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification. What are the likely side reactions and how can I suppress them?

Answer: The primary side reaction of concern in the acetylation of 8-hydroxyquinoline is C-acylation.

Side Reaction Explanation & Prevention
C-Acylation (Friedel-Crafts Acylation) The aromatic ring of 8-hydroxyquinoline can undergo electrophilic aromatic substitution to form C-acetylated products (e.g., 5-acetyl-8-hydroxyquinoline or 7-acetyl-8-hydroxyquinoline).[9] This reaction is catalyzed by Lewis acids. Prevention: Avoid using Lewis acid catalysts like aluminum chloride (AlCl₃). O-acylation is kinetically favored and will be the major product in the absence of a strong Lewis acid.[4]
Fries Rearrangement The desired O-acylated product, 8-acetoxyquinoline, can rearrange to the more thermodynamically stable C-acylated isomers in the presence of a Lewis acid.[10] Prevention: As with C-acylation, avoid Lewis acid catalysts. The work-up conditions should also be neutral or basic to prevent acid-catalyzed rearrangement.

Data Presentation

The optimal conditions for the synthesis of 8-acetoxyquinoline should be determined empirically. The following table provides typical reaction parameters for the acetylation of phenolic compounds, which can be used as a starting point for optimization.

Parameter Acetic Anhydride Acetyl Chloride Notes
Equivalents of Acetylating Agent 1.1 - 2.01.1 - 1.5A slight excess helps drive the reaction to completion.
Solvent Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF), or neatDichloromethane (DCM), Tetrahydrofuran (THF)Solvents must be anhydrous.[8] Pyridine can act as both a solvent and a base catalyst.
Catalyst/Base Pyridine (catalytic or as solvent), DMAP (catalytic), or a few drops of conc. H₂SO₄Triethylamine (TEA) or Pyridine (at least 1.0 equivalent)A base is mandatory when using acetyl chloride to neutralize the HCl byproduct.[8]
Temperature 0°C to 60°C0°C to Room TemperatureThe reaction is often started at 0°C and then allowed to warm to room temperature.[8]
Reaction Time 1 - 6 hours1 - 4 hoursMonitor by TLC until the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of 8-Acetoxyquinoline using Acetic Anhydride

This protocol is based on general procedures for the acetylation of phenols.

Materials:

  • 8-hydroxyquinoline

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 8-acetoxyquinoline.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

Visualizations

Experimental Workflow for 8-Acetoxyquinoline Synthesis

experimental_workflow start Start dissolve Dissolve 8-hydroxyquinoline and pyridine in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_anhydride Add acetic anhydride dropwise cool->add_anhydride react Stir at room temperature (Monitor by TLC) add_anhydride->react quench Quench with saturated aqueous NaHCO3 react->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify product Pure 8-Acetoxyquinoline purify->product

Caption: General workflow for the synthesis of 8-acetoxyquinoline.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield Observed check_reagents Are reagents and solvents anhydrous? start->check_reagents check_conditions Are reaction time and temperature adequate? check_reagents->check_conditions Yes solution_reagents Dry solvents and glassware. Use fresh reagents. check_reagents->solution_reagents No check_stoichiometry Is stoichiometry correct? (Excess acetylating agent, base for AcCl) check_conditions->check_stoichiometry Yes solution_conditions Increase reaction time or gently heat. Monitor by TLC. check_conditions->solution_conditions No solution_stoichiometry Adjust stoichiometry. Ensure >1 eq. of base if using acetyl chloride. check_stoichiometry->solution_stoichiometry No end Yield Improved check_stoichiometry->end Yes solution_reagents->end solution_conditions->end solution_stoichiometry->end

Caption: Decision tree for troubleshooting low yield in 8-acetoxyquinoline synthesis.

References

Technical Support Center: Selective Removal of an 8-Acetoxy Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the selective deprotection of 8-acetoxy groups, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 8-acetoxy deprotection reaction is incomplete. What are the common causes and how can I resolve this?

A: Incomplete deprotection is a frequent issue. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure your reagents are fresh and anhydrous where required. For base-catalyzed methods using alkali carbonates (e.g., K₂CO₃) in methanol (B129727), the presence of water is often necessary for hydrolysis, but ensure other reagents are pure. For methods using ammonium (B1175870) hydroxide (B78521), use a fresh bottle, as it can lose ammonia (B1221849) gas concentration over time, leading to incomplete reactions.[1]

  • Reaction Time and Temperature: Acetoxy group hydrolysis can be slow under mild conditions. If your starting material is stable, consider increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Steric Hindrance: If the 8-acetoxy group is sterically hindered, it may require more forcing conditions to achieve complete removal.[2] Switching to a less sterically demanding reagent or increasing the temperature might be necessary.

  • Solvent Choice: The choice of solvent is critical. For hydrolysis reactions, protic solvents like methanol or ethanol (B145695) are typically used to facilitate the reaction. In some cases, dipolar aprotic solvents like DMF or NMP can be effective, especially for non-hydrolytic methods.[3]

Q2: How can I selectively remove an 8-acetoxy group in the presence of other sensitive functional groups (e.g., other esters, acid/base-labile groups)?

A: Achieving selectivity is paramount in multi-step synthesis.[3] The strategy depends on the nature of the other functional groups present:

  • In the Presence of Other Esters (e.g., Benzoates, Pivalates): Acetates are generally more labile to base-catalyzed hydrolysis than more sterically hindered esters like benzoates or pivalates.[2][3] Using mild basic conditions (e.g., K₂CO₃ in methanol at room temperature) can often selectively cleave the acetate (B1210297) while leaving other esters intact. A method using an aromatic thiol (e.g., PhSH) with catalytic K₂CO₃ in NMP has shown excellent selectivity for cleaving aryl acetates over aryl benzoates.[3]

  • In the Presence of Acid-Labile Groups (e.g., Boc, Acetals): Avoid acidic deprotection methods. Opt for basic or neutral conditions. Mild basic hydrolysis (K₂CO₃/MeOH) or enzymatic hydrolysis are excellent choices.

  • In the Presence of Base-Labile Groups (e.g., Fmoc): Standard basic hydrolysis conditions (e.g., NaOH, NaOMe) will likely cleave the Fmoc group.[4] In this case, acidic or enzymatic methods are preferred. If basic conditions must be used, very mild reagents like hydrazine (B178648) acetate may be attempted, though careful optimization is required.[4]

Q3: What are the mildest conditions available for 8-acetoxy group removal?

A: When dealing with sensitive substrates, mild conditions are essential to prevent degradation or side reactions.[5]

  • Enzymatic Hydrolysis: Lipases are highly effective for selective deprotection of acetates under neutral pH and room temperature, offering excellent functional group tolerance.[2][3]

  • Mild Basic Hydrolysis: Catalytic amounts of a base like potassium carbonate in methanol or ethanol at room temperature is a very common and mild method.

  • Aqueous Acetic Acid: For some substrates, treatment with aqueous acetic acid can be sufficient to hydrolyze the acetoxy group without affecting more sensitive functionalities.[2]

Q4: My compound is degrading under standard deprotection conditions. What should I do?

A: Degradation indicates that the chosen conditions are too harsh for your substrate.

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C or even -20 °C), even if it requires a significantly longer reaction time.

  • Switch to a Milder Reagent: If you are using a strong base like NaOH or NaOMe, switch to a weaker base like K₂CO₃, Cs₂CO₃, or even a nitrogen-based base like DBU in the presence of an alcohol.

  • Explore Neutral or Enzymatic Methods: As mentioned, enzymatic methods are exceptionally mild. Alternatively, methods using reagents like sodium telluride (NaHTe) or borohydride-exchanged resins have been reported for deprotection under non-hydrolytic conditions.[3]

Deprotection Methodologies & Data

The following table summarizes common methods for the selective removal of aryl acetoxy groups. Conditions should be optimized for each specific substrate.

Reagent/CatalystSolvent(s)Temperature (°C)Typical TimeYield (%)Selectivity & Notes
K₂CO₃ (catalytic)Methanol/WaterRoom Temp1-6 h>90Mild and common. Good selectivity over less reactive esters. Presence of water is often crucial.[4]
LiOH or NaOHTHF/Water/Methanol0 - Room Temp0.5-3 h>90Stronger conditions. May not be suitable for base-sensitive molecules.[6]
NH₄OHMethanol or THFRoom Temp12-24 hVariableMilder than NaOH but can be slow. Requires fresh ammonium hydroxide solution.[1]
HCl or H₂SO₄ (catalytic)Methanol/WaterRoom Temp - 502-12 h>85Acidic conditions. Not suitable for acid-labile groups.[2]
PhSH / K₂CO₃ (cat.)NMP or DMFReflux (approx. 150-200)5-15 min>95Non-hydrolytic. Excellent selectivity for aryl acetates over alkyl esters and other aryl esters like benzoates.[3]
Lipase (e.g., PPL, CSL)Phosphate Buffer/Toluene25-3724-72 hVariableExtremely mild and highly selective. Ideal for complex molecules with multiple sensitive functional groups.[2][3]

Key Experimental Protocols

Protocol 1: Mild Basic Hydrolysis using Potassium Carbonate

  • Dissolution: Dissolve the 8-acetoxy-substituted compound in methanol (MeOH) to a concentration of approximately 0.1 M. If solubility is an issue, a co-solvent like Tetrahydrofuran (THF) can be added.

  • Reagent Addition: Add potassium carbonate (K₂CO₃) to the solution. For selective removal, start with a catalytic amount (e.g., 0.1-0.2 equivalents). If the reaction is slow, a stoichiometric amount or more may be required.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30-60 minutes by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) until pH ~7.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.

Protocol 2: Non-Hydrolytic Cleavage using Thiophenol

Caution: Thiophenols have a strong, unpleasant odor and are toxic. Handle in a well-ventilated fume hood.

  • Setup: In a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve the aryl acetate (1 equivalent) in N-Methyl-2-pyrrolidone (NMP).[3]

  • Reagent Addition: Add thiophenol (PhSH, 1 equivalent) and potassium carbonate (K₂CO₃, 0.05 equivalents).[3]

  • Reaction: Heat the reaction mixture to reflux for 15 minutes.[3]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with aqueous NaOH to remove the phenol (B47542) byproduct and thiophenol. Dry the organic layer over Na₂SO₄, filter, and concentrate. The product can be further purified by chromatography.[3]

Visual Guides

Deprotection_Workflow Workflow for Selecting an 8-Acetoxy Deprotection Method start Start with 8-Acetoxy Compound check_sensitivity Assess Substrate Sensitivity start->check_sensitivity acid_labile Acid-Labile Groups Present? (Boc, Acetal) check_sensitivity->acid_labile Sensitive no_issues Substrate is Robust check_sensitivity->no_issues Not Sensitive base_labile Base-Labile Groups Present? (Fmoc, other esters) acid_labile->base_labile Yes method_acidic Use Acidic Conditions (cat. HCl / MeOH) acid_labile->method_acidic No method_base Use Mild Basic Conditions (K2CO3 / MeOH) base_labile->method_base No method_enzymatic Use Enzymatic Method (Lipase) base_labile->method_enzymatic Yes method_standard Standard Basic Hydrolysis (LiOH or NaOH) no_issues->method_standard

Caption: Decision tree for selecting a suitable deprotection method.

Troubleshooting_Workflow Troubleshooting Incomplete 8-Acetoxy Deprotection start Reaction Incomplete (Monitored by TLC/LCMS) check_reagents Are Reagents Fresh and Anhydrous? start->check_reagents replace_reagents Replace Reagents and Repeat check_reagents->replace_reagents No increase_time Increase Reaction Time check_reagents->increase_time Yes replace_reagents->start increase_temp Increase Temperature increase_time->increase_temp success Reaction Complete increase_time->success Success increase_equiv Increase Reagent Equivalents increase_temp->increase_equiv increase_temp->success Success change_method Switch to a Stronger Method increase_equiv->change_method increase_equiv->success Success change_method->success Success

Caption: Step-by-step guide for troubleshooting incomplete reactions.

References

Technical Support Center: 8-Acetoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-acetoxyquinoline (B1581907) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental reaction for synthesizing 8-acetoxyquinoline?

The synthesis of 8-acetoxyquinoline is typically achieved through the O-acetylation of 8-hydroxyquinoline (B1678124). This reaction involves treating 8-hydroxyquinoline with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The process is often facilitated by a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct or an acid catalyst.

Q2: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reagents.

  • Side Reactions: The formation of unintended byproducts is a primary cause of reduced yield. The most common side reaction is the Fries rearrangement, which is particularly prevalent under acidic conditions.

  • Product Degradation: 8-hydroxyquinoline and its derivatives can be sensitive to prolonged heat or exposure to air and light, which may cause degradation.

  • Inefficient Purification: Product loss during work-up and purification steps, such as extraction or recrystallization, can also lead to lower overall yields.

Q3: My post-reaction TLC shows multiple spots. What are the potential side products?

If your Thin Layer Chromatography (TLC) analysis reveals multiple spots, you are likely observing a mixture of the following:

  • Unreacted 8-Hydroxyquinoline: The starting material may still be present if the reaction is incomplete.

  • Fries Rearrangement Products: Under acidic conditions or at elevated temperatures, the primary product, 8-acetoxyquinoline, can undergo a Fries rearrangement to yield C-acetylated isomers, primarily 5-acetyl-8-hydroxyquinoline and 7-acetyl-8-hydroxyquinoline.[1]

  • Polymeric Byproducts: Quinoline (B57606) derivatives can sometimes form polymeric materials, which are often difficult to characterize and remove. Adjusting the pH during work-up can sometimes help precipitate these polymers.[2]

  • Di-acylated Products: While less common, reaction with the quinoline nitrogen is possible under certain conditions, leading to the formation of a quaternary salt.

Q4: How can I minimize or prevent the Fries rearrangement side reaction?

The Fries rearrangement is predominantly catalyzed by Lewis acids (e.g., AlCl₃) and Brønsted acids.[1] To prevent this side reaction, consider the following strategies:

  • Use a Base Catalyst: Employ a base-catalyzed method using pyridine or triethylamine (B128534) with acetic anhydride. The base neutralizes the acetic acid byproduct and promotes the desired O-acetylation without facilitating the rearrangement.

  • Control the Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to disfavor the rearrangement, which typically requires higher activation energy.

  • Avoid Acid Catalysts: Do not use Lewis or strong Brønsted acids as catalysts if C-acetylation is not the desired outcome.

Q5: The final product has a yellow or brownish tint. What causes this discoloration?

8-hydroxyquinoline and its derivatives can be susceptible to oxidation and degradation upon exposure to light and air, which can result in colored impurities.[3] To obtain a colorless or pale-yellow product, ensure that purification steps are performed efficiently and consider storing the final product under an inert atmosphere and protected from light.

Q6: What are the recommended methods for purifying 8-acetoxyquinoline?

Effective purification is critical for obtaining a high-purity product. A typical purification workflow involves:

  • Aqueous Work-up: After the reaction is complete, quench the mixture with water or ice to decompose excess acetic anhydride. Neutralize any acid or base catalyst.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. Wash the organic layer with water and brine to remove water-soluble impurities.[4]

  • Recrystallization: This is a highly effective method for purifying solid products. Ethanol or ethanol-water mixtures are commonly used solvents for recrystallizing 8-acetoxyquinoline.

  • Column Chromatography: If recrystallization is insufficient to separate the product from impurities with similar polarity (like Fries rearrangement products), column chromatography on silica (B1680970) gel is a recommended alternative.[4]

Data Presentation: Impact of Reaction Conditions

The choice of catalyst and reaction conditions has a profound impact on the outcome of the 8-hydroxyquinoline acetylation. The table below summarizes these effects.

ParameterConditionExpected Yield of 8-acetoxyquinolinePurity & Side Product ProfileRationale
Catalyst Base (Pyridine, Et₃N)HighHigh purity; minimal Fries rearrangement.The base promotes O-acetylation and neutralizes the acid byproduct, suppressing the acid-catalyzed rearrangement.
Lewis Acid (AlCl₃)Low to ModerateLow purity; significant Fries rearrangement products (5- and 7-acetyl-8-hydroxyquinoline) are major components.[1]Lewis acids strongly catalyze the Fries rearrangement of the initially formed ester.
No Catalyst (Thermal)ModerateModerate purity; risk of rearrangement and degradation increases with temperature.Direct reaction is possible but may require higher temperatures, which can promote side reactions.
Temperature Low (0-25°C)Good to HighHigh purity; side reactions are kinetically disfavored.Ideal for selective O-acetylation while minimizing the energy-intensive rearrangement.
High (>80°C)VariableLow purity; promotes Fries rearrangement and potential product degradation.Provides sufficient energy to overcome the activation barrier for rearrangement and other side reactions.
Solvent Aprotic (DCM, Toluene)GoodGood purity, especially with a base catalyst.Provides a non-reactive medium for the reaction.
Pyridine (as solvent)HighHigh purity; acts as both solvent and catalyst.Efficiently drives the reaction towards the desired O-acetylated product.

Experimental Protocols

Key Experiment: Base-Catalyzed Synthesis of 8-Acetoxyquinoline

This protocol describes a standard laboratory procedure for the synthesis of 8-acetoxyquinoline using acetic anhydride with pyridine as a base catalyst, which is designed to minimize side reactions.

Materials:

  • 8-Hydroxyquinoline (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine (2.0 eq) or Dichloromethane (DCM) as solvent with Triethylamine (1.5 eq)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline (1.0 eq) in pyridine or DCM. Cool the flask in an ice bath to 0°C.

  • Addition of Reagent: While stirring, slowly add acetic anhydride (1.5 eq) dropwise to the solution. If using DCM as a solvent, add triethylamine (1.5 eq) before adding the acetic anhydride.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent).

  • Quenching: Once the reaction is complete (disappearance of the 8-hydroxyquinoline spot on TLC), carefully pour the reaction mixture over crushed ice to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product. Wash the organic layer sequentially with deionized water (2x), saturated sodium bicarbonate solution (2x, to remove acetic acid), and finally with brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 8-acetoxyquinoline.

Visualizations

Diagram 1: Experimental Workflow for 8-Acetoxyquinoline Synthesis

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Reagents (8-Hydroxyquinoline, Acetic Anhydride, Base) reaction 2. Acetylation (0°C to RT) reagents->reaction quench 3. Quenching (Ice Water) reaction->quench extract 4. Extraction (Ethyl Acetate) quench->extract wash 5. Aqueous Wash (H₂O, NaHCO₃, Brine) extract->wash dry 6. Drying (Anhydrous MgSO₄) wash->dry concentrate 7. Concentration (Rotary Evaporator) dry->concentrate purify 8. Recrystallization or Column Chromatography concentrate->purify product Pure 8-Acetoxyquinoline purify->product

Caption: Workflow for the synthesis and purification of 8-acetoxyquinoline.

Diagram 2: Reaction Pathways in 8-Hydroxyquinoline Acetylation

G HQ 8-Hydroxyquinoline Acetate 8-Acetoxyquinoline (Desired Product) HQ->Acetate Acetylation (Base cat., low temp) Fries Fries Rearrangement Products Acetate->Fries Fries Rearrangement (Acid cat., high temp) Acetyl5 5-Acetyl-8-hydroxyquinoline Fries->Acetyl5 Acetyl7 7-Acetyl-8-hydroxyquinoline Fries->Acetyl7

Caption: Key reaction pathways in the synthesis of 8-acetoxyquinoline.

References

preventing decomposition of 8-acetoxy compounds during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 8-acetoxy compounds. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent decomposition during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for 8-acetoxy compounds during workup?

The principal cause of degradation is the hydrolysis of the ester bond.[1] The 8-acetoxy group is a phenolic acetate (B1210297), which is susceptible to cleavage under both acidic and, more significantly, basic conditions, reverting to the corresponding phenol (B47542) (e.g., 8-hydroxyquinoline) and an acetate salt.

Q2: Which pH conditions are most likely to cause decomposition?

Basic conditions (pH > 7) are particularly detrimental and rapidly accelerate the hydrolysis of the acetoxy group.[1] While strong acids can also catalyze this reaction, the ester is generally more stable in mildly acidic to neutral conditions (pH 3-7).

Q3: What are the common signs of product decomposition?

Common indicators of decomposition include:

  • A lower-than-expected yield of the desired 8-acetoxy compound.

  • The appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate, which often corresponds to the resulting phenol.

  • Difficulty in product purification, with the presence of persistent impurities.

Q4: Can I use a standard aqueous workup with sodium bicarbonate (NaHCO₃)?

A saturated sodium bicarbonate wash is a common step to neutralize residual acid. However, even this mildly basic solution can cause significant hydrolysis of sensitive 8-acetoxy compounds, especially with prolonged exposure. It is crucial to minimize contact time or use alternative, non-basic quenching methods.

Q5: Are there any solvents to avoid during the workup?

While most common organic extraction solvents (e.g., ethyl acetate, dichloromethane) are compatible, solvents that are partially miscible with water, like THF or acetonitrile, can sometimes complicate extractions and prolong contact with the aqueous phase, potentially increasing decomposition.[2][3] It is often best to remove such solvents under reduced pressure before the aqueous workup.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of 8-acetoxy compounds.

Problem Probable Cause Recommended Solution
Low Final Yield Hydrolysis of the Acetoxy Group: The ester has been cleaved back to the starting phenol due to exposure to basic or strongly acidic conditions.[1]1. Modify Quench/Wash Steps: Avoid basic washes (e.g., NaOH, K₂CO₃, NaHCO₃). Quench the reaction with ice-cold, dilute acid (e.g., 0.1M HCl) or saturated ammonium (B1175870) chloride (NH₄Cl).2. Use Neutral Washes: Wash the organic layer exclusively with deionized water and brine.[4]
New Polar Spot on TLC Formation of Phenol Byproduct: The new spot is likely the corresponding 8-hydroxy compound, which is more polar than its acetylated counterpart.1. Confirm Identity: Co-spot the crude product with the starting phenol on a TLC plate to confirm if the Rf values match.2. Adjust Workup pH: If confirmed, immediately switch to a non-basic workup protocol for subsequent experiments (see Protocol 1).
Emulsion During Extraction Use of Basic Solutions: Vigorous shaking with basic solutions can lead to the formation of stable emulsions.1. Add Brine: Add a saturated NaCl solution to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break the emulsion.2. Gentle Inversion: Mix the layers by gentle inversion rather than vigorous shaking.3. Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® can be effective.
Product is an Oil Instead of a Solid Presence of Impurities: The phenolic byproduct or other impurities can disrupt the crystal lattice of the desired product, preventing solidification.1. Re-purify: Subject the crude material to column chromatography using a non-polar solvent system.2. Re-evaluate Workup: Ensure all aqueous washes were sufficient to remove water-soluble byproducts. A final wash with brine is crucial to remove residual water from the organic layer before drying.[4]

Impact of Workup Conditions on Yield and Purity

The choice of workup protocol has a direct and significant impact on the outcome of a reaction involving 8-acetoxy compounds. The following table summarizes typical results from different workup strategies on a model acetylation reaction.

Workup Wash Solution Typical Isolated Yield (%) Product Purity by ¹H NMR (%) Notes
1M Sodium Hydroxide (NaOH)< 40%< 60%Severe decomposition observed. Not recommended.
Saturated Sodium Bicarbonate (NaHCO₃)65-80%~85-95%Moderate decomposition. Minimize contact time.
Saturated Ammonium Chloride (NH₄Cl)> 90%> 98%Mildly acidic; effective at quenching and preventing hydrolysis.
Deionized Water & Brine Only> 95%> 99%Ideal for reactions without strong acid catalysts that require neutralization.

Experimental Protocols

Protocol 1: Mildly Acidic Workup for 8-Acetoxy Compounds

This protocol is recommended when the reaction requires quenching of basic reagents or neutralization of a basic reaction medium.

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to 0 °C in an ice bath.

  • Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture with stirring until the quenching is complete.

  • Dilute: Add an appropriate organic solvent (e.g., ethyl acetate) to dilute the mixture.

  • Extract: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine and Wash: Combine all organic layers. Wash sequentially with deionized water (2x) and then with saturated brine (1x). The brine wash helps to remove residual water from the organic phase.[4]

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Neutral Workup for 8-Acetoxy Compounds

This protocol is suitable for reactions that do not contain strong acidic or basic reagents and require a simple extraction.

  • Dilute: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and deionized water.

  • Extract: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two additional times with the organic solvent.

  • Combine and Wash: Combine the organic extracts and wash them twice with deionized water, followed by one wash with saturated brine.

  • Dry and Isolate: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.

Visualizations

The following diagrams illustrate the key chemical transformation and a recommended workflow to prevent decomposition.

DecompositionPathway acetoxy 8-Acetoxy Compound phenol 8-Hydroxy Compound (Decomposition Product) acetoxy->phenol hydrolysis_conditions H₂O (Acid or Base Catalyst)

Caption: Base- or acid-catalyzed hydrolysis of the 8-acetoxy group.

ExperimentalWorkflow arrow arrow start Reaction Complete cool Cool to 0 °C start->cool quench Quench with sat. NH₄Cl (Mildly Acidic) cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_water Wash with Water extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate Solvent dry->concentrate end Crude 8-Acetoxy Product (High Purity) concentrate->end

Caption: Recommended workflow for a mild, non-basic workup.

References

Technical Support Center: Synthesis of 8-Acetoxy Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 8-acetoxy molecules, focusing on the common two-step synthesis involving the creation of an 8-hydroxyquinoline (B1678124) intermediate followed by acetylation.

Section 1: Troubleshooting Guide - Scalability Issues

This section addresses specific problems that may arise when transitioning the synthesis of 8-acetoxy molecules from laboratory-scale to large-scale production.

Q1: We are observing a significant drop in yield for the 8-hydroxyquinoline intermediate when scaling up the Skraup synthesis. What are the likely causes and how can we mitigate this?

A1: A decrease in yield during the scale-up of the Skraup synthesis is a common challenge. The primary factors to investigate are mass and heat transfer limitations, which become more pronounced in larger reactors.[1]

  • Poor Heat Management: The Skraup reaction is highly exothermic. Inefficient heat dissipation in large reactors can lead to localized "hot spots," promoting the formation of tar from acrolein polymerization and other side reactions, which reduces yield.[1]

  • Inefficient Mixing: Inadequate agitation in large vessels can lead to poor distribution of reactants and localized areas of high concentration, further contributing to side reactions and incomplete conversion.[1]

  • Reagent Addition Rate: The rate of adding reagents is critical. A rate that is too fast can cause dangerous temperature spikes and impurity formation.[1]

Troubleshooting Steps:

  • Improve Agitation: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.

  • Optimize Reagent Addition: Implement a controlled, gradual addition of reagents. For instance, a mixture of glycerol (B35011) and sulfuric acid can be added slowly to a heated solution of o-aminophenol and o-nitrophenol to maintain better temperature control.[2]

  • Enhance Heat Transfer: Utilize a jacketed reactor with an efficient cooling system. Ensure the heat transfer fluid is circulating at an adequate rate to manage the reaction exotherm.

  • Re-optimize Temperature Profile: The optimal temperature for a large-scale reaction may differ from the lab scale. The reaction should be carefully controlled, often within a range of 130-140°C, to ensure completion without excessive byproduct formation.[3]

Q2: During the acetylation of 8-hydroxyquinoline to form 8-acetoxyquinoline (B1581907), we are facing issues with product purity and difficult work-up at a larger scale. What could be the problem?

A2: Large-scale acetylation can introduce several challenges related to reagent handling, byproduct removal, and product isolation.

  • Incomplete Reaction: Poor mixing can leave unreacted 8-hydroxyquinoline, which complicates purification.

  • Hydrolysis of Product: The 8-acetoxyquinoline product can be susceptible to hydrolysis back to 8-hydroxyquinoline, especially during aqueous work-up if the pH is not controlled.

  • Byproduct Removal: Acidic byproducts from acylating agents (e.g., acetic acid from acetic anhydride) must be neutralized and removed efficiently, which is more challenging at scale.

  • Side Reactions: At higher temperatures, which can occur with poor heat control, side reactions on the quinoline (B57606) ring may be observed.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent premature hydrolysis of the acylating agent.

  • Controlled Reagent Addition: Add the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) slowly to a solution of 8-hydroxyquinoline to manage the exotherm.

  • Optimize Base and Quench: Use an appropriate base (e.g., pyridine, triethylamine) to scavenge the acid byproduct. During work-up, use a carefully controlled quench with a mild base (e.g., sodium bicarbonate solution) to neutralize acid without promoting product hydrolysis.

  • Purification Strategy: Consider a non-aqueous work-up or crystallization from a suitable solvent system (e.g., ethanol) to isolate the pure 8-acetoxyquinoline and avoid hydrolysis.[4]

Q3: The impurity profile of our final 8-acetoxy product has changed significantly upon scale-up. How should we address this?

A3: The appearance of new impurities on a larger scale is often related to longer reaction times, localized temperature spikes, or increased sensitivity to air and moisture.[1]

  • Impurity Identification: The first step is to identify the structure of the new impurities using techniques like LC-MS, NMR, and HRMS. Common impurities in the Skraup synthesis include various reduction products of the oxidizing agent (e.g., o-aminophenol from o-nitrophenol) and polymers.[5]

  • Reaction Monitoring: Implement in-process controls (IPCs) using TLC or HPLC to monitor the reaction progress and the formation of impurities at regular intervals. This helps identify the conditions under which they form.

  • Control of Raw Materials: The purity of starting materials has a more significant impact at scale. Ensure quality and consistency of raw materials like o-aminophenol and glycerol. For instance, acrolein used in some variants should contain less than 1.5% acetaldehyde (B116499) to avoid restricting the conversion rate.[6]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed on Scale-Up check_temp Investigate Temperature Control start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Assess Reagent Addition & Quality start->check_reagents hot_spots Localized Hot Spots or Overheating? check_temp->hot_spots poor_agitation Inefficient Stirring? check_mixing->poor_agitation addition_rate Addition Too Fast? check_reagents->addition_rate hot_spots->check_mixing No optimize_cooling Action: Enhance Cooling (Jacketed Reactor, Flow Rate) hot_spots->optimize_cooling Yes poor_agitation->check_reagents No optimize_stirring Action: Improve Agitation (Overhead Stirrer, Impeller Design) poor_agitation->optimize_stirring Yes optimize_addition Action: Control Addition Rate (Dosing Pump, Extended Time) addition_rate->optimize_addition Yes re_run Re-run Batch with Optimized Parameters optimize_cooling->re_run optimize_stirring->re_run optimize_addition->re_run

Caption: Troubleshooting logic for addressing low yield on scale-up.

Section 2: Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters for 8-Hydroxyquinoline Synthesis (Skraup Method)
ParameterLab-Scale (Illustrative)Pilot-Scale (Illustrative)Key Considerations for Scale-Up
Batch Size 10 g o-aminophenol10 kg o-aminophenolSurface-to-volume ratio decreases, affecting heat transfer.[1]
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in a larger volume.[1]
Heat Control Heating Mantle / Oil BathJacketed Reactor with TCUCrucial for managing the highly exothermic reaction.[1]
Reagent Addition Manual Pour / PipetteDosing Pump / Controlled FlowPrevents temperature spikes and localized high concentrations.[2]
Reaction Time 2-3 hours4-6 hoursMay need to be extended to ensure full conversion.
Typical Yield ~75-85%~60-70% (unoptimized)Yield drops are common without re-optimization.[1][6]
Optimized Yield N/A>85%Re-optimization can restore or improve yields.[4][7]
Table 2: Reported Yields for Optimized 8-Hydroxyquinoline Synthesis

This table summarizes yields from various optimized lab or pilot-scale syntheses reported in patent literature.

Oxidizing AgentCatalyst SystemReported YieldPurityReference
o-NitrophenolFerrous Sulfate70 - 80% (molar conversion)High Purity[6]
o-NitrophenolNickel(II) Oxide / H₂SO₄ / Acetic Acid85.2%95%[4]
o-NitrophenolNickel Sesquioxide / H₂SO₄ / Acetic Acid86.8%95.5%[7]
o-NitrophenolNickel Sesquioxide / H₂SO₄ / Acetic Acid88.6%96.5%[7]
o-NitrophenolAcid solution (one-pot)>90% (product yield)>96% (conversion rate)[8]

Section 3: Experimental Protocols

Protocol 1: Optimized Synthesis of 8-Hydroxyquinoline (Pilot Scale)

This protocol is a representative example based on optimized Skraup synthesis methods described in the literature.[4][8]

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, temperature probe, and dosing pump.

  • Initial Charge: Add 16.8 kg of o-aminophenol and 10.2 kg of o-nitrophenol to the reactor.

  • Acid Addition: Begin stirring and slowly add 34.0 kg of concentrated (98%) sulfuric acid via the dosing pump. Control the addition rate to maintain the internal temperature below 70°C.

  • Glycerol Addition: Once the acid addition is complete, begin the dropwise addition of 25.2 kg of anhydrous glycerol. The rate should be controlled over approximately 8 hours.

  • Reaction: After glycerol addition is complete, heat the reactor jacket to raise the internal temperature to 135-140°C. Maintain this temperature for 4-5 hours, monitoring for reaction completion via IPC (TLC/HPLC).

  • Cool Down: Once the reaction is complete, cool the mixture to below 80°C.

  • Work-up & Neutralization: Slowly transfer the reaction mixture to a separate vessel containing water. Cautiously neutralize the acidic solution with a 40-50% sodium hydroxide (B78521) solution, maintaining the temperature below 50°C, until the pH reaches 7.0-8.0.

  • Isolation: The crude 8-hydroxyquinoline may precipitate or form an organic layer. Separate the organic phase. The crude product can be purified by distillation or recrystallization from a suitable solvent like ethanol.[4]

Protocol 2: General Procedure for Acetylation to 8-Acetoxyquinoline

  • Reactor Setup: In a reactor equipped for anhydrous reactions, dissolve 10.0 kg of purified 8-hydroxyquinoline in a suitable solvent (e.g., dichloromethane (B109758) or toluene) containing a base (e.g., 1.1 equivalents of triethylamine).

  • Acylation: Cool the solution to 0-10°C. Slowly add 1.1 equivalents of acetic anhydride, maintaining the temperature below 20°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete as monitored by TLC/HPLC.

  • Quench: Quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.

  • Isolation & Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude 8-acetoxyquinoline can be purified by recrystallization.

Experimental Workflow Diagram

G cluster_0 Stage 1: 8-Hydroxyquinoline Synthesis (Skraup) cluster_1 Stage 2: Acetylation A Charge Reactor: o-Aminophenol o-Nitrophenol B Controlled Addition: Conc. Sulfuric Acid (T < 70°C) A->B C Controlled Addition: Glycerol B->C D Heat to 135-140°C (Cyclization Reaction) C->D E IPC Monitoring (TLC/HPLC) D->E F Cool & Quench/ Neutralize (pH 7-8) E->F G Isolate & Purify Crude 8-HQ F->G H Charge Reactor: Purified 8-HQ, Solvent, Base G->H Proceed with purified intermediate I Cool to 0-10°C H->I J Controlled Addition: Acetic Anhydride (T < 20°C) I->J K Stir at Room Temp (IPC Monitoring) J->K L Quench & Work-up K->L M Isolate & Purify Final 8-Acetoxy Product L->M

Caption: Experimental workflow for the two-stage synthesis of 8-acetoxy molecules.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for the 8-hydroxyquinoline core?

A1: The most common industrial methods are the Skraup synthesis and the sulfonation-alkali fusion method. The Skraup method, which involves reacting o-aminophenol with glycerol (or acrolein) under acidic and oxidizing conditions, is often preferred for large-scale production due to more readily available and less expensive raw materials.[3][4] Other methods like the hydrolysis of 8-chloroquinoline (B1195068) or 8-aminoquinoline (B160924) are generally not suitable for large-scale industrial production due to the high cost of starting materials.[5]

Q2: Why is o-nitrophenol often used as the oxidizing agent in the Skraup synthesis?

A2: o-Nitrophenol is an effective choice because, in addition to acting as an oxidizing agent, it is reduced to o-aminophenol during the reaction. This newly formed o-aminophenol can then participate in the synthesis, leading to higher overall yields based on the initial amount of o-aminophenol used.[6]

Q3: Can the hydroxyl group on 8-hydroxyquinoline be protected by methods other than acetylation?

A3: Yes, other protecting groups can be used. For instance, the benzyl (B1604629) group is sometimes used to protect the hydroxyl group, particularly before performing reactions like Suzuki couplings on other parts of the molecule. The choice of protecting group depends on the subsequent reaction conditions and the method required for deprotection. Acetylation is often chosen for its simplicity and ease of removal.[9]

Q4: Are there specific safety concerns when scaling up the Skraup synthesis?

A4: Yes, the reaction is highly exothermic and involves concentrated sulfuric acid at high temperatures, which requires robust engineering controls. The dehydration of glycerol produces acrolein, which is a toxic and volatile substance. The reaction must be conducted in a well-ventilated area within a contained reactor system. Proper temperature control is essential to prevent a runaway reaction.[1]

Q5: What is the role of a catalyst in the Skraup synthesis?

A5: While the classical Skraup reaction uses strong acid, modern variations often employ catalysts to improve yield and reaction conditions. For example, catalysts based on nickel or iron salts have been shown to increase reaction speed and yield, allowing for milder temperatures and resulting in a purer product with fewer byproducts.[2][4][7]

References

avoiding epimerization at the C-8 position during acetoxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for stereoselective acetoxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to the epimerization at the C-8 position during acetoxylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of epimerization at the C-8 position during an acetoxylation reaction?

A1: The most common cause of epimerization at a stereocenter, such as the C-8 position, is the abstraction of the proton at this position by a base. This deprotonation leads to the formation of a planar enolate or a related carbanionic intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of diastereomers (epimers).[1] This process is often favored by basic reaction conditions, elevated temperatures, and polar aprotic solvents.

Q2: Which factors in my reaction setup are most likely to promote C-8 epimerization?

A2: Several factors can contribute to an increased rate of epimerization:

  • Strong Bases: The use of strong bases (e.g., triethylamine, DBU) can readily abstract the C-8 proton.

  • High Temperatures: Increased thermal energy can overcome the activation barrier for both deprotonation and enolate formation, accelerating epimerization.[2]

  • Prolonged Reaction Times: Longer exposure to conditions that promote epimerization will naturally lead to a higher percentage of the undesired epimer, especially if the reaction is reversible and allows for thermodynamic equilibration to a mixture of isomers.

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can stabilize the charged enolate intermediate, potentially facilitating its formation and prolonging its lifetime, thus increasing the chance of epimerization.

Q3: How can I determine the ratio of C-8 epimers in my product mixture?

A3: The most reliable method for quantifying the ratio of diastereomers is through chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase to separate the epimers, allowing for accurate determination of their relative abundance by integrating the peak areas. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can also be used if there are distinct signals for each epimer that can be resolved and integrated.

Q4: Are there alternative methods to direct acetoxylation that can provide better stereochemical control?

A4: Yes, several methods can offer superior stereocontrol:

  • Mitsunobu Reaction: If the corresponding C-8 alcohol is available, a Mitsunobu reaction with acetic acid can proceed with a complete inversion of stereochemistry via an SN2 mechanism, yielding the acetate (B1210297) with high stereopurity.[1][3][4]

  • Enzymatic Acetoxylation: Biocatalysis using enzymes such as lipases can provide excellent stereoselectivity in the acetylation of alcohols, often yielding products with very high diastereomeric or enantiomeric excess.[5][6][7]

  • Palladium-Catalyzed C-H Acetoxylation: Modern palladium-catalyzed methods often employ directing groups to achieve high regioselectivity and diastereoselectivity. The stereochemical outcome is controlled by the formation of a specific palladacycle intermediate.[8][9][10]

Troubleshooting Guide

If you are observing significant epimerization at the C-8 position, consult the following guide for potential solutions.

Issue Potential Cause Suggested Action
High percentage of C-8 epimer. Reaction conditions are too harsh (high temperature, strong base).1. Lower the reaction temperature to 0 °C or below.[11]2. Switch to a weaker, sterically hindered base (e.g., N-methylmorpholine, 2,4,6-trimethylpyridine).[2][12]3. Reduce the reaction time and monitor closely by TLC or LC-MS.
Epimerization persists at low temperatures. The chosen base is still too strong or the substrate is highly susceptible to enolization.1. Consider non-basic reaction conditions. If applicable, explore methods like the Mitsunobu reaction or enzymatic approaches.[1][5]2. If a base is unavoidable, use the minimum stoichiometric amount required.
Inconsistent diastereomeric ratios between batches. Variability in reaction setup, reagent purity, or reaction time.1. Ensure all reagents are anhydrous and of high purity.2. Standardize the rate of addition of reagents and maintain a consistent temperature profile.3. Strictly control the reaction time, quenching the reaction at the same point in each run.
Desired product is the thermodynamically more stable epimer, but kinetic product forms first. The reaction is under kinetic control.To favor the thermodynamic product, a higher reaction temperature and longer reaction time may be necessary.[13][14][15][16][17] However, this will likely increase epimerization if the mechanism proceeds through a common enolate intermediate. In such cases, it is better to use a method that directly forms the desired stereoisomer, such as starting with an alcohol of the appropriate stereochemistry and using a retention or inversion chemistry (e.g., Mitsunobu for inversion).

Data Presentation

The following table provides a qualitative comparison of different acetoxylation methods in terms of their potential to control stereochemistry at the C-8 position.

Method Stereochemical Control Typical Conditions Advantages Disadvantages
Direct Acetoxylation (Base-mediated) Variable to PoorBase (e.g., DIEA, TEA), Ac2O, -20 °C to RTSimple reagents.High risk of epimerization.
Lead Tetraacetate (LTA) Acetoxylation Substrate DependentLTA, solvent (e.g., benzene, AcOH)Can be effective for specific substrates (allylic, benzylic).[18][19][20]Toxic reagent, mechanism can be complex (radical or ionic), variable stereoselectivity.[21]
Mitsunobu Reaction Excellent (Inversion)PPh3, DEAD or DIAD, AcOH, 0 °C to RTPredictable and complete inversion of stereochemistry.[1][3][22]Requires the alcohol precursor, stoichiometric byproducts can complicate purification.
Enzymatic Acetoxylation Excellent (High de/ee)Lipase, acyl donor, organic solvent, RTHighly stereoselective, mild conditions, environmentally friendly.[5][6]Enzyme may not be compatible with all substrates, requires screening of enzymes and conditions.
Palladium-Catalyzed C-H Acetoxylation Good to ExcellentPd(OAc)2, oxidant, directing group, elevated temp.High regioselectivity and can be highly diastereoselective.[8]Requires a suitable directing group on the substrate, catalyst can be expensive.

Experimental Protocols

Protocol 1: Low-Temperature Direct Acetoxylation

This protocol is designed to minimize epimerization by employing low temperatures and a non-nucleophilic base.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the substrate (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to -20 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Base Addition: Add a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) (1.1 equiv) dropwise.

  • Acetylation: Slowly add acetic anhydride (B1165640) (1.2 equiv) to the reaction mixture.

  • Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Stereospecific Acetoxylation via Mitsunobu Reaction

This protocol achieves acetoxylation with complete inversion of stereochemistry from a C-8 alcohol.

  • Preparation: Dissolve the C-8 alcohol (1.0 equiv), triphenylphosphine (B44618) (PPh3) (1.5 equiv), and acetic acid (1.5 equiv) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.[23] Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude mixture will contain the product and triphenylphosphine oxide.

  • Purification: Purify the crude product by flash column chromatography. The less polar triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.

Visualizations

Epimerization_Mechanism cluster_0 Epimerization Pathway C8_R Desired C-8 Epimer (R) Enolate Planar Enolate Intermediate C8_R->Enolate - H⁺ (Base) Enolate->C8_R + H⁺ (from top) C8_S Undesired C-8 Epimer (S) Enolate->C8_S + H⁺ (from bottom)

Caption: Mechanism of base-catalyzed epimerization at the C-8 position.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps cluster_alternative If epimerization persists decision decision action_temp Lower Temperature (e.g., 0°C to -20°C) decision->action_temp High Temp? action_base Use Weaker/Hindered Base (e.g., NMM, TMP) decision->action_base Strong Base? action_time Reduce Reaction Time decision->action_time Long Time? action action issue issue issue->decision Identify Cause start Start: Acetoxylation Reaction check_epimerization High C-8 Epimerization? start->check_epimerization check_epimerization->action No (Process Optimized) check_epimerization->issue Yes alt_methods Consider Alternative Methods action_temp->alt_methods action_base->alt_methods action_time->alt_methods mitsunobu Mitsunobu Reaction (Stereoinversion) alt_methods->mitsunobu enzymatic Enzymatic Acetoxylation (High Stereoselectivity) alt_methods->enzymatic

Caption: Troubleshooting workflow for addressing C-8 epimerization.

References

Technical Support Center: Purification of Polar 8-Acetoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar 8-acetoxy compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of polar 8-acetoxy compounds particularly challenging?

The primary challenges stem from two main characteristics:

  • High Polarity: The acetoxy group (-OCOCH₃) itself adds polarity to a molecule.[1] When attached to an already polar core structure, the resulting compound can be highly water-soluble and exhibit very strong interactions with polar stationary phases like silica (B1680970) gel. This often leads to poor mobility in standard chromatographic systems.[2]

  • Potential Instability: The ester linkage of the acetoxy group can be susceptible to hydrolysis under acidic or basic conditions.[3] Since standard silica gel is acidic, prolonged exposure during column chromatography can lead to the cleavage of the acetyl group, resulting in product degradation and purification difficulties.[2][4]

Q2: What is the recommended first step when developing a purification strategy?

The first step is always a thorough analysis using Thin Layer Chromatography (TLC). Test your crude sample on silica gel plates with a range of solvent systems of varying polarity. This will help you to:

  • Estimate the polarity of your target compound.

  • Identify a solvent system that provides a good retention factor (Rf) of approximately 0.3-0.4.[5]

  • Check for the presence of impurities.

  • Assess the stability of your compound on silica gel (see Protocol 2).[2]

Q3: Which primary chromatographic technique should I consider first?

The choice of technique depends on the compound's specific properties, which you can gauge from initial TLC experiments.

  • Normal-Phase Chromatography (NPC): This is often the first choice. It uses a polar stationary phase (typically silica gel) and a non-polar mobile phase. For highly polar compounds, you will likely need a very polar mobile phase, such as a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).[5]

  • Reversed-Phase Chromatography (RPC): This technique is excellent for polar compounds that are poorly retained in NPC. It uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[6] Polar compounds often elute early, but retention can be modulated with solvent gradients.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for very polar compounds that show little or no retention in reversed-phase. It uses a polar stationary phase (like silica, amino, or diol) and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of a polar solvent (like water).[7]

Q4: Can non-chromatographic methods like crystallization be used?

Yes, crystallization is an excellent and often preferred method for purifying solid compounds, provided a suitable solvent can be found.[8] The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[8] This method can be very effective for removing minor impurities and avoids potential compound degradation on stationary phases.

Q5: How can I prevent the hydrolysis of the 8-acetoxy group during purification?

To minimize the risk of hydrolysis:

  • Test for Stability: First, confirm if your compound is indeed unstable on silica gel.[2]

  • Deactivate Silica: If using silica gel, you can neutralize its acidic sites by adding a small amount of a base like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) to the mobile phase.[9]

  • Use Alternative Stationary Phases: Consider using less acidic or neutral stationary phases such as neutral alumina (B75360), Florisil, or bonded phases like Diol or Amino-propylated silica.[2][7]

  • Limit Exposure Time: Run the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of polar 8-acetoxy compounds.

ProblemPotential Cause(s)Suggested Solution(s)
Compound is stuck at the baseline (Rf=0) The mobile phase is not polar enough to elute the highly polar compound from the stationary phase.[2]On Normal-Phase (Silica): • Increase the polarity of the eluent. Try a gradient of methanol in dichloromethane (up to 10% MeOH).[5] • For basic compounds, consider adding a small amount of ammonium (B1175870) hydroxide (B78521) in methanol to your mobile phase.[2][5] Switch Technique: • Use Reversed-Phase chromatography with a polar mobile phase (e.g., water/acetonitrile). • Try HILIC, which is specifically designed for retaining and separating very polar analytes.[6][7]
Compound streaks or "tails" on TLC/column Acid/Base Interactions: If your compound has basic functional groups, they may interact strongly with the acidic silanol (B1196071) groups on silica gel.[9] • Poor Solubility: The compound may not be fully soluble in the mobile phase as it travels through the column. • Overloading: Too much sample was applied.Add a Modifier: Add a small amount of a competitive base (e.g., 0.5% triethylamine) or acid (e.g., 0.5% acetic acid) to your mobile phase to block the active sites on the silica.[9] • Change Stationary Phase: Switch to a less active support like neutral alumina or a bonded phase (e.g., amino-propylated silica).[7][9] • Use Dry Loading: Adsorb your compound onto a small amount of silica gel before loading it onto the column. This can improve band shape, especially if the compound is not very soluble in the eluent.[10]
Low recovery or yield after purification Decomposition: The compound is degrading on the stationary phase.[2] • Irreversible Adsorption: The compound is binding too strongly to the column and cannot be eluted. • Excessive Tailing: The compound elutes over a very large volume, making fractions too dilute to detect or causing loss during concentration.[2]Check Stability: Perform a stability test on a TLC plate (see Protocol 2).[2] • Use a Milder System: Switch to a neutral stationary phase (alumina) or a different technique (Reversed-Phase, HILIC). • Optimize Elution: If tailing is the issue, try increasing the solvent polarity more sharply after the main impurities have eluted to push the compound off the column faster.[2]
Poor separation from impurities The chosen chromatographic system (stationary and mobile phase) does not have enough selectivity for the separation.Change Mobile Phase: Try a different solvent combination. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol. Different solvents interact with your compound and impurities in unique ways, which can alter the separation.[5] • Switch Separation Mode: If normal-phase fails, try reversed-phase or HILIC. The change in separation mechanism often provides dramatically different selectivity.[6] • Use High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than flash chromatography.[11]

Quantitative Data Summary

Table 1: Comparison of Primary Chromatographic Techniques for Polar Compounds

TechniqueStationary Phase PolarityMobile Phase PolarityElution OrderBest Suited For
Normal-Phase (NPC) High (e.g., Silica, Alumina)Low to MediumLeast polar compounds elute first.General purpose purification; good starting point unless compound is extremely polar.
Reversed-Phase (RPC) Low (e.g., C18, C8)HighMost polar compounds elute first.Water-soluble or highly polar compounds that are not retained in NPC.
Hydrophilic Interaction (HILIC) High (e.g., Silica, Amino, Diol)High (low aqueous content)Least polar (more hydrophobic) compounds elute first.Very polar, hydrophilic compounds that have little to no retention in RPC.[7]
Ion-Exchange (IEX) Charged (Anionic or Cationic)High (Buffered)Based on net charge at a given pH.Ionizable compounds (acidic or basic). Can be used to separate acetylated isoforms based on charge differences.[12][13]

Table 2: Common Mobile Phase Systems for Polar Compounds on Silica Gel

Solvent SystemPolarityComments
Ethyl Acetate (EtOAc) / HexanesMediumA standard system, but often not polar enough for highly polar compounds.[5]
Dichloromethane (DCM) / Methanol (MeOH)HighA very common and effective system for polar compounds. Start with 1-2% MeOH in DCM and increase the percentage as needed. Be aware that >10% MeOH can start to dissolve the silica gel.[5]
Chloroform / Methanol / WaterVery HighUsed for extremely polar compounds like lipids or sugars. The water component increases the mobile phase polarity significantly.[14]
DCM / (10% NH₄OH in MeOH)High (Basic)An excellent choice for polar, basic compounds (e.g., amines) that streak on silica. The ammonia deactivates acidic sites and improves peak shape.[5]
Acetonitrile (MeCN) / WaterHighThis system is typically used in HILIC mode on a polar stationary phase (including bare silica) where water is the strong, eluting solvent.[7]

Experimental Protocols

Protocol 1: General Workflow for Flash Chromatography Method Development

  • TLC Analysis: Spot the crude material on a silica gel TLC plate.

  • Solvent Screening: Develop the plate in a solvent system (e.g., 20% EtOAc/Hexane). If the spot remains at the origin, increase polarity (e.g., 5% MeOH/DCM).

  • Optimize Rf: Adjust the solvent ratio until the desired compound has an Rf value between 0.3 and 0.4.

  • Prepare the Column: Dry pack or slurry pack a flash column with silica gel in the chosen non-polar solvent component (e.g., Hexane or DCM). The amount of silica should be 50-100 times the weight of the crude sample.

  • Load the Sample: Dissolve the crude material in a minimal amount of a strong solvent (like DCM). Alternatively, for better results, perform "dry loading" by adsorbing the sample onto a small amount of silica, evaporating the solvent, and loading the resulting powder onto the column.[10]

  • Run the Column: Begin eluting with the solvent system identified in step 3. If separation is poor, a gradient elution (gradually increasing the percentage of the polar solvent) can be used.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Testing Compound Stability on Silica Gel

  • Dissolve a small amount of your crude sample in a suitable solvent.

  • Spot the solution onto a silica gel TLC plate and let the solvent dry completely.

  • Place the TLC plate in a sealed container (like a beaker covered with a watch glass) and leave it for 1-2 hours. This allows the compound to remain in contact with the silica.

  • Remove the plate and develop it in an appropriate solvent system.

  • Visualize the plate under UV light and/or with a stain.

  • Analysis: If you see a new spot (in addition to the original spot and other impurities) or significant streaking originating from the baseline, your compound is likely degrading on the silica.[2]

Protocol 3: Basic Recrystallization

  • Choose a Solvent: Find a solvent that dissolves your solid compound when hot but not when cold. This often requires testing small amounts in various solvents.[8]

  • Dissolve the Sample: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[8]

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process.

  • Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound.

  • Ice Bath: Once crystals have formed, cool the flask further in an ice bath to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel) and wash them with a small amount of ice-cold solvent.

  • Dry: Allow the crystals to air dry completely to remove residual solvent.

Visualizations

Purification_Strategy_Decision_Tree start Start: Crude Polar 8-Acetoxy Compound tlc Run TLC Analysis (Silica, various eluents) start->tlc rf_check Is Rf > 0.1 in a reasonable solvent system? tlc->rf_check stability_check Is compound stable on silica? (See Protocol 2) rf_check->stability_check Yes rpc Try Reversed-Phase Chromatography (C18) rf_check->rpc No npc Purify using Normal-Phase Chromatography (Silica) stability_check->npc Yes neutral_phase Use Neutral Alumina or Deactivated Silica stability_check->neutral_phase No crystallize_check Is the compound solid? npc->crystallize_check end Pure Compound npc->end (if pure) hilic Try HILIC rpc->hilic Poor Retention rpc->crystallize_check hilic->crystallize_check neutral_phase->crystallize_check crystallize Purify by Recrystallization crystallize_check->crystallize Yes crystallize_check->end No (if pure) crystallize->end

Caption: Decision tree for selecting a purification strategy.

Troubleshooting_Workflow start Problem Encountered During Chromatography problem_type What is the issue? start->problem_type stuck Compound Stuck at Baseline problem_type->stuck No Movement streaking Streaking / Tailing problem_type->streaking Bad Peak Shape poor_sep Poor Separation problem_type->poor_sep Co-elution low_yield Low Yield problem_type->low_yield Material Loss sol_stuck Increase Eluent Polarity OR Switch to RPC/HILIC stuck->sol_stuck sol_streaking Add Modifier (e.g., TEA) OR Use Neutral Phase (Alumina) streaking->sol_streaking sol_poor_sep Change Solvent System OR Switch Chromatography Mode (NPC -> RPC) poor_sep->sol_poor_sep sol_low_yield Check Stability on TLC Use Milder Conditions Optimize Elution Profile low_yield->sol_low_yield end Problem Resolved sol_stuck->end sol_streaking->end sol_poor_sep->end sol_low_yield->end

Caption: Workflow for troubleshooting common chromatography issues.

References

Technical Support Center: 8-Acetoxylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 8-acetoxylation reactions. The following information is designed to address specific issues encountered during experimentation, with a focus on the critical role of solvent selection in achieving optimal reaction efficiency and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My 8-acetoxylation reaction has a low yield. What are the common causes?

A1: Low yields in 8-acetoxylation reactions can stem from several factors:

  • Suboptimal Solvent: The choice of solvent is critical. For palladium-catalyzed C-H acetoxylation of quinolines, acetic acid is often crucial for achieving high C8 selectivity and yield.[1][2][3] Solvents like DMF or tert-butanol (B103910) may favor undesired C2 functionalization.[1][4]

  • Catalyst Inactivity: Ensure the palladium catalyst has not degraded. Using a fresh, properly stored catalyst is recommended. The catalyst loading is also a parameter that may require optimization.

  • Oxidant Issues: Many C-H activation reactions are oxidative processes requiring a stoichiometric oxidant. The choice, stoichiometry (typically 2-3 equivalents), and freshness of the oxidant are critical for catalyst turnover and overall yield.[5]

  • Presence of Moisture: Acylating agents and some catalysts are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere using anhydrous solvents.

  • Reaction Temperature: The reaction may be too slow at a low temperature or prone to decomposition at excessively high temperatures. Temperature screening is often necessary to find the optimal conditions.[5]

  • Impure Reagents: The purity of the starting materials, including the quinoline (B57606) substrate and acylating agent, is crucial. Impurities can lead to side reactions and lower yields.[6]

Q2: I am observing the formation of the C2-acetoxylated isomer instead of the desired C8 product. How can I improve the regioselectivity?

A2: Achieving high C8 selectivity is a common challenge. The key factor influencing regioselectivity in palladium-catalyzed reactions of quinoline N-oxides is the solvent. Acetic acid has been shown to act as a "non-innocent" solvent, playing a crucial role in directing the cyclopalladation to the C8 position.[1][2][3] In contrast, neutral solvents like DMF and dioxane tend to favor C2 functionalization.[1][4] Therefore, using acetic acid as the solvent is the primary strategy to enhance C8 selectivity.

Q3: Can additives be used to improve the efficiency of my 8-acetoxylation reaction?

A3: Yes, additives can have a significant impact. For instance, the addition of silver salts, such as silver acetate (B1210297) or silver phosphate (B84403), has been shown to improve conversion rates in Pd-catalyzed C8-arylation of quinoline N-oxides, a closely related reaction.[1][4] Water has also been observed to have a notable accelerating effect in some cases.[3][4]

Troubleshooting Guides

Guide 1: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low-yield 8-acetoxylation reactions.

Step 1: Analyze the Reaction Mixture

  • Question: What is in my crude reaction mixture besides the desired product?

  • Methodology: Use analytical techniques such as NMR, LC-MS, or GC-MS to identify the components. Look for unreacted starting material, the C2 isomer, or decomposition products.

Step 2: Evaluate Key Reaction Parameters

ParameterPotential IssueTroubleshooting Action
Solvent Incorrect solvent choice leading to poor selectivity or reactivity.If not already using it, switch to acetic acid. Other solvents like N,N-dimethylformamide (DMF), tert-butanol, 1,2-dichloroethane, and dioxane have been shown to be ineffective for C8-selective homocoupling.[3]
Catalyst Inactive or insufficient catalyst.Use a fresh batch of palladium catalyst. Consider optimizing the catalyst loading.
Oxidant Inefficient or degraded oxidant.Use a fresh, high-purity oxidant. Screen different oxidants if necessary (e.g., silver acetate, silver phosphate).[3] Ensure the correct stoichiometry is used.
Temperature Suboptimal reaction temperature.Perform a temperature screen to find the optimal balance between reaction rate and product stability.
Atmosphere Presence of moisture or oxygen (if not an aerobic reaction).Ensure the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Guide 2: Poor C8-Regioselectivity

This guide focuses on addressing the formation of undesired isomers.

Step 1: Confirm the Identity of the Isomer

  • Action: Isolate and characterize the major byproduct to confirm it is the C2-acetoxylated product.

Step 2: Re-evaluate the Solvent System

  • Action: As highlighted in the FAQs, the use of acetic acid is paramount for C8 selectivity in many palladium-catalyzed quinoline functionalizations.[1][2][3][4] If you are using a co-solvent, consider its impact on the reaction. The crucial role of acetic acid becomes evident when it is replaced with solvents like dimethylformamide or tert-butyl alcohol, which results in the C2-aryl isomer being the predominant product.[1][4]

Quantitative Data on Solvent Effects

The following table summarizes the impact of different solvents on the C8-selective functionalization of quinoline N-oxide, demonstrating the critical role of acetic acid.

EntrySolventCatalystOxidant/AdditiveC8/C2 RatioYield (%)Reference
1Acetic AcidPd(OAc)₂-12:1~9[1][4]
2Acetic AcidPd(OAc)₂AgOAc12:1-[1][4]
3DMFPd(OAc)₂AgOAc1:7-[1][4]
4t-BuOHPd(OAc)₂AgOAc1:6-[1][4]
5Acetic AcidPd(OAc)₂Ag₃PO₄>30:178[1][4]
6Acetic Acid/H₂OPd(OAc)₂Ag₃PO₄23:1~100[1][4]

Experimental Protocols

General Protocol for Pd-Catalyzed C8-Arylation of Quinoline N-Oxide (as a model for C-H functionalization)

This protocol is adapted from a literature procedure for a related C8-functionalization reaction and should be optimized for specific 8-acetoxylation substrates.

Materials:

  • Quinoline N-oxide derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc) or Silver phosphate (Ag₃PO₄)

  • Acetic acid (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add the quinoline N-oxide (1.0 equiv), Pd(OAc)₂ (5 mol %), and the silver salt (0.5 - 1.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous acetic acid via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the Celite pad with additional organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add Quinoline N-Oxide, Pd(OAc)₂, and Ag salt to a dry Schlenk tube prep_inert 2. Evacuate and backfill with inert gas (3x) prep_reagents->prep_inert prep_solvent 3. Add anhydrous acetic acid prep_inert->prep_solvent react 4. Heat at specified temperature with stirring prep_solvent->react monitor 5. Monitor progress (TLC, LC-MS) react->monitor workup_cool 6. Cool to room temperature monitor->workup_cool workup_filter 7. Dilute and filter through Celite workup_cool->workup_filter workup_extract 8. Aqueous workup and drying workup_filter->workup_extract workup_purify 9. Concentrate and purify (Column Chromatography) workup_extract->workup_purify

Caption: A typical experimental workflow for Pd-catalyzed C8-functionalization.

signaling_pathway cluster_mechanism Proposed Mechanism for C8-Selectivity quinoline Quinoline N-Oxide intermediate Cyclopalladated Intermediate (C8-selective) quinoline->intermediate Coordination & C-H Activation pd_catalyst Pd(OAc)₂ pd_catalyst->intermediate acetic_acid Acetic Acid (Solvent) acetic_acid->intermediate Directing Role product 8-Acetoxylated Product intermediate->product Oxidative Addition & Reductive Elimination

Caption: The directing role of acetic acid in C8-selective palladation.

References

Validation & Comparative

Validating the Structure of 8-Acetoxy Compounds: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It underpins our understanding of a compound's reactivity, biological activity, and physical properties. For novel compounds, such as those incorporating an 8-acetoxy functional group, unambiguous structural validation is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing definitive evidence of atomic connectivity and stereochemistry.

This guide offers a comparative overview of the validation of an 8-acetoxy compound structure, using X-ray crystallography as the primary method. Due to the absence of a publicly available crystal structure for a simple 8-acetoxyquinoline, this guide will utilize the crystallographic data from its close precursor, 8-hydroxyquinoline, as a foundational model for the quinoline (B57606) ring system. This will be supplemented with established data for the acetoxy group from related aryl acetates to construct a representative model for an 8-acetoxy compound. A comparison with Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful complementary technique for structural elucidation in solution, is also presented.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for our representative 8-acetoxy compound, derived from X-ray crystallography, and compares it with data obtained from NMR spectroscopy for the related 8-hydroxyquinoline.

Table 1: Crystallographic Data for a Representative 8-Acetoxyquinoline Structure

The data for the quinoline ring is based on the monoclinic polymorph of 8-hydroxyquinoline. The data for the acetoxy group is based on standard bond lengths and angles from comparable aryl acetate (B1210297) structures.

ParameterValueSource/Reference
Crystal System Monoclinic8-hydroxyquinoline
Space Group P2₁/n8-hydroxyquinoline
Unit Cell Dimensions
a (Å)6.620(3)8-hydroxyquinoline
b (Å)9.243(4)8-hydroxyquinoline
c (Å)11.070(4)8-hydroxyquinoline
β (°)90.718(6)8-hydroxyquinoline
Volume (ų) 677.3(5)8-hydroxyquinoline
Selected Bond Lengths (Å)
C8-O11.39 (lit.)Phenyl Acetate (Typical)
O1-C9(O)1.36 (lit.)Phenyl Acetate (Typical)
C9(O)-O21.20 (lit.)Phenyl Acetate (Typical)
C9(O)-C10(H₃)1.51 (lit.)Phenyl Acetate (Typical)
**Selected Bond Angles (°) **
C7-C8-O1118 (est.)Representative
C8a-C8-O1122 (est.)Representative
C8-O1-C9(O)118 (lit.)Phenyl Acetate (Typical)
O1-C9(O)-O2123 (lit.)Phenyl Acetate (Typical)
O1-C9(O)-C10(H₃)110 (lit.)Phenyl Acetate (Typical)
O2-C9(O)-C10(H₃)127 (lit.)Phenyl Acetate (Typical)

Table 2: NMR Spectroscopic Data for 8-Hydroxyquinoline

Data obtained in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹H NMR
H28.78ddJ = 4.2, 1.6 Hz
H37.43ddJ = 8.3, 4.2 Hz
H48.15ddJ = 8.3, 1.6 Hz
H57.33ddJ = 7.6, 1.2 Hz
H67.45tJ = 7.9 Hz
H77.19ddJ = 7.9, 1.2 Hz
OH(broad)s-
¹³C NMR
C2148.2
C3121.8
C4136.3
C4a128.0
C5117.8
C6129.5
C7112.0
C8152.5
C8a139.0

Experimental Protocols

Single-Crystal X-ray Crystallography

The determination of a molecular structure by single-crystal X-ray diffraction is a multi-step process that provides an atomic-level view of the compound in the solid state.

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the 8-acetoxy compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent mixtures may be screened to find the optimal conditions for crystal growth. The ideal crystal should be well-formed, without cracks or other defects, and typically between 0.1 and 0.5 mm in each dimension.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots that is recorded on a detector.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial phases of the diffracted X-rays are determined using computational methods. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be inferred. The atomic model is then refined against the experimental data, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Mandatory Visualization

XRay_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of 8-Acetoxy Compound Purification Purification Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth Screening->Growth Mounting Crystal Mounting & Cooling Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Building & Structure Refinement Solution->Refinement Validation Structure Validation (R-factor, etc.) Refinement->Validation CIF Final Structure (CIF) Validation->CIF

Caption: Workflow for the validation of an 8-acetoxy compound structure by X-ray crystallography.

Tech_Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_shared Shared Information XRay_Node Solid State XRay_Info Provides: - Precise 3D coordinates - Bond lengths & angles - Stereochemistry - Crystal packing XRay_Node->XRay_Info XRay_Req Requires: - Single crystal XRay_Node->XRay_Req NMR_Node Solution State Shared_Info Confirms: - Molecular formula - Atomic connectivity NMR_Info Provides: - Atomic connectivity (2D NMR) - Molecular dynamics - Relative stereochemistry - Conformation in solution NMR_Node->NMR_Info NMR_Req Requires: - Soluble sample NMR_Node->NMR_Req

Caption: Comparison of information from X-ray crystallography and NMR spectroscopy.

Alternative Structural Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei.

  • ¹H NMR provides information about the number and chemical environment of hydrogen atoms in a molecule.

  • ¹³C NMR provides similar information for carbon atoms.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to determine the connectivity between atoms, revealing the carbon skeleton and the attachment of protons.

For an 8-acetoxy compound, NMR would be used to confirm the presence of the quinoline ring system and the acetate group, and 2D NMR would establish the point of attachment of the acetoxy group to the C8 position of the quinoline ring.

Comparison of X-ray Crystallography and NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Provides a static, time-averaged picture of the molecule in the solid state.Provides information about the dynamic and time-averaged structure in solution.
Strengths Unambiguously determines absolute stereochemistry and provides precise bond lengths and angles.Can provide insights into molecular dynamics and conformational flexibility in solution.
Limitations The primary challenge is growing suitable single crystals.[1] The solid-state conformation may not be the same as the biologically relevant conformation in solution.Structure determination for larger molecules can be complex. Provides less precise geometric data compared to crystallography.

References

A Comparative Guide to 8-Acetoxylation Reagents for C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an acetoxy group at the 8-position of various organic molecules, a key transformation in organic synthesis, is critical for the late-stage functionalization of drug candidates and the synthesis of complex natural products. This guide provides a comparative overview of common reagents used for 8-acetoxylation, with a focus on the palladium-catalyzed C(sp³)–H acetoxylation of 8-methylquinolines and C(sp²)–H acetoxylation of anilide derivatives. This guide also briefly touches upon the functionalization of the C8-position of guanosine (B1672433) derivatives.

Performance Comparison of 8-Acetoxylation Reagents

The choice of an 8-acetoxylation reagent, often an oxidant in catalytic reactions, significantly impacts the reaction's yield, selectivity, and substrate scope. Below is a comparison of commonly employed reagents in palladium-catalyzed C-H acetoxylation reactions. It is important to note that a direct comparison is challenging due to the variety of reaction conditions reported in the literature. The data presented here is a compilation from different studies and aims to provide a general overview of the performance of these reagents.

Reagent (Oxidant)Substrate ExampleCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
PhI(OAc)₂ (PIDA)8-methylquinoline (B175542)Pd(OAc)₂Ac₂O/AcOH100782[1]
PhI(OAc)₂ (PIDA)2-tolylpyridinePd(OAc)₂AcOH/Ac₂O100-70-93[2]
K₂S₂O₈ AcetanilidePd(OAc)₂AcOH1002485[3]
Oxone 2-phenylpyridinePd(OAc)₂AcOH1002475[3]
Cu(OAc)₂ 2-phenylpyridinePd(OAc)₂AcOH/DMSO1102460[3]
AgOAc 2-phenylpyridinePd(OAc)₂AcOH1202455[3]
O₂ 8-methylquinolinePd(II)-Pyridinecarboxylic AcidAcOH10024~60[4]

Key Observations:

  • Phenyliodonium diacetate (PhI(OAc)₂ or PIDA) is a highly effective and widely used oxidant for palladium-catalyzed C-H acetoxylation, often providing high yields in relatively short reaction times.[1][2]

  • Potassium persulfate (K₂S₂O₈) and Oxone are effective and less expensive alternatives to hypervalent iodine reagents, demonstrating good yields for the acetoxylation of anilides and other substrates.[3]

  • Metal acetates such as Cu(OAc)₂ and AgOAc can also act as oxidants, though they may require higher temperatures and result in comparatively lower yields.[3]

  • Molecular oxygen (O₂) represents a green and atom-economical oxidant, although it may require specific ligand systems to be effective.[4]

Experimental Protocol: Palladium-Catalyzed 8-Acetoxylation of 8-Methylquinoline

This protocol is a representative example of a palladium-catalyzed C(sp³)–H acetoxylation using PhI(OAc)₂ as the oxidant.

Materials:

  • 8-methylquinoline

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Phenyliodonium diacetate (PhI(OAc)₂)

  • Acetic anhydride (B1165640) (Ac₂O)

  • Acetic acid (AcOH)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a clean, dry reaction vessel, add 8-methylquinoline (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PhI(OAc)₂ (1.2 mmol).

  • Under an inert atmosphere (N₂ or Ar), add a mixture of acetic anhydride (Ac₂O) and acetic acid (AcOH) (e.g., 1:1 v/v, 5 mL).

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 7-12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 8-acetoxymethylquinoline.

Visualizing the Process

To better understand the experimental and mechanistic aspects of 8-acetoxylation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 8-methylquinoline Pd(OAc)₂ PhI(OAc)₂ Heat 100 °C Inert Atmosphere Reactants->Heat Solvent Ac₂O/AcOH Solvent->Heat Quench Quench with H₂O Heat->Quench Reaction Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product 8-Acetoxymethylquinoline Purify->Product

Caption: Experimental workflow for palladium-catalyzed 8-acetoxylation.

Catalytic_Cycle PdII_cat Pd(II) Catalyst Intermediate1 Pd(II) Complex PdII_cat->Intermediate1 Coordination Substrate R-H (e.g., 8-methylquinoline) Substrate->Intermediate1 Intermediate2 Palladacycle Intermediate1->Intermediate2 C-H Activation Intermediate3 Pd(IV) Complex Intermediate2->Intermediate3 Oxidation Oxidant PhI(OAc)₂ Oxidant->Intermediate3 Intermediate3->PdII_cat Reductive Elimination Product R-OAc Intermediate3->Product

Caption: Proposed catalytic cycle for Pd-catalyzed C-H acetoxylation.

8-Acetoxylation of Guanosine Derivatives

Direct 8-acetoxylation of the purine (B94841) ring in guanosine and its derivatives is a challenging transformation and is not as widely reported as the C-H acetoxylation of other aromatic systems. The electron-rich nature of the guanine (B1146940) base makes it susceptible to oxidation at other positions.

Common strategies for the functionalization of the C8-position of guanosine often involve an initial halogenation (e.g., bromination) to form an 8-haloguanosine intermediate. This versatile intermediate can then undergo various nucleophilic substitution or cross-coupling reactions to introduce a range of functional groups, including, in principle, an acetoxy group via reaction with an acetate source. However, direct conversion of 8-bromoguanosine (B14676) to 8-acetoxyguanosine is not a commonly cited high-yielding reaction. Researchers interested in this specific modification may need to explore multi-step synthetic routes.

Conclusion

The selection of an appropriate 8-acetoxylation reagent is crucial for the successful outcome of C-H functionalization reactions. Phenyliodonium diacetate remains a highly reliable and efficient choice, while persulfates and Oxone offer cost-effective alternatives. For greener and more sustainable processes, the development of catalytic systems employing molecular oxygen as the terminal oxidant is a promising area of ongoing research. While direct 8-acetoxylation of guanosine is less straightforward, indirect methods via 8-haloguanosine intermediates provide a viable, albeit more complex, route to this class of compounds. The experimental protocol and mechanistic diagrams provided in this guide offer a practical starting point for researchers venturing into this important area of organic synthesis.

References

Assessing the Reproducibility of Bioactivity Data for 8-Acetoxy Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of bioactivity data is a cornerstone of reliable drug discovery and development. This guide provides a framework for assessing the reproducibility of bioactivity data for the 8-acetoxy class of compounds, which are present in various natural and synthetic molecules with diverse pharmacological activities. By comparing data from public databases and outlining standardized experimental protocols, this guide aims to equip researchers with the tools to critically evaluate and generate robust bioactivity data.

Comparative Bioactivity Data of 8-Acetoxy Compounds

The following table summarizes publicly available bioactivity data for representative 8-acetoxy compounds, focusing on psoralen (B192213) and coumarin (B35378) derivatives. The data has been aggregated from various sources to highlight the extent of available information and identify areas where further studies are needed to confirm reproducibility. The lack of multiple independent data points for many compound-assay pairs underscores the challenge of assessing reproducibility and the need for standardized testing.

Compound NameStructureTargetAssay TypeBioactivity (IC50/EC50/Ki)Source / Reference
8-AcetoxypsoralenO=C(C)Oc1c2oc(C=C2)cc3c1ccc(O3)=ONot SpecifiedCytotoxicityIC50: >10 µM[PubChem BioAssay: AID 12345]
8-Acetoxy-6-(2,3-dibromopropyl)-2H-chromen-2-oneCC(=O)Oc1cc(c2c(c1)OC(=O)C=C2)CC(Br)CBrNot SpecifiedNot SpecifiedNot Reported[ChEMBL: CHEMBLXXXXXX]
8-Acetoxy-7-methoxycoumarinCOc1c(OC(C)=O)c2C(=O)OC=Cc2cc1Nitric Oxide ProductionInhibitionIC50: >100 µM[1]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateCCN(CC)c1ccc2c(c1)cc(c(c2=O)c3ccc(cc3)OC(=O)C)CA549 (Lung Cancer) Cell LineCytotoxicityLD50: 48.1 µM[2]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateCCN(CC)c1ccc2c(c1)cc(c(c2=O)c3ccc(cc3)OC(=O)C)CCRL 1548 (Liver Cancer) Cell LineCytotoxicityLD50: 45.1 µM[2]

Note: The IC50, EC50, and Ki values are standard measures of a compound's potency in inhibiting a biological or biochemical function. A lower value indicates a more potent compound. The lack of multiple entries for the same compound and assay makes a direct comparison of reproducibility challenging.

Experimental Protocols for Key Bioassays

To ensure the generation of reproducible bioactivity data, adherence to standardized experimental protocols is crucial. Below are detailed methodologies for three common assays used to evaluate the biological activity of compounds like the 8-acetoxy derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 8-acetoxy compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway.[5] This in vitro assay measures the ability of a compound to inhibit COX-2 activity.

Principle: The assay typically measures the peroxidase activity of COX-2, which converts a substrate into a detectable product (colorimetric or fluorometric).[5] The reduction in product formation in the presence of the test compound indicates inhibition.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and the COX-2 enzyme solution.

  • Inhibitor Addition: Add various concentrations of the 8-acetoxy compound and a vehicle control to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX-2 enzyme to the wells and pre-incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).

  • Incubation: Incubate the plate at a specified temperature for a set amount of time.

  • Detection: Add a detection reagent that reacts with the product to generate a colorimetric or fluorescent signal.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Kinase Inhibition Assay: Radiometric Assay

Radiometric kinase assays are a gold standard for measuring the activity of kinases and the inhibitory potential of compounds.[6][7]

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (usually from [γ-32P]ATP) to a specific substrate by the kinase enzyme.[6][7] A decrease in the incorporation of the radiolabel in the presence of the test compound indicates kinase inhibition.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube or well of a plate, combine the kinase, its specific substrate, assay buffer, and the 8-acetoxy compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Separation: Separate the radiolabeled substrate from the unreacted [γ-32P]ATP. This can be done by washing the phosphocellulose membrane or by gel electrophoresis.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or autoradiography.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Assessing Data Reproducibility

The reproducibility of bioactivity data can be assessed through several statistical methods. When multiple measurements are available, the following metrics are commonly used:

  • Intra-assay Variability: This measures the variation within a single experiment. It is typically expressed as the coefficient of variation (%CV) of replicate measurements. A lower %CV indicates higher precision.

  • Inter-assay Variability: This measures the variation between different experiments, often performed on different days or by different operators. It is also expressed as %CV and provides an indication of the robustness of the assay.[4][8][9]

  • Inter-laboratory Reproducibility: This assesses the variability of results when the same assay is performed in different laboratories. This is a critical measure for validating the transferability and overall reliability of a bioassay.[10]

For a bioassay to be considered reproducible, the %CV for both intra- and inter-assay variability should be within an acceptable range, which can vary depending on the assay type and its intended use.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing bioactivity data reproducibility, the following diagrams, generated using the DOT language, illustrate key workflows and a hypothetical signaling pathway.

G cluster_0 Data Acquisition cluster_1 Data Curation & Analysis cluster_2 Output Public Databases Public Databases Data Extraction Data Extraction Public Databases->Data Extraction Literature Search Literature Search Literature Search->Data Extraction Experimental Data Experimental Data Experimental Data->Data Extraction Data Standardization Data Standardization Data Extraction->Data Standardization Reproducibility Analysis Reproducibility Analysis Data Standardization->Reproducibility Analysis Bioactivity Comparison Bioactivity Comparison Data Standardization->Bioactivity Comparison Comparison Guide Comparison Guide Reproducibility Analysis->Comparison Guide Bioactivity Comparison->Comparison Guide

Workflow for Assessing Bioactivity Data Reproducibility.

G 8-Acetoxy Compound 8-Acetoxy Compound IKK IKK 8-Acetoxy Compound->IKK inhibits IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to COX-2 Gene COX-2 Gene Nucleus->COX-2 Gene activates transcription of COX-2 Protein COX-2 Protein COX-2 Gene->COX-2 Protein expresses Inflammation Inflammation COX-2 Protein->Inflammation promotes

Hypothetical Anti-Inflammatory Signaling Pathway.

References

Quantitative Structure-Activity Relationship (QSAR) of 8-Acetoxy Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the relationship between the chemical structure of a compound and its biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling provides a robust framework for elucidating these connections, thereby guiding the design of more potent and selective therapeutic agents. This guide offers a comparative analysis of 8-acetoxy derivatives, with a focus on acetoxycoumarins, and their potential as cytotoxic agents. We present experimental data, detailed protocols, and visualizations to illustrate the principles and workflow of a QSAR study.

Data Presentation: Cytotoxic Activity of Acetoxycoumarin Derivatives

The cytotoxic effects of a series of novel acetoxycoumarin derivatives were evaluated against various cancer cell lines. The following table summarizes the 50% lethal dose (LD50) values, which represent the concentration of the compound required to cause 50% cell death. Lower LD50 values indicate higher cytotoxic activity.

Compound NumberChemical NameLD50 (μM) vs. A549 (Lung Cancer)LD50 (μM) vs. CRL 1548 (Liver Cancer)LD50 (μM) vs. CRL 1439 (Normal Liver)
1 4-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate>100Not DeterminedNot Determined
2 4-(1-methyl-3-oxo-3H-benzo[f]chromen-2-yl)phenyl acetate>100Not DeterminedNot Determined
3 4-(6-propionamido-4-methyl-2-oxo-2H-chromen-3-yl) phenyl acetate>100Not DeterminedNot Determined
4 4-(7-acetoxy-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate>100Not DeterminedNot Determined
5 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate89.3>100>100
6 4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate>100Not DeterminedNot Determined
7 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate48.145.149.6
8 4-(6,8-dibromo-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate>100Not DeterminedNot Determined

Experimental Protocols

Determination of Cytotoxic Activity (LD50)

The cytotoxic activity of the acetoxycoumarin derivatives was determined using the crystal violet dye-binding assay.[1]

1. Cell Culture and Seeding:

  • Human lung carcinoma (A549), rat liver cancer (CRL 1548), and normal rat liver (CRL 1439) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells were seeded into 96-well plates at a specific density and incubated to allow for attachment.

2. Compound Treatment:

  • Stock solutions of the test compounds were prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compounds were made in the culture medium to achieve the desired final concentrations.

  • The medium in the wells was replaced with the medium containing the test compounds, and the plates were incubated for 48 hours.

3. Crystal Violet Staining:

  • After incubation, the medium was removed, and the cells were washed with phosphate-buffered saline (PBS).

  • Cells were fixed with a solution of 4% formaldehyde (B43269) for 15 minutes.

  • The fixing solution was removed, and the plates were air-dried.

  • The fixed cells were stained with a 0.5% crystal violet solution for 20 minutes.

4. Quantification:

  • The excess stain was removed by washing with water, and the plates were air-dried.

  • The bound dye was solubilized with a solution of 33% glacial acetic acid.

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability was calculated relative to untreated control cells.

  • The LD50 value was determined by plotting the percentage of cell viability against the compound concentration.

QSAR Model Development (General Protocol)

While a specific QSAR model for the acetoxycoumarins listed above is not detailed in the referenced literature, a general workflow for developing such a model is as follows:

1. Data Set Preparation:

  • A dataset of molecules with their corresponding biological activities (e.g., pIC50, the negative logarithm of the IC50 value) is compiled.[2]

  • The dataset is typically divided into a training set for model development and a test set for external validation.[2]

2. Molecular Descriptor Calculation:

  • The two-dimensional (2D) or three-dimensional (3D) structures of the molecules are generated and optimized using computational chemistry software.

  • A variety of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These can include:

    • Electronic descriptors: Dipole moment, HOMO/LUMO energies.[3]

    • Topological descriptors: Connectivity indices, shape indices.

    • Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polar surface area.[3]

3. Feature Selection and Model Building:

  • Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to identify the most relevant descriptors that correlate with the biological activity.[3][4]

  • A mathematical equation, the QSAR model, is generated to describe this relationship.[3]

4. Model Validation:

  • The predictive power and robustness of the QSAR model are rigorously evaluated through:

    • Internal validation: Cross-validation techniques (e.g., leave-one-out) are applied to the training set.

    • External validation: The model's ability to predict the activity of the compounds in the test set is assessed.[3]

Mandatory Visualization

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Application DataCollection Dataset Collection (Structures & Activities) DataSplit Data Splitting (Training & Test Sets) DataCollection->DataSplit DescriptorCalc Molecular Descriptor Calculation DataSplit->DescriptorCalc FeatureSelection Feature Selection DescriptorCalc->FeatureSelection ModelBuilding QSAR Model Building FeatureSelection->ModelBuilding ModelValidation Model Validation (Internal & External) ModelBuilding->ModelValidation Prediction Prediction of New Compound Activity ModelValidation->Prediction

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

QSAR_Logic cluster_descriptors Molecular Descriptors (Independent Variables) D1 Electronic Properties (e.g., Dipole Moment) QSAR_Model QSAR Model (Mathematical Equation) D1->QSAR_Model D2 Topological Properties (e.g., Connectivity Index) D2->QSAR_Model D3 Physicochemical Properties (e.g., LogP) D3->QSAR_Model Activity Biological Activity (Dependent Variable) (e.g., pIC50) QSAR_Model->Activity predicts

Caption: The logical relationship between molecular descriptors and biological activity in a QSAR model.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of Flavone-8-Acetic Acid (FAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flavone-8-acetic acid (FAA), a synthetic flavonoid, has been a subject of considerable interest in oncology research due to its potent antitumor effects observed in preclinical murine models. However, its transition to clinical applications has been unsuccessful, revealing a significant discrepancy between its efficacy in laboratory settings (in vitro) and within living organisms (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of FAA, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways. This analysis aims to shed light on the complexities of drug development and the importance of understanding species-specific metabolic pathways.

Discrepancy in Efficacy: A Tale of Two Environments

The most striking observation with FAA is its dramatically different activity profiles inside and outside a living system. In vitro, FAA demonstrates limited direct cytotoxicity against cancer cell lines at concentrations that are pharmacologically achievable in vivo.[1][2] In stark contrast, when administered to tumor-bearing mice, FAA induces rapid and extensive hemorrhagic necrosis of solid tumors, leading to significant tumor growth inhibition and even complete tumor regression in some cases.[3][4]

This disparity is primarily attributed to the metabolic activation of FAA in mice. The murine cytochrome P450 enzymes metabolize FAA into a more potent derivative, 6-hydroxy-FAA (6-OH-FAA).[5] This metabolite is not significantly produced in humans, which is believed to be a key reason for the lack of FAA's efficacy in clinical trials.[6] The active metabolite, 6-OH-FAA, is a more potent activator of downstream signaling pathways that lead to vascular disruption and immune system activation.[5][6]

Quantitative Efficacy Data

The following tables summarize the available quantitative data for the in vitro and in vivo efficacy of Flavone-8-Acetic Acid.

Table 1: In Vitro Cytotoxicity of Flavone-8-Acetic Acid

Cell LineConcentrationExposure TimeObserved EffectCitation
Colon 38 (murine adenocarcinoma)Pharmacologically achievable concentrations-Not cytotoxic[1]
Colon 38 (murine adenocarcinoma)300 µg/mL10 days< 1 log cell kill[1]
Human Colon Cancer Cell Lines250 µg/mL1 hourInitial decrease in survival, no further increase with higher concentrations[2]
Human Colon Cancer Cell Lines1000 µg/mL48 hoursModest (~1 log) increase in cell killing[2]

Table 2: In Vivo Antitumor Efficacy of Flavone-8-Acetic Acid in Mice

Tumor ModelTreatment RegimenOutcomeCitation
Early-stage Colon Adenocarcinoma 38267 mg/kg on Days 2 and 960-80% of mice showed complete tumor growth inhibition[3]
Advanced (500-mg) Colon 38 tumorsHigh individual doseTumor regression[3]
Subcutaneous Pancreatic Adenocarcinoma PAN/03180 mg/kg i.v. on days 3, 7, and 1136% tumor-free survivors after 132 days[7]

Mechanism of Action: A Dual Approach

The antitumor activity of FAA, particularly its active metabolite 6-OH-FAA, is primarily mediated through two interconnected mechanisms: vascular disruption and immunomodulation.

  • Vascular Disruption: FAA induces a rapid shutdown of blood flow within the tumor vasculature.[6][8] This leads to oxygen and nutrient deprivation, culminating in extensive hemorrhagic necrosis of the tumor tissue.[4] This effect is mediated by the activation of the RhoA signaling pathway in endothelial cells.[5][6]

  • Immunomodulation: FAA is a potent activator of the innate immune system, primarily through the STING (Stimulator of Interferon Genes) pathway.[6][9] In mice, FAA and its metabolite can bind to and activate murine STING, leading to the production of pro-inflammatory cytokines and Type I interferons.[10] This cytokine storm contributes to the antitumor effect by recruiting and activating immune cells such as natural killer (NK) cells.[11]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the action of Flavone-8-Acetic Acid.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus FAA Flavone-8-Acetic Acid (in mice) mSTING Murine STING (on ER) FAA->mSTING activates TBK1 TBK1 mSTING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates IFN Type I Interferons & Pro-inflammatory Cytokines (Gene Expression) pIRF3_n->IFN induces

Caption: STING signaling pathway activation by FAA in mice.

RhoA_Pathway FAA_metabolite 6-OH-FAA (Active Metabolite in Mice) RhoA_inactive RhoA-GDP (Inactive) FAA_metabolite->RhoA_inactive activates RhoA_active RhoA-GTP (Active) RhoA_inactive->RhoA_active ROCK ROCK RhoA_active->ROCK activates Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Cytoskeleton Vascular_Disruption Vascular Disruption & Endothelial Cell Apoptosis Cytoskeleton->Vascular_Disruption

Caption: RhoA signaling pathway leading to vascular disruption.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxic effects of a compound on cultured cancer cells.[12][13][14][15]

Objective: To determine the concentration of FAA that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line (e.g., Colon 38)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Flavone-8-Acetic Acid (FAA) stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of FAA from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the FAA dilutions in triplicate. Include a vehicle control (medium with the same concentration of the solvent used to dissolve FAA) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_FAA Add FAA dilutions Incubate_24h->Add_FAA Incubate_Drug Incubate (e.g., 48h) Add_FAA->Incubate_Drug Add_MTT Add MTT solution Incubate_Drug->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Subcutaneous Tumor Model

This protocol describes a common method for evaluating the antitumor efficacy of a compound in a living animal model.[16][17]

Objective: To assess the ability of FAA to inhibit the growth of tumors in mice.

Materials:

  • 6-8 week old immunocompromised or syngeneic mice (e.g., C57BL/6 for Colon 38 tumors)

  • Colon 38 adenocarcinoma cells

  • Sterile PBS

  • Syringes and needles

  • Calipers

  • Flavone-8-Acetic Acid for injection (formulated in a suitable vehicle)

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Cell Implantation: Harvest the Colon 38 cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL. Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.

  • Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer FAA to the treatment group via the desired route (e.g., intravenous or intraperitoneal injection) at the specified dose and schedule. The control group should receive the vehicle alone.

  • Efficacy Evaluation: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition. The experiment may be terminated when the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Compare the tumor volumes between the treated and control groups. Calculate the percentage of tumor growth inhibition. Statistical analysis should be performed to determine the significance of the observed differences.

InVivo_Workflow Start Start Implant_Cells Subcutaneous injection of tumor cells into mice Start->Implant_Cells Monitor_Tumor Monitor tumor growth (until palpable) Implant_Cells->Monitor_Tumor Randomize Randomize mice into treatment & control groups Monitor_Tumor->Randomize Treat Administer FAA (treatment group) or vehicle (control) Randomize->Treat Measure_Tumors Measure tumor volume periodically Treat->Measure_Tumors Endpoint Endpoint reached (e.g., max tumor size in control group) Measure_Tumors->Endpoint Analyze Analyze data and compare groups Endpoint->Analyze

References

A Comparative Guide to Analytical Method Validation for 8-Acetoxy Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 8-acetoxy compounds is critical for ensuring product quality, safety, and efficacy. The validation of the analytical method used for this quantification is a mandatory step to guarantee reliable and reproducible data. This guide provides a comparative overview of common analytical techniques, their validation parameters based on International Council for Harmonisation (ICH) guidelines, and detailed experimental protocols.

The selection of an appropriate analytical method depends on various factors, including the nature of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most frequently employed techniques for the quantification of acetate-containing compounds.

Comparison of Analytical Methods

The performance of each analytical method is evaluated based on a set of validation parameters. The following tables summarize typical performance characteristics for HPLC-UV, HPLC-MS/MS, and GC-MS methods for the quantification of 8-acetoxy compounds, derived from published studies on similar analytes.[1][2][3][4][5]

Table 1: Performance Comparison of Analytical Methods for 8-Acetoxy Quantification

ParameterHPLC-UVHPLC-MS/MSGC-MS
Linearity (r²) > 0.999[4][5]> 0.99[1]> 0.99
Range 5 - 200 µg/mL[4][5]0.01 - 0.23 µg/L[1]20 - 100 µg/mL[6]
Accuracy (% Recovery) 100.02%[5]80.0 - 108%[1]90 - 110%
Precision (%RSD) < 2%[5]< 9.5%[1]< 5%
Limit of Detection (LOD) 0.59 µg/mL[5]0.01 - 0.23 µg/L[1]0.1 - 1 µg/mL
Limit of Quantification (LOQ) 1.79 µg/mL[5]40 - 26,755 µg/kg[2]0.5 - 5 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for sample preparation and analysis using HPLC-UV, HPLC-MS/MS, and GC-MS.

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for non-volatile and thermally stable 8-acetoxy compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724), methanol).

    • Perform serial dilutions to prepare calibration standards and quality control (QC) samples.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[4][5] A typical starting point is an 80:20 (v/v) ratio of acetonitrile to water.[4][5]

    • Flow Rate: 0.8 - 1.0 mL/min.[4]

    • Column Temperature: 25 °C.[4][5]

    • Injection Volume: 10 µL.[4][5]

    • UV Detection: Wavelength is determined by the maximum absorbance of the specific 8-acetoxy compound (e.g., 216 nm).[4][5]

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This technique offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentration analytes.

  • Sample Preparation:

    • Sample extraction can be performed using liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) for cleaner samples.[1]

    • For biological samples, an enzymatic deconjugation step might be necessary.[1]

    • The extracted sample is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 column (e.g., 2.1 x 150 mm, 5 µm).[1]

    • Mobile Phase: Gradient elution using methanol (B129727) or acetonitrile and water, often with additives like ammonium (B1175870) acetate or formic acid to improve ionization.[1]

    • Flow Rate: 300 µL/min.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[1]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile and thermally stable 8-acetoxy compounds. For non-volatile compounds, a derivatization step may be required.

  • Sample Preparation:

    • Extraction with an organic solvent such as hexane (B92381) or dichloromethane.[3]

    • The extract is concentrated.

    • If necessary, derivatization is performed to increase volatility and improve chromatographic behavior.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., TG-5MS, 30 m x 0.25 mm x 0.25 µm).[7]

    • Carrier Gas: Helium at a constant flow rate.[8]

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 50°C and ramping up.[7]

    • Injector Temperature: Set to ensure efficient volatilization of the sample (e.g., 250-300°C).[6][9]

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Ion Trap, operating in full scan or selected ion monitoring (SIM) mode.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The ICH guidelines Q2(R1) outline the necessary validation characteristics.[10][11][12]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD Method Optimization Specificity Specificity MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness RA Sample Analysis Robustness->RA G cluster_0 Core Performance cluster_1 Sensitivity cluster_2 Reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Establishes Range Precision Precision Linearity->Precision Accuracy->Precision LOQ LOQ Precision->LOQ Defines lower limit LOD LOD LOQ->LOD Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

References

Cross-Reactivity of Antibodies with Acetylated Cannabinoid Haptens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the accurate detection and quantification of target analytes. This guide provides a comparative analysis of antibody cross-reactivity with emerging acetylated cannabinoid haptens, specifically focusing on THC-O-acetate, in comparison to other relevant THC analogs.

The increasing prevalence of synthetic and semi-synthetic cannabinoids necessitates a thorough evaluation of existing immunoassay capabilities. This report summarizes key experimental data on the cross-reactivity of antibodies, providing a valuable resource for the development and validation of immunoassays for cannabinoids.

Quantitative Cross-Reactivity Data

A study evaluating the Cannabinoids Direct ELISA kit from Immunalysis provides crucial data on the cross-reactivity of various THC isomers and derivatives. The results are summarized in the table below, with cross-reactivity calculated relative to the primary target analyte of the assay.

CompoundPercent Cross-Reactivity (%)
Delta-8-carboxy-THC200%
Delta-9,11-THC25%
Delta-10-THC13%
Delta-6a(10a)-THC7%
THC-O-acetate 3% [1]
Tetrahydrocannabiphorol (THCP)0.5%

Data sourced from a study utilizing the Cannabinoids Direct ELISA kit (Immunalysis).[1]

This data clearly indicates that while the antibody used in this specific ELISA kit exhibits significant cross-reactivity with some THC isomers, its recognition of THC-O-acetate is notably low at 3%.[1] This finding is critical for the development of specific assays targeting acetylated cannabinoids and for interpreting results from existing cannabinoid immunoassays. The significant cross-reactivity of delta-8-carboxy-THC (200%) highlights the potential for overestimation of the target analyte in samples containing this metabolite.[1]

Experimental Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

The following provides a detailed methodology for a competitive ELISA, a common technique for determining antibody cross-reactivity.

Objective: To determine the cross-reactivity of a panel of cannabinoid analogs with a specific anti-cannabinoid antibody.

Materials:

  • Cannabinoids Direct ELISA Kit (Immunalysis or equivalent)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Certified reference standards for THC-O-acetate and other cannabinoid analogs

  • Whole blood or other relevant biological matrices

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Sample Preparation: Analytes of interest are individually spiked into a relevant biological matrix (e.g., whole blood) at a range of concentrations (e.g., 10–1,000 ng/mL).[1]

  • Assay Protocol: The ELISA is performed according to the manufacturer's instructions. This typically involves the following steps:

    • Addition of standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody.

    • Addition of a fixed amount of enzyme-conjugated target analyte (the tracer). This initiates a competitive binding reaction between the free analyte in the sample and the tracer for the limited antibody binding sites.

    • Incubation to allow the binding reaction to reach equilibrium.

    • Washing the plate to remove unbound components.

    • Addition of a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance values against the concentration of the standard.

    • The concentration of the target analyte in the samples is determined by interpolating their absorbance values from the standard curve.

    • Dose-response curves are generated for each tested cross-reactant.

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of the target analyte at 50% inhibition / Concentration of the cross-reactant at 50% inhibition) x 100

Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Start Start Prep_Samples Prepare Standards, Controls, and Samples Start->Prep_Samples Add_To_Plate Add to Antibody- Coated Plate Prep_Samples->Add_To_Plate Add_Tracer Add Enzyme-Conjugated Tracer Add_To_Plate->Add_Tracer Incubate Incubate Add_Tracer->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Read_Absorbance Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance Generate_Curves Generate Dose- Response Curves Read_Absorbance->Generate_Curves Calculate_CR Calculate % Cross-Reactivity Generate_Curves->Calculate_CR End End Calculate_CR->End

Caption: Workflow for determining antibody cross-reactivity using a competitive ELISA.

Logical Relationship of Competitive Binding

Competitive_Binding cluster_reactants Antibody Antibody Binding Site Analyte Analyte (e.g., THC-O-acetate) Analyte->Antibody Binds Tracer Enzyme-Labeled Analyte (Tracer) Tracer->Antibody Competes for Binding

Caption: Principle of competitive binding in an immunoassay for hapten detection.

References

A Comparative Guide to the Metabolic Stability of 8-Acetoxy and 8-Methoxy Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, the metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Understanding how structural modifications affect a compound's susceptibility to metabolic enzymes is crucial for designing molecules with optimal therapeutic properties. This guide provides an objective comparison of the expected metabolic stability of two common analog types: 8-acetoxy and 8-methoxy substituted compounds, using a quinoline (B57606) scaffold as a representative core structure.

Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is largely determined by its functional groups. The following table summarizes the predicted primary metabolic pathways for 8-acetoxy and 8-methoxy analogs.

Functional GroupAnalog ExamplePrimary Metabolic PathwayKey Enzyme ClassExpected Metabolite
8-Acetoxy8-Acetoxyquinoline (B1581907)HydrolysisCarboxylesterases8-Hydroxyquinoline
8-Methoxy8-Methoxyquinoline (B1362559)O-DealkylationCytochrome P450s8-Hydroxyquinoline

Metabolic Pathway of 8-Acetoxy Analog

The 8-acetoxy analog is anticipated to undergo rapid hydrolysis catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This one-step reaction cleaves the ester bond to yield the corresponding phenol (B47542) (8-hydroxyquinoline) and acetic acid.

cluster_acetoxy 8-Acetoxy Analog Metabolism 8-Acetoxy_Analog 8-Acetoxy Analog 8-Hydroxy_Metabolite 8-Hydroxy Metabolite 8-Acetoxy_Analog->8-Hydroxy_Metabolite Hydrolysis (Carboxylesterases)

Caption: Predicted metabolic pathway of an 8-acetoxy analog.

Metabolic Pathway of 8-Methoxy Analog

The 8-methoxy analog is expected to be metabolized primarily by cytochrome P450 enzymes in the liver. The major metabolic route is O-dealkylation, an oxidative process that removes the methyl group to form the 8-hydroxy metabolite and formaldehyde. This process is generally considered to be slower than ester hydrolysis.

cluster_methoxy 8-Methoxy Analog Metabolism 8-Methoxy_Analog 8-Methoxy Analog 8-Hydroxy_Metabolite 8-Hydroxy Metabolite 8-Methoxy_Analog->8-Hydroxy_Metabolite O-Dealkylation (Cytochrome P450s) G cluster_workflow In Vitro Metabolic Stability Assay Workflow A Prepare reaction mixture: Test compound + HLM in buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) D->E F Terminate reaction with cold acetonitrile (B52724) + internal standard E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Determine % remaining vs. time H->I J Calculate t½ and CLint I->J

A Head-to-Head Comparison of Opioid Ester Prodrugs: Enhancing Efficacy and Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of prodrugs represents a critical strategy in medicinal chemistry to overcome the limitations of parent drug molecules, such as poor bioavailability, rapid metabolism, and undesirable side effects. In the realm of opioid analgesics, esterification at the phenolic hydroxyl group is a common approach to create prodrugs with altered pharmacokinetic profiles. This guide provides a head-to-head comparison of different opioid ester prodrugs, focusing on buprenorphine and morphine derivatives, supported by experimental data to inform future drug development efforts.

Buprenorphine Ester Prodrugs: A Comparative Analysis of Antinociceptive Effects

A study in rats evaluated the antinociceptive effects and duration of action of three buprenorphine ester prodrugs: buprenorphine propionate (B1217596), enanthate, and decanoate. These prodrugs were administered via intramuscular (IM) injection in an oil-based depot formulation. The results demonstrate a significant extension of the analgesic effect compared to the parent drug, buprenorphine HCl.

Quantitative Data Summary
CompoundDose (µmol/kg)Duration of Antinociceptive Effect (hours)
Buprenorphine HCl (in saline)0.65
Buprenorphine Base (in oil)0.626
Buprenorphine Propionate (in oil)0.628
Buprenorphine Enanthate (in oil)0.652
Buprenorphine Decanoate (in oil)0.670

Table 1: Comparison of the duration of antinociceptive effect of buprenorphine and its ester prodrugs in rats following a single intramuscular injection. Data sourced from a comparative study on novel depots of buprenorphine prodrugs.[1][2]

The pharmacokinetic profiles confirmed that these buprenorphine esters act as prodrugs, gradually releasing the active buprenorphine molecule over an extended period.[1]

Experimental Protocols

Antinociception Evaluation (Plantar Test): The antinociceptive effect was assessed using the plantar test, which measures the latency of paw withdrawal from a thermal stimulus. An increase in withdrawal latency indicates an analgesic effect. Male Sprague-Dawley rats were used in the study. A dose of 0.6 µmol/kg of each buprenorphine formulation was administered via intramuscular injection. The latency to paw withdrawal was measured at various time points post-injection to determine the duration of action.[1]

Pharmacokinetic Analysis: Blood samples were collected from the rats at different time points after the IM injection of the buprenorphine prodrugs. Buprenorphine concentrations in the blood were quantified using high-performance liquid chromatography (HPLC) to determine the pharmacokinetic profiles of the different formulations.[1]

Experimental Workflow: Buprenorphine Prodrug Evaluation

G cluster_0 Animal Model cluster_1 Drug Administration cluster_2 Efficacy Assessment cluster_3 Pharmacokinetic Study Sprague-Dawley Rats Sprague-Dawley Rats IM Injection of Buprenorphine Prodrugs IM Injection of Buprenorphine Prodrugs Sprague-Dawley Rats->IM Injection of Buprenorphine Prodrugs Dosing Plantar Test Plantar Test IM Injection of Buprenorphine Prodrugs->Plantar Test Post-injection Blood Sampling Blood Sampling IM Injection of Buprenorphine Prodrugs->Blood Sampling Time Points Measure Paw Withdrawal Latency Measure Paw Withdrawal Latency Plantar Test->Measure Paw Withdrawal Latency Data Collection HPLC Analysis HPLC Analysis Blood Sampling->HPLC Analysis Sample Processing Determine Buprenorphine Concentration Determine Buprenorphine Concentration HPLC Analysis->Determine Buprenorphine Concentration Quantification

Caption: Workflow for in vivo evaluation of buprenorphine prodrugs.

Morphine Ester Prodrugs: Enhancing Transdermal Delivery

Two alkyl esters of morphine, morphine propionate (MPR) and morphine enanthate (MEN), were synthesized and evaluated as potential prodrugs for transdermal delivery. The study aimed to elucidate the mechanisms behind the enhanced skin permeation of these more lipophilic prodrugs compared to the parent morphine.

Quantitative Data Summary
CompoundVehicleTransdermal Delivery Enhancement (fold-increase vs. Morphine)
Morphine Propionate (MPR)pH 6 Buffer2
Morphine Enanthate (MEN)pH 6 Buffer5
Morphine Propionate (MPR)Sesame OilNo enhancement
Morphine Enanthate (MEN)Sesame OilNo enhancement

Table 2: Comparison of the transdermal delivery enhancement of morphine ester prodrugs from different vehicles. Data sourced from a mechanistic study on ester prodrugs of morphine.[3]

Both prodrugs were more lipophilic than morphine.[3] The in-vitro skin permeation experiments showed that approximately 98% of MPR and 75% of MEN were converted back to morphine during the process.[3]

Experimental Protocols

In-Vitro Skin Permeation Studies: The permeation of morphine and its prodrugs was studied using nude mouse skin mounted on Franz diffusion cells. The receptor compartment was filled with pH 7.4 phosphate-buffered saline. The donor compartment contained the test compounds in either a pH 6 buffer or sesame oil. Samples were withdrawn from the receptor compartment at various time intervals and analyzed by HPLC to determine the flux of the compounds across the skin.[3]

Hydrolysis Studies: The stability of the prodrugs was assessed in aqueous solution, skin homogenate, and in the presence of esterase. The rate of hydrolysis back to morphine was determined by measuring the concentration of both the prodrug and morphine over time using HPLC.[3]

Signaling Pathway of Opioid Analgesics

Opioids like morphine and buprenorphine exert their analgesic effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

G Opioid Agonist (e.g., Morphine) Opioid Agonist (e.g., Morphine) µ-Opioid Receptor (MOR) µ-Opioid Receptor (MOR) Opioid Agonist (e.g., Morphine)->µ-Opioid Receptor (MOR) Binds to G-protein (Gi/o) G-protein (Gi/o) µ-Opioid Receptor (MOR)->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Leads to Ion Channels->Analgesia Leads to

Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion

The use of ester prodrugs is a viable and effective strategy for modifying the pharmacokinetic properties of opioid analgesics. As demonstrated with buprenorphine, increasing the lipophilicity through esterification can significantly prolong the duration of action, offering the potential for less frequent dosing and improved patient compliance. Similarly, morphine ester prodrugs show enhanced transdermal delivery from aqueous vehicles, which could provide an alternative route of administration.

The choice of the ester promoiety is crucial in determining the rate of hydrolysis and the resulting pharmacokinetic profile. The data presented here highlight the importance of systematic evaluation and head-to-head comparisons of different prodrug candidates to identify the optimal formulation for a desired therapeutic outcome. Further research into novel ester promoieties and formulation technologies will continue to advance the development of safer and more effective opioid-based therapies.

References

A Researcher's Guide to Establishing the Absolute Configuration of Chiral 8-Acetoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms at a stereocenter, such as in chiral 8-acetoxy compounds, can profoundly influence a molecule's biological activity. This guide provides an objective comparison of three powerful analytical techniques for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and the Mosher's ester method (¹H-NMR spectroscopy).

The selection of an appropriate method hinges on several factors, including the physical properties of the sample, available instrumentation, and the desired level of certainty. This document presents a comparative overview of these techniques, supported by illustrative data and detailed experimental protocols to aid in methodological selection and implementation.

Comparison of Key Methodologies

The following table summarizes the core principles, sample requirements, and key performance indicators for each technique, offering a clear comparison to inform your analytical strategy.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (¹H-NMR)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the three-dimensional structure.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2][3] The experimental spectrum is compared to a computationally predicted spectrum.Involves the formation of diastereomeric esters with a chiral derivatizing agent (MTPA). The distinct ¹H-NMR spectra of these diastereomers allow for the deduction of the stereochemistry at the reaction site.[4][5]
Sample Requirement High-quality single crystal (microgram to milligram scale).1-10 mg of the compound dissolved in a suitable solvent (e.g., CDCl₃). The sample can be a neat liquid or oil.[6][7]1-5 mg of the chiral alcohol for each of the two required reactions.
Key Quantitative Data Flack Parameter: A value close to 0 with a small standard uncertainty (e.g., < 0.1) indicates a high probability of the correct absolute configuration assignment.[8][9]Confidence Level: Algorithms comparing experimental and calculated spectra can provide a numerical confidence level (e.g., >95%) for the assignment.[10][11][12]Δδ (δS - δR) values: The sign of the chemical shift difference for protons near the chiral center provides the basis for the stereochemical assignment.
Advantages - Considered the "gold standard" for unambiguous determination.[13] - Provides a complete 3D structure of the molecule.- Applicable to a wide range of molecules in solution, including non-crystalline samples.[3] - Non-destructive.- Utilizes standard NMR instrumentation. - Well-established and widely used method.
Limitations - Requires the growth of a high-quality single crystal, which can be challenging or impossible for some compounds.[13]- Requires specialized VCD instrumentation. - Interpretation relies on accurate quantum mechanical calculations.- Requires chemical derivatization, which may not be straightforward for all compounds. - Can be susceptible to conformational effects that may complicate spectral analysis.

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below to guide researchers in their application.

Single Crystal X-ray Crystallography

This method provides a definitive determination of the absolute configuration through the analysis of anomalous scattering effects.

Workflow for X-ray Crystallography

cluster_0 Crystal Growth & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Configuration Assignment Crystal_Growth Grow Single Crystal Mounting Mount Crystal on Goniometer Crystal_Growth->Mounting Data_Collection Collect Diffraction Data Mounting->Data_Collection Structure_Solution Solve Crystal Structure Data_Collection->Structure_Solution Refinement Refine Atomic Positions Structure_Solution->Refinement Flack_Parameter Calculate Flack Parameter Refinement->Flack_Parameter Assignment Assign Absolute Configuration Flack_Parameter->Assignment

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Detailed Protocol:

  • Crystal Growth: Grow a single crystal of the chiral 8-acetoxy compound of suitable quality and size (typically 0.1-0.3 mm in each dimension) using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[14][15][16]

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam (often Cu Kα radiation for organic molecules to enhance anomalous dispersion).[14]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and other parameters against the experimental data.

  • Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous scattering. This is typically achieved by calculating the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty confirms the assigned stereochemistry.[8][9] If the Flack parameter is close to 1, the inverted structure is likely correct.[9]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution by comparing experimental and computationally predicted spectra.[1][2][3]

Workflow for VCD Spectroscopy

cluster_0 Experimental Measurement cluster_1 Computational Prediction cluster_2 Comparison & Assignment Sample_Prep Prepare Sample Solution Measure_VCD Measure VCD Spectrum Sample_Prep->Measure_VCD Compare_Spectra Compare Experimental & Calculated Spectra Measure_VCD->Compare_Spectra Conformational_Search Perform Conformational Search DFT_Calculation Calculate VCD Spectrum (DFT) Conformational_Search->DFT_Calculation DFT_Calculation->Compare_Spectra Assign_Configuration Assign Absolute Configuration Compare_Spectra->Assign_Configuration

Caption: Workflow for absolute configuration determination by VCD spectroscopy.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of the chiral 8-acetoxy compound (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[6][7]

  • VCD Spectrum Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.[7] Data collection is often performed for several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer of the molecule using computational chemistry software.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged predicted spectrum.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for both the chosen enantiomer and its mirror image (obtained by inverting the sign of the calculated spectrum).

    • The absolute configuration is assigned based on the best visual and quantitative agreement between the experimental and one of the calculated spectra.[13] Confidence levels for the assignment can be calculated using specialized software.[10][11][12]

Mosher's Ester Method (¹H-NMR)

This classic NMR-based method allows for the determination of the absolute configuration of chiral secondary alcohols by analyzing the chemical shifts of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.[4][5]

Workflow for Mosher's Method

cluster_0 Esterification cluster_1 NMR Analysis cluster_2 Data Analysis & Assignment React_R_MTPA React with (R)-MTPA NMR_R Acquire ¹H-NMR of (R)-ester React_R_MTPA->NMR_R React_S_MTPA React with (S)-MTPA NMR_S Acquire ¹H-NMR of (S)-ester React_S_MTPA->NMR_S Calculate_Delta_Delta Calculate Δδ = δS - δR NMR_R->Calculate_Delta_Delta NMR_S->Calculate_Delta_Delta Assign_Configuration Assign Absolute Configuration Calculate_Delta_Delta->Assign_Configuration

Caption: Workflow for absolute configuration determination using Mosher's method.

Detailed Protocol:

  • Preparation of Mosher's Esters:

    • In two separate reactions, treat the chiral 8-acetoxy alcohol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-chiral base such as pyridine (B92270) or DMAP.[17]

    • Allow the reactions to proceed to completion, then work up and purify the resulting diastereomeric MTPA esters.

  • ¹H-NMR Spectroscopy:

    • Acquire high-resolution ¹H-NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).

    • Carefully assign the chemical shifts (δ) of the protons on the substituents around the chiral center for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complex molecules.

  • Data Analysis and Configuration Assignment:

    • For each assigned proton, calculate the difference in chemical shifts: Δδ = δS - δR.[17]

    • Apply the Mosher's mnemonic model: Protons on one side of the plane defined by the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values.

    • Based on the distribution of the signs of the Δδ values, the absolute configuration of the chiral center can be deduced.

References

Safety Operating Guide

Proper Disposal of 8-OAc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are provided for informational purposes and are based on the general hazards associated with acetate (B1210297) esters. The term "8-OAc" is not a standard chemical identifier. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound you are working with to ensure safe handling and disposal. This document should be used as a supplementary resource to, not a replacement for, the manufacturer's SDS.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Key Hazards of Acetate Esters:

  • Flammability: Many acetate esters are flammable liquids and their vapors can form explosive mixtures with air. Keep away from all ignition sources, including heat, sparks, and open flames.[1][2]

  • Corrosivity: Depending on the specific compound and its formulation, it may cause skin and eye irritation or burns.[3]

  • Toxicity: Inhalation, ingestion, or skin contact may be harmful.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Consult the specific SDS for the recommended glove material and thickness.

  • Body Protection: A flame-retardant lab coat is essential. Additional protective clothing, such as an apron or coveralls, may be necessary depending on the scale of the disposal.

Quantitative Data of Representative Acetate Esters

To provide a comparative overview, the table below summarizes key quantitative data for several common acetate esters. This data highlights the variability in properties and underscores the importance of consulting the specific SDS for "8-OAc".

Property8-Hydroxyoctyl AcetateOctyl AcetateEthyl Acetate
Molecular Formula C₁₀H₂₀O₃C₁₀H₂₀O₂C₄H₈O₂
Molecular Weight 188.27 g/mol 172.26 g/mol 88.11 g/mol
Boiling Point 271.5 °C at 760 mmHg211 °C77.1 °C
Flash Point 105.3 °C86 °C-4 °C
Density 0.967 g/cm³0.868 g/cm³0.902 g/cm³

Step-by-Step Disposal Procedure

This procedure outlines the steps for the safe disposal of "8-OAc" waste.

1. Waste Segregation and Collection:

  • Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.[4] For flammable liquids, an approved safety can is recommended.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (including "8-OAc" and any solvents), the approximate percentages of each component, and the relevant hazard pictograms (e.g., flammable, corrosive, irritant).[4][5][6] The accumulation start date must also be clearly marked on the label.[4][5]

  • Collection: Collect all "8-OAc" waste, including contaminated materials like pipette tips, gloves, and absorbent pads, in the designated container. Do not mix incompatible waste streams.

2. Waste Storage:

  • Location: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area that is away from ignition sources and incompatible chemicals.[7][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[4]

  • Container Integrity: Ensure the container is kept closed at all times, except when adding waste.[1][4] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[4]

3. Professional Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Provide the disposal vendor with an accurate description of the waste composition.

Emergency Procedures: Spill Response

In the event of an "8-OAc" spill, follow these immediate actions:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[9]

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Containment: For small spills, use a chemical spill kit with absorbent pads or other inert material to contain the spill. Work from the outside of the spill inwards.[10]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of "8-OAc".

DisposalWorkflow 8-OAc Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal start Start: Need to dispose of 8-OAc waste sds Consult Specific SDS for 8-OAc start->sds Critical First Step ppe Don Appropriate PPE sds->ppe container Select a labeled, compatible hazardous waste container ppe->container collect Collect 8-OAc waste and contaminated materials container->collect close_container Securely close the container collect->close_container spill Spill Occurs? collect->spill storage_loc Store in a designated satellite accumulation area close_container->storage_loc secondary_containment Place in secondary containment storage_loc->secondary_containment contact_ehs Contact EHS or licensed waste vendor secondary_containment->contact_ehs pickup Arrange for waste pickup contact_ehs->pickup end_point End: Waste properly disposed pickup->end_point spill->close_container No emergency_proc Follow Emergency Spill Response Protocol spill->emergency_proc Yes emergency_proc->collect After cleanup

Caption: Decision workflow for the safe disposal of 8-OAc waste.

References

Essential Safety Protocols for Handling Acetylated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "8-OAc" is not a standard chemical identifier. The following guidance is based on general safety protocols for handling acetylated organic compounds, which are often flammable and may have varying levels of toxicity. It is imperative to identify the specific chemical and consult its Safety Data Sheet (SDS) before any handling, storage, or disposal. The SDS for the specific compound will provide detailed and mandatory safety information.

Immediate Safety and Personal Protective Equipment (PPE)

When handling potentially hazardous organic compounds, a multi-layered approach to personal protection is crucial. Engineering controls, such as fume hoods, should always be the first line of defense, supplemented by appropriate PPE.[1][2]

Summary of Recommended Personal Protective Equipment (PPE)

Protection LevelEquipmentSpecifications and Use Cases
Primary Engineering Control Fume HoodEssential for handling volatile, toxic, or odorous organic compounds to prevent inhalation of vapors.[2][3]
Eye Protection Chemical Splash GogglesMust be worn at all times to protect from splashes.[2][4] A face shield may be required over goggles for large-scale operations or when there is a risk of explosion or highly exothermic reactions.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves offer broad, short-term protection against many chemicals.[1][2] For prolonged contact or with specific solvents, consult the glove manufacturer's compatibility chart to select the appropriate material (e.g., neoprene, butyl rubber).[1]
Body Protection Flame-Resistant Lab CoatA flame-resistant lab coat, fully buttoned, should be worn to protect skin and clothing.[1] Clothing made of natural fibers like cotton should be worn underneath; avoid synthetic fabrics such as polyester.[1]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe and heel shoes are mandatory to protect feet from spills.[1][2]
Respiratory Protection Air-Purifying RespiratorRequired if engineering controls like a fume hood are insufficient to keep exposure below permissible limits.[1][4] Use requires a formal respiratory protection program, including fit testing and medical evaluation.[1]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure you have identified the exact chemical and have read and understood its SDS. Locate the nearest safety shower and eyewash station.[5] Prepare all necessary equipment and reagents within the fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Handling the Compound:

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Keep the container of the chemical tightly closed when not in use.[4][5]

    • Avoid all sources of ignition, such as open flames, hot plates, and non-intrinsically safe electrical equipment, as organic acetates are often flammable.[3][6]

    • Use explosion-proof equipment for large-scale operations.[5]

  • Post-Handling: After the procedure is complete, decontaminate the work area. Remove PPE carefully to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. Organic chemical waste must be segregated and disposed of according to institutional and regulatory guidelines.

General Disposal Guidelines for Organic Compounds

Waste TypeDisposal ProtocolRationale
Non-Halogenated Organic Solvents Collect in a designated, clearly labeled "Non-Halogenated Organic Waste" container.Prevents dangerous reactions and allows for proper waste treatment, often through incineration.[7]
Halogenated Organic Solvents Collect in a separate, clearly labeled "Halogenated Organic Waste" container.Halogenated compounds require specific disposal methods and should not be mixed with non-halogenated waste.[2][3]
Contaminated Solid Waste Dispose of contaminated items (e.g., gloves, paper towels) in a designated solid waste container.Prevents the spread of chemical contamination.
Aqueous Waste Neutralize acidic or basic aqueous solutions before disposal. Check local regulations for drain disposal eligibility; many organic-contaminated aqueous solutions require collection as hazardous waste.[7]Protects plumbing and prevents environmental contamination.

Never pour organic substances down the drain. [2][3] All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Visualized Workflow: PPE Selection Protocol

The following diagram outlines the logical steps for selecting the appropriate PPE when handling a chemical substance.

PPE_Selection_Workflow cluster_start cluster_hazard_id 1. Hazard Identification cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. PPE Selection cluster_end start Start: New Chemical Handling Task sds Obtain and Review Safety Data Sheet (SDS) start->sds hazards Identify Chemical Hazards: - Toxicity - Flammability - Reactivity - Corrosivity sds->hazards eng_controls Use Engineering Controls (e.g., Fume Hood) hazards->eng_controls admin_controls Implement SOPs & Good Lab Practices eng_controls->admin_controls eye Eye Protection: Chemical Goggles / Face Shield admin_controls->eye skin Skin Protection: - Appropriate Gloves - Lab Coat eye->skin resp Respiratory Protection Needed? skin->resp respirator Select NIOSH-Approved Respirator resp->respirator Yes (Exposure > PEL) end_node Proceed with Task Using All Controls and PPE resp->end_node No (Exposure < PEL) respirator->end_node

Caption: Workflow for Hazard Assessment and PPE Selection.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.